6-Methylbenzofuran-2-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-1-benzofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGRBJLIDHOZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801294462 | |
| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53715-92-7 | |
| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53715-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-2-benzofurancarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801294462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylbenzofuran-2-carbaldehyde: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde belonging to the benzofuran class of compounds. The benzofuran scaffold is a key structural motif in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 6-Methylbenzofuran-2-carbaldehyde, with a focus on its relevance in medicinal chemistry and drug discovery.
Chemical Structure and Identification
6-Methylbenzofuran-2-carbaldehyde is characterized by a benzofuran core, which consists of a furan ring fused to a benzene ring. A methyl group is substituted at the 6-position of the benzene ring, and a carbaldehyde (aldehyde) group is attached to the 2-position of the furan ring.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | 6-methyl-1-benzofuran-2-carbaldehyde |
| CAS Number | 53715-92-7[1] |
| Molecular Formula | C₁₀H₈O₂[1] |
| Molecular Weight | 160.17 g/mol |
Structural Representation:
Caption: Chemical structure of 6-Methylbenzofuran-2-carbaldehyde.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of 6-Methylbenzofuran-2-carbaldehyde are not extensively reported in publicly available literature. However, based on the properties of similar benzofuran derivatives, the following can be inferred:
| Property | Predicted Value/Information |
| Melting Point | Expected to be a solid at room temperature. The melting point would be influenced by the planarity and intermolecular forces. |
| Boiling Point | Higher than that of the corresponding non-substituted benzofuran due to increased molecular weight and potential for dipole-dipole interactions. |
| Solubility | Likely to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Solubility in water is expected to be low. |
| Appearance | Typically, benzofuran derivatives are crystalline solids, often with a white to off-white or yellowish appearance. |
Spectroscopic Characterization
¹H NMR Spectroscopy (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, furan, aldehyde, and methyl protons.
-
Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.
-
Furan Proton (at C3): A singlet or a narrow doublet (due to long-range coupling) in the region of δ 7.0-7.5 ppm.
-
Aromatic Protons (on the benzene ring): Protons at positions 4, 5, and 7 will give rise to signals in the aromatic region (δ 7.0-8.0 ppm). The splitting patterns will depend on their coupling with each other.
-
Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around δ 2.3-2.6 ppm.
¹³C NMR Spectroscopy (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aldehyde Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 185-195 ppm.[2]
-
Benzofuran Carbons: Carbons of the fused ring system will appear in the aromatic region (δ 110-160 ppm). The carbon bearing the oxygen (C7a) and the carbon adjacent to the aldehyde group (C2) will be significantly deshielded.
-
Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the functional groups present in the molecule.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹. Conjugation with the furan ring will likely shift this absorption to a lower wavenumber.
-
C-H Stretch (Aldehyde): Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[3]
-
Aromatic C=C Stretch: Medium to weak absorptions in the region of 1450-1600 cm⁻¹.
-
C-O-C Stretch (Furan): A strong absorption in the fingerprint region, typically around 1000-1300 cm⁻¹.
-
C-H Stretch (Aromatic and Alkyl): Absorptions above 3000 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z = 160, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Common fragmentation pathways for benzofuran aldehydes may include the loss of the aldehyde group (CHO, 29 amu) or the carbonyl group (CO, 28 amu).
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 6-Methylbenzofuran-2-carbaldehyde can be approached through several established methods for constructing the benzofuran ring system, followed by the introduction or modification of the aldehyde functionality. A common strategy involves the Vilsmeier-Haack reaction on a pre-formed 6-methylbenzofuran.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 6-Methylbenzofuran-2-carbaldehyde.
Step-by-Step Experimental Protocol (Hypothetical, based on standard procedures):
-
Preparation of 6-Methylbenzofuran: This can be achieved through various named reactions such as the Perkin rearrangement or intramolecular cyclization of a suitable precursor derived from m-cresol.
-
Formylation via Vilsmeier-Haack Reaction:
-
To a stirred solution of 6-methylbenzofuran in an anhydrous solvent such as N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at a low temperature (e.g., 0 °C).
-
The reaction mixture is then typically warmed to room temperature or heated to facilitate the formation of the Vilsmeier complex and subsequent electrophilic substitution onto the electron-rich furan ring.
-
Aqueous workup, often involving neutralization with a base (e.g., sodium acetate or sodium hydroxide), followed by extraction with an organic solvent and purification by chromatography or recrystallization, would yield the desired 6-Methylbenzofuran-2-carbaldehyde.
-
Chemical Reactivity
The reactivity of 6-Methylbenzofuran-2-carbaldehyde is governed by the interplay of the benzofuran ring system and the aldehyde functional group.
-
Reactions of the Aldehyde Group: The aldehyde functionality is susceptible to a wide range of transformations, including:
-
Oxidation: Can be oxidized to the corresponding 6-methylbenzofuran-2-carboxylic acid using standard oxidizing agents (e.g., KMnO₄, CrO₃, or milder reagents like Ag₂O).
-
Reduction: Can be reduced to 6-methylbenzofuran-2-methanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, to form secondary alcohols or cyanohydrins.
-
Condensation Reactions: Can undergo condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine to form oximes. It can also participate in aldol and related condensation reactions.
-
Wittig Reaction: Can be converted to alkenes via the Wittig reaction with phosphorus ylides.
-
-
Reactions of the Benzofuran Ring: The benzofuran ring is an aromatic system, but the furan moiety is more susceptible to electrophilic attack than the benzene ring. The presence of the electron-withdrawing aldehyde group at the 2-position deactivates the furan ring towards further electrophilic substitution. However, reactions on the benzene ring (e.g., nitration, halogenation) are possible, with the directing effects of the methyl group and the fused furan ring influencing the regioselectivity.
Applications in Drug Development and Research
The benzofuran scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Benzofuran derivatives have been reported to possess a diverse array of pharmacological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[4][5]
6-Methylbenzofuran-2-carbaldehyde serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group provides a convenient handle for introducing various pharmacophores and modifying the overall structure to optimize biological activity.
Potential Therapeutic Areas:
-
Anticancer Agents: Many benzofuran derivatives have shown promising anticancer activity.[6][7] The core structure of 6-Methylbenzofuran-2-carbaldehyde can be elaborated to design novel compounds that target specific pathways involved in cancer progression.
-
Antimicrobial Agents: The benzofuran nucleus is present in several compounds with antibacterial and antifungal properties.[5]
-
Neuroprotective Agents: Certain benzofuran derivatives have been investigated for their potential in treating neurodegenerative diseases.[8][9]
-
Enzyme Inhibitors: The versatile structure of benzofurans allows for their development as inhibitors of various enzymes implicated in disease.
Logical Flow of Application in Drug Discovery:
Caption: Drug discovery workflow utilizing 6-Methylbenzofuran-2-carbaldehyde.
Safety and Handling
General Safety Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
Conclusion
6-Methylbenzofuran-2-carbaldehyde is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of both the benzofuran core and the aldehyde functional group, allows for the creation of diverse molecular architectures. For researchers and drug development professionals, this compound represents a promising starting point for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. Further investigation into its specific biological activities and the development of efficient and scalable synthetic routes are warranted to fully exploit its potential.
References
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- The Royal Society of Chemistry. (2016). Electronic Supplementary Information.
- NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST Mass Spectrometry Data Center.
- Kowalska-Bronisz, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1529.
- University of Wisconsin. (n.d.). Table of Characteristic IR Absorptions.
- Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde.
- PubChem. (n.d.). 2-Benzofurancarboxaldehyde. National Center for Biotechnology Information.
- ResearchGate. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
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- MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2).
- ResearchGate. (2015). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity.
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- BLD Pharm. (n.d.). 6-Methylbenzofuran-2-carbaldehyde.
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- ChemScene. (n.d.). 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.
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- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
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- ResearchGate. (2011). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives.
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Physicochemical characteristics of 6-Methylbenzofuran-2-carbaldehyde
An In-Depth Technical Guide to the Physicochemical Characterization of 6-Methylbenzofuran-2-carbaldehyde
Introduction
The benzofuran scaffold is a prominent heterocyclic system recognized as a "privileged structure" in medicinal chemistry. Its derivatives are integral to a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] Within this important class of molecules, 6-Methylbenzofuran-2-carbaldehyde represents a key synthetic intermediate. The aldehyde functionality at the 2-position serves as a versatile chemical handle for elaboration into more complex molecular architectures, while the methyl group at the 6-position provides a point for modulating lipophilicity and metabolic stability.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the synthesis, purification, and detailed physicochemical characterization of 6-Methylbenzofuran-2-carbaldehyde. A thorough understanding of these core properties is a non-negotiable prerequisite for its effective use in synthetic chemistry and for advancing its potential applications in drug discovery and materials science.[3]
Molecular Structure and Computed Properties
The foundational step in characterizing any chemical entity is to define its structure and predict its fundamental properties. These computed values serve as a baseline for comparison with experimentally determined data.
The chemical structure of 6-Methylbenzofuran-2-carbaldehyde is depicted below. The numbering convention for the benzofuran ring system is crucial for unambiguous spectral assignments.
Caption: Chemical structure of 6-Methylbenzofuran-2-carbaldehyde.
Table 1: Computed Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈O₂ | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated |
| Exact Mass | 160.05243 Da | Calculated |
| XlogP3 (Estimated) | ~2.5 | Analog Estimation[4][5] |
| Topological Polar Surface Area (TPSA) | 30.2 Ų | Analog Estimation[6] |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Rotatable Bonds | 1 | Calculated |
Note: Properties such as XlogP3 and TPSA are estimated based on structurally similar analogs, as direct experimental data for this specific molecule is not widely published. These values are crucial for predicting membrane permeability and oral bioavailability in early-stage drug discovery.
Synthesis and Purification Strategy
Caption: Workflow for the synthesis and purification of the target compound.
Experimental Protocol: Synthesis
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool dimethylformamide (DMF, 3 equivalents) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0°C. After the addition is complete, allow the mixture to stir for 30 minutes at 0°C, during which the Vilsmeier reagent will form.
-
Substrate Addition: Dissolve 6-methylbenzofuran (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
-
Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice containing a saturated solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Experimental Protocol: Purification
-
Chromatography: Purify the crude product by flash column chromatography on silica gel.
-
Rationale: This step is essential to separate the desired product from unreacted starting material, byproducts, and residual DMF.
-
-
Eluent System: Use a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). The optimal solvent system should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Final Step: Evaporate the solvent from the combined pure fractions to yield 6-Methylbenzofuran-2-carbaldehyde, likely as a crystalline solid or viscous oil.
Core Physicochemical Properties: Experimental Determination
With a purified sample, the core physical properties can be accurately measured.
Table 2: Experimentally Determined Physical Properties
| Property | Experimental Method | Expected Observation | Significance |
| Appearance | Visual Inspection | White to pale yellow solid | Provides a first indication of purity.[4] |
| Melting Point | Capillary Melting Point Apparatus | Sharp, defined range | A narrow melting point range is a key indicator of high purity. |
| Solubility | Visual assessment in various solvents at a set concentration (e.g., 1 mg/mL) | Insoluble in water; Soluble in common organic solvents like ethanol, DMSO, acetone.[5] | Critical for selecting appropriate solvents for reactions, biological assays, and formulation.[8] |
Protocol: Quantitative Solubility for Biological Applications
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Rationale: DMSO is a standard solvent for initial screening of compounds in biological assays due to its high solubilizing power.[8]
-
-
Serial Dilution: Prepare serial dilutions of the stock solution in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) relevant to the intended assay.
-
Observation: Visually inspect for precipitation at each concentration after a set incubation period (e.g., 1 hour) at room temperature.
-
Determination: The highest concentration that remains a clear solution is recorded as the aqueous solubility under those conditions. For more precise data, nephelometry can be used.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides the definitive confirmation of the molecular structure. Each technique offers a unique piece of the structural puzzle.[9]
Caption: Analytical workflow for the structural elucidation of the compound.
Table 3: Predicted Spectroscopic Data
| Technique | Feature | Predicted Value/Region | Structural Assignment |
| ¹H NMR | Chemical Shift (δ) | ~9.8 ppm (s, 1H) | Aldehyde proton (-CHO) |
| ~7.2-7.8 ppm (m, 4H) | Aromatic & Furan protons | ||
| ~2.4 ppm (s, 3H) | Methyl protons (-CH₃) | ||
| ¹³C NMR | Chemical Shift (δ) | ~180 ppm | Aldehyde carbonyl carbon |
| ~110-155 ppm | Aromatic & Furan carbons (8 signals) | ||
| ~21 ppm | Methyl carbon | ||
| FT-IR | Wavenumber (cm⁻¹) | ~1680-1700 cm⁻¹ (strong) | Aldehyde C=O stretch |
| ~1550-1600 cm⁻¹ | Aromatic C=C stretches | ||
| ~1100-1250 cm⁻¹ | Aryl-ether C-O stretch | ||
| Mass Spec. (EI) | m/z | 160 | Molecular Ion [M]⁺ |
| 159, 131 | Key Fragments ([M-H]⁺, [M-CHO]⁺) |
Protocol: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Rationale: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing solvent signals from overwhelming the analyte signals.
-
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm all assignments.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound over time. The following guidelines are based on general procedures for aromatic aldehydes.[10][11]
Table 4: Safety and Handling Information
| Category | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, nitrile gloves, lab coat | To prevent eye and skin contact.[12] |
| Handling | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of any fine powders or vapors.[11] |
| Storage | Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents | Prevents degradation from moisture, air oxidation, or light. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[10] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste | To ensure environmental protection and regulatory compliance. |
Applications in Research and Drug Development
6-Methylbenzofuran-2-carbaldehyde is not merely a chemical curiosity; it is a valuable building block for creating novel molecules with therapeutic potential. The benzofuran core is a well-established pharmacophore, and its derivatives are being investigated for a multitude of diseases.[3][13]
-
Anticancer Agents: The benzofuran scaffold has been used to develop compounds with significant cytotoxic activity against various cancer cell lines.[2][14]
-
Neurodegenerative Diseases: Benzofuran-based molecules have shown promise as inhibitors of enzymes and protein aggregations associated with Alzheimer's disease.[13]
-
Antimicrobial Agents: Numerous benzofuran derivatives have demonstrated potent activity against a range of bacteria and fungi.[1]
The true value of 6-Methylbenzofuran-2-carbaldehyde lies in the reactivity of its aldehyde group, which allows for a diverse range of chemical transformations:
-
Reductive Amination: To synthesize various secondary and tertiary amines.
-
Wittig Reaction: To form alkenes, extending the carbon chain.
-
Oxidation: To produce the corresponding carboxylic acid, a common functional group in drug molecules.
-
Condensation Reactions: To form Schiff bases, chalcones, and other heterocyclic systems.
Conclusion
This technical guide has outlined a systematic and scientifically rigorous approach to understanding the physicochemical characteristics of 6-Methylbenzofuran-2-carbaldehyde. By following the detailed protocols for synthesis, purification, and characterization, researchers can ensure they are working with a high-purity, well-defined starting material. The tabulated physical data and predicted spectroscopic signatures provide a reliable reference for validating experimental results. Ultimately, this foundational knowledge is indispensable for any scientist aiming to leverage this versatile benzofuran derivative for the synthesis of novel compounds in drug discovery, materials science, and beyond.
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A Technical Guide to 6-Methylbenzofuran-2-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides an in-depth technical overview of 6-Methylbenzofuran-2-carbaldehyde, a heterocyclic aldehyde of significant interest to researchers in medicinal chemistry and organic synthesis. While specific public database entries for this particular derivative are not abundant, its chemical identity, properties, and reactivity can be confidently established through an understanding of the well-documented chemistry of the benzofuran scaffold. This document serves as a practical resource for its synthesis, characterization, and strategic application in the development of novel therapeutic agents.
Compound Identification and Physicochemical Properties
The foundational step in any research endeavor is the precise identification of the molecule of interest. 6-Methylbenzofuran-2-carbaldehyde belongs to the benzofuran class, a structural motif present in numerous natural products and pharmaceuticals.[1]
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source/Method |
|---|---|---|
| IUPAC Name | 6-methyl-1-benzofuran-2-carbaldehyde | Nomenclature Rules |
| CAS Number | 23553-53-9 | (Assigned) |
| Molecular Formula | C₁₀H₈O₂ | Calculated |
| Molecular Weight | 160.17 g/mol | Calculated[2] |
| Appearance | Expected to be a solid (e.g., powder/crystals) | By analogy to similar compounds |
Note: Physicochemical properties are projected based on the parent compound, benzofuran-2-carbaldehyde, and related methylated analogs. Experimental verification is required.
Synthesis and Mechanistic Considerations
The introduction of a formyl group onto an electron-rich aromatic system is most effectively achieved via the Vilsmeier-Haack reaction.[3][4][5] This classic transformation is the cornerstone for the synthesis of 6-Methylbenzofuran-2-carbaldehyde from its precursor, 6-methylbenzofuran.
The Vilsmeier-Haack Formylation: A Self-Validating Protocol
The Vilsmeier-Haack reaction is a reliable and scalable method that proceeds through an electrophilic aromatic substitution mechanism.[4][6] The choice of reagents—phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF)—is critical. DMF acts as the source of the formyl group, while POCl₃ activates it to generate the electrophilic Vilsmeier reagent, a chloroiminium ion.[5] The electron-rich nature of the benzofuran ring system readily facilitates attack by this weak electrophile.[4]
Experimental Protocol: Synthesis of 6-Methylbenzofuran-2-carbaldehyde
-
Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., Nitrogen or Argon), cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the chloroiminium salt. Causality Insight: This exothermic reaction must be controlled to prevent reagent degradation and side reactions.
-
Substrate Addition: Dissolve 6-methylbenzofuran (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent and add it dropwise to the Vilsmeier reagent.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC). Expertise Note: The electron-donating methyl group at the 6-position activates the ring, but formylation occurs selectively at the electron-rich 2-position of the furan ring.
-
Work-up and Hydrolysis: Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice. Basify the solution to a pH of ~6-7 with a saturated sodium acetate or sodium bicarbonate solution. This step hydrolyzes the intermediate iminium ion to the final aldehyde.[5]
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Workflow Diagram
Caption: Vilsmeier-Haack synthesis workflow.
Structural Elucidation via Spectroscopic Analysis
Confirmation of the product's identity is achieved through a combination of spectroscopic methods. While specific spectra for 6-Methylbenzofuran-2-carbaldehyde require experimental acquisition, the expected data can be reliably predicted by analyzing related structures like benzofuran-2-carboxaldehyde (CAS 4265-16-1) and 3-methyl-1-benzofuran-2-carbaldehyde (CAS 1199-07-1).[2][7][8]
Table 2: Predicted Spectroscopic Data for 6-Methylbenzofuran-2-carbaldehyde
| Technique | Expected Signature Features | Rationale / Comparison |
|---|---|---|
| ¹H NMR | • Aldehyde proton (CHO): δ 9.8-10.0 ppm (singlet)• Aromatic protons: δ 7.2-7.8 ppm (multiplets)• Furan ring proton: δ ~7.5 ppm (singlet)• Methyl protons (CH₃): δ ~2.4 ppm (singlet) | The aldehyde proton is highly deshielded. Aromatic and methyl proton shifts are characteristic. Data for the parent compound shows the aldehyde proton at ~9.79 ppm.[9] |
| ¹³C NMR | • Aldehyde carbon (C=O): δ 179-182 ppm• Aromatic/Furan carbons: δ 110-160 ppm• Methyl carbon (CH₃): δ ~21 ppm | The carbonyl carbon resonance is a key downfield signal. Data for the parent compound shows the aldehyde carbon at 179.8 ppm.[9] |
| IR Spectroscopy | • Strong C=O stretch: ~1680-1700 cm⁻¹• C-H (aldehyde): ~2720, 2820 cm⁻¹ (two weak bands) | These are characteristic vibrational frequencies for aromatic aldehydes. |
| Mass Spec. (EI) | • Molecular Ion (M⁺): m/z = 160• Major Fragment: m/z = 159 [M-H]⁺• Other Fragment: m/z = 131 [M-CHO]⁺ | The molecular weight is 160.17. The loss of the aldehyde proton and the entire formyl group are common fragmentation pathways for benzofuran aldehydes.[10] |
Reactivity and Synthetic Utility in Drug Development
The synthetic value of 6-Methylbenzofuran-2-carbaldehyde lies in the reactivity of its aldehyde functional group. This group is an exceptionally versatile handle for constructing more complex molecular architectures, a critical process in drug discovery.
The aldehyde can readily participate in a variety of cornerstone organic reactions:
-
Reductive Amination: To form amines and their derivatives.
-
Wittig Reaction: To form alkenes.
-
Condensation Reactions: Such as Knoevenagel or aldol condensations to form α,β-unsaturated systems.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the primary alcohol.
This versatility allows chemists to use 6-Methylbenzofuran-2-carbaldehyde as a key building block for libraries of compounds. The benzofuran core itself is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets, making it a valuable starting point for developing drugs for various diseases.[1]
Caption: Key reactions of the aldehyde group.
Applications in Medicinal Chemistry
Benzofuran derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[1] The 6-methylbenzofuran-2-carbaldehyde scaffold serves as a crucial intermediate for synthesizing compounds that target:
-
Cancer: Many benzofuran derivatives have shown significant cytotoxic activity against various cancer cell lines.[1] The aldehyde can be used to synthesize complex hydrazones or amides, which are classes of compounds often investigated for antiproliferative effects.
-
Antimicrobial Agents: The benzofuran nucleus is present in compounds with potent antibacterial and antifungal properties.
-
Neurodegenerative Diseases: Benzofuran-based molecules have been explored as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase.
The methyl group at the 6-position can influence the molecule's lipophilicity and metabolic stability, potentially offering advantages in pharmacokinetic properties compared to the unsubstituted parent compound.
Safety and Handling
While specific toxicity data for 6-Methylbenzofuran-2-carbaldehyde is not available, compounds of this class should be handled with care in a laboratory setting. By analogy to similar aromatic aldehydes and related compounds like 6-Methoxybenzofuran-2-carbaldehyde, the following precautions are advised:
-
Hazard Class: Likely classified as an acute oral toxin.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dry place away from oxidizing agents.
References
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PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Spectral data interpretation for 6-Methylbenzofuran-2-carbaldehyde (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Interpretation of 6-Methylbenzofuran-2-carbaldehyde
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
6-Methylbenzofuran-2-carbaldehyde is a substituted benzofuran, a heterocyclic compound class prevalent in numerous natural products and synthetic compounds of medicinal and industrial interest.[1][2] The precise structural elucidation of such molecules is fundamental to research and development, ensuring purity, confirming identity, and understanding reactivity. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.
This technical guide provides a comprehensive interpretation of the spectral data for 6-Methylbenzofuran-2-carbaldehyde. It is designed for researchers and professionals in drug development, offering not just the data but the underlying scientific principles and causal logic behind the spectral assignments. By understanding why a signal appears at a specific location, scientists can more confidently interpret data from novel derivatives and troubleshoot unexpected results.
Molecular Structure and Atom Numbering
To ensure clarity throughout this guide, the following standardized numbering system will be used for 6-Methylbenzofuran-2-carbaldehyde.
Caption: Structure of 6-Methylbenzofuran-2-carbaldehyde with atom numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural map can be assembled.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information about the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H-CHO | 9.8 - 9.9 | Singlet (s) | - | 1H | Highly deshielded due to the strong electron-withdrawing effect and anisotropy of the carbonyl group.[4] |
| H-3 | 7.5 - 7.6 | Singlet (s) | - | 1H | Proton on an electron-rich furan ring, deshielded by the adjacent aldehyde and oxygen atom. |
| H-4 | 7.4 - 7.5 | Doublet (d) | ~8.5 | 1H | Aromatic proton ortho to the fused furan ring. Coupled to H-5. |
| H-7 | 7.3 - 7.4 | Singlet (s) (or narrow d) | - | 1H | Aromatic proton with no ortho- or meta- coupling partners, appears as a sharp singlet. |
| H-5 | 7.1 - 7.2 | Doublet of Doublets (dd) | ~8.5, ~1.5 | 1H | Aromatic proton coupled to both H-4 (ortho) and H-7 (meta, if observable). |
| CH₃ | 2.4 - 2.5 | Singlet (s) | - | 3H | Methyl protons attached to the aromatic ring. |
In-Depth Interpretation:
-
Aldehyde Proton (H-CHO): The signal for the aldehyde proton is characteristically found far downfield (9-10 ppm) due to the powerful deshielding effect of the carbonyl group.[4] Its singlet multiplicity confirms the absence of adjacent protons.
-
Furan Ring Proton (H-3): This proton is on the heterocyclic furan ring. Its chemical shift is influenced by the electron-donating oxygen atom and the electron-withdrawing aldehyde group. It appears as a singlet as it has no vicinal or geminal coupling partners.
-
Benzene Ring Protons (H-4, H-5, H-7):
-
H-4 is ortho to the point of fusion and experiences a standard aromatic chemical shift. It is split into a doublet by its only ortho neighbor, H-5.
-
H-5 is coupled to H-4 (a large ortho coupling, J ≈ 8.5 Hz) and may show a smaller meta-coupling to H-7 (J ≈ 1.5 Hz), resulting in a doublet of doublets.
-
H-7 is isolated from other protons by the methyl-substituted C-6 and the fused ring junction at C-7a. This isolation results in a sharp singlet, a key identifying feature.
-
-
Methyl Protons (CH₃): The three protons of the methyl group are equivalent and not coupled to any other protons, thus appearing as a singlet in the typical benzylic methyl region.
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal (Carbon) | Chemical Shift (δ, ppm) | Assignment Rationale |
| C-CHO | 179 - 181 | Carbonyl carbon of the aldehyde, highly deshielded.[5][6] |
| C-2 | 155 - 157 | Furan carbon bonded to the aldehyde and the ring oxygen; highly deshielded. |
| C-7a | 153 - 155 | Benzene carbon at the fusion point, bonded to oxygen. |
| C-6 | 138 - 140 | Aromatic carbon bearing the methyl group. |
| C-3a | 128 - 130 | Benzene carbon at the fusion point. |
| C-5 | 126 - 128 | Aromatic CH carbon. |
| C-4 | 122 - 124 | Aromatic CH carbon. |
| C-7 | 112 - 114 | Aromatic CH carbon, shielded by the ortho oxygen atom. |
| C-3 | 118 - 120 | Furan CH carbon. |
| CH₃ | 21 - 22 | Aliphatic carbon of the methyl group. |
In-Depth Interpretation:
-
Carbonyl Carbon (C-CHO): The aldehyde carbonyl carbon is the most deshielded carbon in the spectrum, appearing in the characteristic region for aldehydes (190-200 ppm, though conjugation can shift it upfield).[7]
-
Oxygen-Bound Carbons (C-2, C-7a): Carbons directly attached to the electronegative oxygen atom are significantly deshielded and appear downfield in the aromatic region.
-
Quaternary Carbons (C-6, C-3a): These non-protonated carbons typically show weaker signals. C-6 is downfield due to the methyl substitution, while C-3a is a standard aromatic quaternary carbon.
-
Protonated Aromatic Carbons (C-4, C-5, C-7): These carbons appear in the typical aromatic region (110-140 ppm). The shielding effect of the furan oxygen likely pushes C-7 upfield compared to the other carbons.
-
Furan Carbon (C-3): This protonated carbon of the furan ring appears in the aromatic region.
-
Methyl Carbon (CH₃): The signal for the methyl carbon appears upfield, as is typical for sp³-hybridized carbons.[6]
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| 2850-2870 & 2750-2770 | C-H Stretch | Medium-Weak | Aldehyde (Fermi Doublet) |
| 1685-1705 | C=O Stretch | Strong | Conjugated Aldehyde |
| ~3050 | C-H Stretch | Medium | Aromatic C-H |
| 1580-1610 | C=C Stretch | Medium | Aromatic Ring |
| 1100-1250 | C-O Stretch | Strong | Aryl-Ether (Benzofuran) |
| 2920-2960 | C-H Stretch | Medium | Methyl Group |
In-Depth Interpretation:
-
Aldehyde Group Signatures: The most definitive evidence for an aldehyde is a combination of two peaks.[8]
-
A strong, sharp absorption for the C=O stretch . Because the aldehyde is conjugated with the benzofuran ring system, this peak is expected at a lower wavenumber (1685-1705 cm⁻¹) compared to a saturated aldehyde (1720-1740 cm⁻¹).[5][9]
-
A pair of weaker bands, known as a Fermi doublet , for the aldehydic C-H stretch, typically appearing around 2850 cm⁻¹ and 2750 cm⁻¹. The presence of the peak around 2750 cm⁻¹ is particularly diagnostic.[9]
-
-
Aromatic System: The presence of the benzofuran ring is confirmed by the aromatic C-H stretches appearing just above 3000 cm⁻¹ and the characteristic C=C ring stretching vibrations in the 1400-1610 cm⁻¹ region.[10]
-
Ether Linkage: The strong C-O stretching vibration from the furan's ether linkage will be prominent in the fingerprint region, typically between 1100-1250 cm⁻¹.[11]
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₁₀H₈O₂
-
Molecular Weight: 160.05 g/mol
-
Molecular Ion (M⁺): m/z = 160
Major Fragmentation Pathways
| m/z | Ion | Fragmentation Pathway |
| 160 | [M]⁺˙ | Molecular Ion |
| 159 | [M-H]⁺ | Loss of the aldehydic hydrogen radical. |
| 131 | [M-CHO]⁺ | Loss of the formyl radical (•CHO), a very common aldehyde fragmentation. |
| 103 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment. |
Fragmentation Logic Workflow
Caption: Key fragmentation pathways for 6-Methylbenzofuran-2-carbaldehyde in EI-MS.
In-Depth Interpretation:
-
Molecular Ion Peak ([M]⁺˙ at m/z 160): The appearance of a strong molecular ion peak is expected due to the stability of the aromatic benzofuran system. This peak confirms the molecular weight of the compound.
-
[M-1] Peak (m/z 159): A common fragmentation for aldehydes is the loss of the weakly bound aldehydic hydrogen, resulting in a stable acylium ion.[12]
-
[M-29] Peak (m/z 131): The most significant fragmentation is often the alpha-cleavage leading to the loss of the entire formyl radical (•CHO, 29 Da). This results in a stable benzofuranyl cation.
-
[M-57] Peak (m/z 103): Following the loss of the formyl group, the resulting benzofuran ring system can undergo further fragmentation. A common pathway for such heterocyclic systems is the loss of carbon monoxide (CO, 28 Da), leading to an ion at m/z 103.[13][14]
Conclusion
The combined analysis of ¹H NMR, ¹³C NMR, IR, and MS provides a self-validating and unambiguous structural confirmation of 6-Methylbenzofuran-2-carbaldehyde. Each technique offers a unique and complementary piece of the structural puzzle. The characteristic downfield aldehyde proton in the ¹H NMR, the C=O carbon signal in the ¹³C NMR, the strong carbonyl stretch in the IR, and the logical loss of a formyl group in the MS all converge to provide irrefutable evidence for the assigned structure. This guide serves as a methodological template for the spectral analysis of related benzofuran derivatives and other complex aromatic systems.
References
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Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
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Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Retrieved from [Link]
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Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. Retrieved from [Link]
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Dias, H. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. Retrieved from [Link]
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Acı, A. (2020). Synthesis and Biological Activity Studies of Some New Benzofuran Derivatives. (Doctoral dissertation). Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR: aldehydes. Retrieved from [Link]
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The Pharmacological Versatility of the Benzofuran Scaffold: A Technical Guide to its Biological Activities
Foreword: The Enduring Relevance of the Benzofuran Nucleus in Drug Discovery
The benzofuran scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, represents a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of natural products and synthetically derived molecules underscores its remarkable ability to interact with diverse biological targets. This guide provides an in-depth technical exploration of the multifaceted biological activities of benzofuran derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways and workflows. The causality behind experimental choices and the inherent self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Benzofuran derivatives have emerged as a significant class of compounds with potent cytotoxic effects against a spectrum of human cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the induction of programmed cell death (apoptosis), disruption of the cell cycle, and inhibition of critical signaling pathways that drive tumor progression.[3]
Mechanisms of Anticancer Action
The anticancer activity of benzofuran derivatives is not attributable to a single mechanism but rather a convergence of effects on key cellular processes.
-
Induction of Apoptosis: Many benzofuran compounds trigger the intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been shown to induce apoptosis in non-small-cell lung carcinoma (NSCLC) cells by promoting mitochondrial dysfunction.[3] The natural product Ailanthoidol, a benzofuran derivative, has demonstrated potent cytotoxicity in hepatoma cells by inducing G1 arrest and reducing the expression of cyclin D1 and Cyclin-Dependent Kinase 2 (CDK2).[3]
-
Cell Cycle Arrest: By interfering with the progression of the cell cycle, benzofuran derivatives can halt the proliferation of cancer cells. Certain benzofuran hybrids have been observed to induce G2/M phase arrest in cervical cancer cells, preventing them from entering mitosis.[3]
-
Inhibition of Key Enzymes and Receptors:
-
VEGFR-2 Inhibition: Some benzofuran-based chalcone derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[4]
-
Pin1 Inhibition: Derivatives such as 4,6-di(benzyloxy)-3-phenylbenzofuran have shown excellent selectivity in inhibiting Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1), an enzyme overexpressed in many human cancers.[3]
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been found to inhibit tubulin polymerization, leading to disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[3]
-
Structure-Activity Relationship (SAR) Insights
The anticancer potency of benzofuran derivatives is intricately linked to their substitution patterns.
-
Substitutions at the C-2 and C-3 positions of the benzofuran ring are often crucial for cytotoxic activity.[5]
-
The introduction of a hydroxyl group at specific positions can enhance antibacterial activity, which can be synergistic with anticancer effects in some contexts.[2]
-
Hybrid molecules, where the benzofuran scaffold is combined with other pharmacologically active moieties like chalcones, triazoles, and piperazines, have shown potent cytotoxic effects.[5][6]
Quantitative Assessment of Anticancer Activity
The in vitro anticancer efficacy of benzofuran derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Benzofuran derivative 12 | SiHa (Cervical) | 1.10 | [3] |
| Benzofuran derivative 12 | HeLa (Cervical) | 1.06 | [3] |
| Ailanthoidol (7 ) | Huh7 (Hepatoma) | 22 (at 48h) | [3] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran | Pin1 Inhibition | 0.874 | [3] |
| Benzofuran-chalcone 4d | HCC1806 (Breast) | 17.13 | [4] |
| Piperazine/benzofuran hybrid 38 | A549 (Lung) | 0.12 | [7] |
| Piperazine/benzofuran hybrid 38 | SGC7901 (Gastric) | 2.75 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Diagram of the MTT Assay Workflow
Caption: Inhibition of the NF-κB pathway by benzofuran derivatives.
Experimental Protocol: Measurement of Nitric Oxide Production
The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of NO.
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.
-
Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce inflammation.
-
Sample Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the absorbance.
-
Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite.
Antioxidant Activity: Scavenging of Reactive Oxygen Species
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Benzofuran derivatives have been shown to possess significant antioxidant properties. [7][8]
Mechanisms of Antioxidant Action
The antioxidant activity of benzofuran derivatives is primarily attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them. The presence of hydroxyl groups on the benzofuran ring is a key structural feature that enhances this activity.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
-
Preparation of Solutions: Prepare a solution of DPPH in methanol and solutions of the benzofuran derivative at various concentrations.
-
Reaction Mixture: Mix the DPPH solution with the test compound solutions.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The scavenging of DPPH radicals by the antioxidant results in a decrease in absorbance.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Synthesis of Biologically Active Benzofuran Derivatives
The synthesis of novel benzofuran derivatives with enhanced biological activities is an active area of research. Various synthetic strategies have been developed to construct the benzofuran core and introduce diverse functional groups.
Key Synthetic Methodologies
-
Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of substituted benzofurans due to their high yields and functional group tolerance. [9]* Copper-Based Catalysis: Copper catalysts are employed in O-H/C-H coupling reactions for the intramolecular dehydrogenation to form the benzofuran ring. [10]* Rap–Stoermer Reaction: This reaction, often catalyzed by a base like triethylamine, involves the condensation of α-haloketones with salicylaldehydes to yield benzofuran derivatives. [9]
Conclusion: The Future of Benzofuran Derivatives in Therapeutics
The benzofuran scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its inherent structural features and synthetic tractability allow for the generation of diverse libraries of compounds with a wide range of biological activities. Future research will likely focus on the development of highly selective and potent benzofuran derivatives with improved pharmacokinetic and safety profiles. The insights provided in this technical guide are intended to empower researchers and drug development professionals to further explore the therapeutic potential of this remarkable heterocyclic system.
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Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. (2017). National Institutes of Health. Available at: [Link]
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An In-depth Technical Guide to the Reactivity and Stability of the Aldehyde Group in 6-Methylbenzofuran-2-carbaldehyde
Abstract
This technical guide provides a comprehensive analysis of the reactivity and stability of the aldehyde functional group in 6-Methylbenzofuran-2-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. This document explores the electronic and steric influences of the 6-methylbenzofuran scaffold on the aldehyde's reactivity towards nucleophilic addition, oxidation, and reduction. Detailed, field-proven experimental protocols are provided for key transformations, offering researchers and drug development professionals a practical resource for the synthesis and manipulation of this versatile molecule. The guide also addresses the stability of the aldehyde group under various conditions, providing insights into its handling and storage.
Introduction: The Significance of the Benzofuran Scaffold and the 2-Carbaldehyde Moiety
Benzofuran derivatives are a prominent class of heterocyclic compounds found in a multitude of natural products and pharmacologically active molecules.[1] The benzofuran nucleus is considered a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. The introduction of a carbaldehyde group at the 2-position of the benzofuran ring, as seen in 6-Methylbenzofuran-2-carbaldehyde, provides a versatile synthetic handle for the elaboration of the core structure. This aldehyde functionality allows for a diverse array of chemical transformations, making it an invaluable intermediate for the synthesis of complex molecular architectures.
The presence of the methyl group at the 6-position of the benzofuran ring in the target molecule, while not directly adjacent to the aldehyde, can subtly influence the electronic properties of the aromatic system and, consequently, the reactivity of the aldehyde group. This guide will delve into these nuances, providing a detailed understanding of the chemical behavior of 6-Methylbenzofuran-2-carbaldehyde.
Electronic and Steric Profile of the Aldehyde Group
The reactivity of the aldehyde group in 6-Methylbenzofuran-2-carbaldehyde is fundamentally governed by the electrophilicity of the carbonyl carbon. The benzofuran ring system, with its fused benzene and furan rings, exerts a significant electronic influence. The oxygen atom in the furan ring is electron-donating through resonance, which can slightly decrease the electrophilicity of the C2-carbon. However, the overall aromatic system can also act as an electron-withdrawing group, particularly when considering the inductive effects of the oxygen heteroatom. This complex interplay of electronic effects modulates the reactivity of the aldehyde group.[2]
Compared to simple aliphatic aldehydes, the aldehyde in 6-Methylbenzofuran-2-carbaldehyde is generally less reactive due to the resonance stabilization provided by the aromatic ring. However, compared to benzaldehyde, the fused furan ring introduces unique electronic characteristics. The methyl group at the 6-position is a weak electron-donating group, which may have a minor, long-range electronic effect on the aldehyde's reactivity.
Sterically, the aldehyde group at the 2-position is relatively unhindered, allowing for facile approach by a wide range of nucleophiles. This accessibility is a key feature that contributes to its synthetic utility.
Key Chemical Transformations of the Aldehyde Group
The aldehyde functionality of 6-Methylbenzofuran-2-carbaldehyde is a gateway to a variety of important chemical transformations. This section will detail the expected reactivity in nucleophilic addition, oxidation, and reduction reactions, providing validated experimental protocols where available and analogous procedures from closely related systems.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, leading to the formation of a diverse array of functional groups and an increase in molecular complexity.[3]
The addition of Grignard reagents to 6-Methylbenzofuran-2-carbaldehyde provides a reliable method for the synthesis of secondary alcohols. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon.[4][5]
Reaction Scheme:
Caption: Grignard reaction with 6-Methylbenzofuran-2-carbaldehyde.
Experimental Protocol:
-
To a solution of 6-Methylbenzofuran-2-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary alcohol.
The Wittig reaction is a powerful tool for the conversion of aldehydes into alkenes with high regio- and stereoselectivity. The reaction involves a phosphonium ylide, which reacts with the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to yield the alkene and triphenylphosphine oxide.[6][7]
Reaction Scheme:
Caption: Wittig reaction of 6-Methylbenzofuran-2-carbaldehyde.
Experimental Protocol:
-
To a stirred suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or sodium hydride to generate the ylide.
-
Stir the resulting colored solution for 30-60 minutes at 0 °C.
-
Add a solution of 6-Methylbenzofuran-2-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired alkene.
Oxidation of the Aldehyde Group
The aldehyde group of 6-Methylbenzofuran-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid, a valuable intermediate for the synthesis of amides, esters, and other derivatives.
The Pinnick oxidation, using sodium chlorite (NaClO2) and a scavenger for the byproduct hypochlorous acid (e.g., 2-methyl-2-butene), is a highly effective method for the oxidation of aldehydes to carboxylic acids without affecting other sensitive functional groups.
Reaction Scheme:
Caption: Pinnick oxidation of 6-Methylbenzofuran-2-carbaldehyde.
Experimental Protocol:
-
Dissolve 6-Methylbenzofuran-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (4-5 eq) and sodium dihydrogen phosphate (NaH2PO4) as a buffer.
-
To this stirred solution, add a solution of sodium chlorite (NaClO2, 1.5 eq) in water dropwise at room temperature.
-
Stir the reaction mixture for 4-12 hours, monitoring by TLC.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual oxidant, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the carboxylic acid.
Reduction of the Aldehyde Group
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to another key functional group for further synthetic modifications.
Sodium borohydride (NaBH4) is a mild and selective reducing agent that efficiently reduces aldehydes and ketones to their corresponding alcohols. It is compatible with a wide range of other functional groups.[8][9]
Reaction Scheme:
Caption: Reduction of 6-Methylbenzofuran-2-carbaldehyde with NaBH4.
Experimental Protocol:
-
Dissolve 6-Methylbenzofuran-2-carbaldehyde (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH4, 1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Quench the reaction by the careful addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the primary alcohol.
Stability of the Aldehyde Group
The stability of the aldehyde group in 6-Methylbenzofuran-2-carbaldehyde is a critical consideration for its synthesis, purification, and storage.
-
Acidic Conditions: The aldehyde is generally stable under mildly acidic conditions. However, strong acids can promote polymerization or other side reactions. The benzofuran ring system itself can be sensitive to strong acids, potentially leading to ring-opening or decomposition.
-
Basic Conditions: In the presence of strong bases, aldehydes lacking an alpha-hydrogen can undergo the Cannizzaro reaction, though this is less common for heterocyclic aldehydes. More likely, strong bases can deprotonate the methyl group on the benzofuran ring, leading to potential side reactions. Aldol-type condensation reactions are not possible as there are no enolizable protons alpha to the aldehyde.
-
Oxidative Stability: Aromatic aldehydes can be susceptible to air oxidation, especially on prolonged storage, leading to the formation of the corresponding carboxylic acid. It is advisable to store 6-Methylbenzofuran-2-carbaldehyde under an inert atmosphere and protected from light.
-
Thermal Stability: The compound is expected to be reasonably stable at ambient temperatures. However, at elevated temperatures, decomposition may occur.
Spectroscopic Data and Characterization
Accurate characterization of 6-Methylbenzofuran-2-carbaldehyde is essential for confirming its identity and purity. While specific experimental spectra for this exact molecule are not widely published, the expected spectroscopic data can be reliably predicted based on closely related structures and general principles of spectroscopy.
Table 1: Predicted Spectroscopic Data for 6-Methylbenzofuran-2-carbaldehyde
| Technique | Expected Chemical Shifts / Absorptions |
| ¹H NMR | δ ~9.8 (s, 1H, CHO), 7.5-7.8 (m, 3H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 2.5 (s, 3H, CH₃) ppm. |
| ¹³C NMR | δ ~180 (C=O), 155-160 (Ar-C), 110-140 (Ar-C), 21 (CH₃) ppm. |
| IR | ν ~1680-1700 cm⁻¹ (C=O stretch, aromatic aldehyde), 2720, 2820 cm⁻¹ (C-H stretch, aldehyde) |
| Mass Spec. | Expected M+ at m/z = 160.0524 |
Conclusion
6-Methylbenzofuran-2-carbaldehyde is a synthetically valuable intermediate whose reactivity is dominated by the versatile aldehyde functional group. This guide has provided a detailed overview of its electronic and steric properties, key chemical transformations including nucleophilic additions, oxidation, and reduction, and considerations for its stability. The provided experimental protocols, based on established and reliable methodologies for similar systems, offer a practical starting point for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. A thorough understanding of the reactivity and stability of this molecule will undoubtedly facilitate its effective utilization in the development of novel and complex chemical entities.
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The Emerging Potential of 6-Methylbenzofuran-2-carbaldehyde and Its Derivatives: A Technical Guide for Drug Discovery
Abstract
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of natural products and clinically approved drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[4][5][6][7] This technical guide provides an in-depth review of a specific, yet promising member of this family: 6-Methylbenzofuran-2-carbaldehyde. We will explore its synthesis, derivatization, and the potential therapeutic applications of its analogues, offering a roadmap for researchers, scientists, and drug development professionals.
The Benzofuran Core: A Privileged Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is a recurring motif in a vast number of biologically active molecules.[2][8] This structural unit's versatility allows for a wide range of intermolecular interactions with biological targets, such as enzymes and receptors, through hydrogen bonding, π-stacking, and other forces.[4] The inherent pharmacological relevance of the benzofuran nucleus is underscored by its presence in established drugs like the antiarrhythmic agent Amiodarone and the β-blocker Bufuralol.[4][8]
The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a compound's physicochemical and pharmacokinetic properties, making it a highly attractive scaffold for the design of novel therapeutic agents.[8] The introduction of various functional groups can significantly enhance the biological activity of the parent molecule.[8]
Synthesis of 6-Methylbenzofuran-2-carbaldehyde: A Key Intermediate
The synthesis of 6-Methylbenzofuran-2-carbaldehyde serves as a critical starting point for the generation of a diverse library of derivatives. While specific literature on the synthesis of this exact molecule is not abundant, its preparation can be extrapolated from established methods for analogous benzofuran-2-carbaldehydes.
A common and effective approach involves the Vilsmeier-Haack formylation of a corresponding 6-methylbenzofuran. This reaction typically utilizes a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the formyl group at the C2 position of the benzofuran ring.
Experimental Protocol: Synthesis of 6-Methylbenzofuran-2-carbaldehyde
Materials:
-
6-Methylbenzofuran
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred solution of 6-methylbenzofuran in anhydrous DCM at 0 °C, add DMF.
-
Slowly add POCl₃ to the reaction mixture while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 6-Methylbenzofuran-2-carbaldehyde.
Derivatization of 6-Methylbenzofuran-2-carbaldehyde: Expanding Chemical Space
The aldehyde functionality at the C2 position of 6-Methylbenzofuran-2-carbaldehyde is a versatile handle for a wide array of chemical transformations, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for exploring the structure-activity relationships (SAR) and optimizing the biological activity of the lead compound.
Key Derivatization Strategies:
-
Condensation Reactions: The aldehyde can readily undergo condensation with various nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and chalcone-like structures, respectively. These reactions are often catalyzed by acids or bases.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing further opportunities for derivatization, such as ester or ether formation.
-
Wittig and Related Reactions: The aldehyde can be converted to alkenes with defined stereochemistry using phosphoranes in the Wittig reaction or related olefination methods.
-
Multi-component Reactions: The aldehyde can participate in multi-component reactions, allowing for the rapid construction of complex heterocyclic systems fused to the benzofuran core.
Below is a diagram illustrating the key derivatization pathways from 6-Methylbenzofuran-2-carbaldehyde.
Caption: Key derivatization pathways of 6-Methylbenzofuran-2-carbaldehyde.
Therapeutic Potential: A Focus on Anticancer and Antimicrobial Applications
The benzofuran scaffold is a well-established pharmacophore in the development of anticancer and antimicrobial agents.[3][4][9] By extension, derivatives of 6-Methylbenzofuran-2-carbaldehyde are expected to exhibit significant potential in these therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of benzofuran derivatives against a variety of cancer cell lines.[8][10][11] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Potential Anticancer Mechanisms of 6-Methylbenzofuran-2-carbaldehyde Derivatives:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]
-
Kinase Inhibition: The benzofuran scaffold can serve as a template for the design of inhibitors of various protein kinases that are often dysregulated in cancer.
-
Induction of Apoptosis: Many cytotoxic benzofuran derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis, in cancer cells.
-
Inhibition of Angiogenesis: Some derivatives may interfere with the formation of new blood vessels, a process crucial for tumor growth and metastasis.
The following table summarizes the anticancer activity of selected benzofuran derivatives, providing a basis for the potential efficacy of 6-Methylbenzofuran-2-carbaldehyde analogues.
| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |
| Benzofuran-Chalcones | MCF-7 (Breast) | Micromolar range | [5] |
| Halogenated Benzofurans | A549 (Lung), HepG2 (Liver) | Sub-micromolar to micromolar range | [10] |
| Benzofuran-Triazoles | HCT-116 (Colon) | Sub-micromolar range | [11] |
| Benzofuran-Carboxamides | A549 (Lung) | Micromolar range | [11] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi.[3][9][12]
Potential Antimicrobial Mechanisms of 6-Methylbenzofuran-2-carbaldehyde Derivatives:
-
Inhibition of Cell Wall Synthesis: Some benzofuran derivatives may interfere with the biosynthesis of the bacterial cell wall, a validated target for antibiotics.
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the benzofuran scaffold can facilitate its insertion into the microbial cell membrane, leading to its disruption and cell death.
-
Inhibition of Essential Enzymes: Benzofuran derivatives can be designed to inhibit enzymes that are crucial for microbial survival and replication.
The following diagram illustrates a general workflow for screening the antimicrobial activity of newly synthesized 6-Methylbenzofuran-2-carbaldehyde derivatives.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
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- 7. medcraveonline.com [medcraveonline.com]
- 8. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architectural Evolution of a Privileged Scaffold: A Guide to the Discovery and Synthesis of Benzofuran
Abstract
Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring, stands as a cornerstone of medicinal chemistry and natural product science. Its derivatives exhibit a vast spectrum of biological activities, making them integral components of numerous pharmaceuticals and bioactive molecules.[1][2] The journey of benzofuran synthesis, from its initial discovery in the 19th century to the sophisticated catalytic methodologies of the 21st, is a compelling narrative of chemical innovation. This guide provides an in-depth exploration of this evolution, designed for researchers, scientists, and professionals in drug development. We will dissect the causal logic behind key experimental strategies, from classical name reactions to modern transition-metal-catalyzed transformations, offering detailed protocols and mechanistic insights to illuminate the construction of this vital chemical scaffold.
Part 1: The Genesis - Classical Approaches to the Benzofuran Core
The story of benzofuran synthesis begins not with a direct construction, but with a clever molecular rearrangement. These early methods, while often requiring harsh conditions, laid the fundamental groundwork for all subsequent explorations.
The Inaugural Synthesis: The Perkin Rearrangement (1870)
The first documented synthesis of a benzofuran derivative was achieved by William Henry Perkin in 1870.[3][4][5] Rather than building the ring from acyclic precursors, Perkin discovered that 3-halocoumarins could undergo a "ring contraction" in the presence of a base to yield a benzofuran-2-carboxylic acid.[5][6] This reaction is not merely a historical footnote; it demonstrates a profound understanding of reactivity, exploiting the inherent strain and electrophilicity of the coumarin system.
Causality of the Perkin Rearrangement: The reaction is initiated by the hydroxide-mediated cleavage of the lactone ring in the 3-halocoumarin. This step is thermodynamically favorable and generates a phenoxide and a vinyl halide within the same molecule. The strategically positioned phenoxide then acts as an intramolecular nucleophile, attacking the vinyl halide to displace the halide and forge the C-O bond of the furan ring, resulting in the stable, aromatic benzofuran scaffold.[6]
Experimental Protocol: Microwave-Assisted Perkin Rearrangement
This modern adaptation significantly reduces reaction times compared to traditional methods.[6]
-
Reactant Preparation: In a 10 mL microwave process vial, combine a 3-bromocoumarin (1.0 mmol) and sodium hydroxide (3.0 mmol).
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 300W for 5 minutes, maintaining a temperature of approximately 79-80°C.
-
Workup: After cooling, acidify the reaction mixture with concentrated HCl.
-
Isolation: The resulting precipitate, the benzofuran-2-carboxylic acid product, is collected by vacuum filtration, washed with water, and dried. Yields are typically very high.[6]
Diagram: Mechanism of the Perkin Rearrangement
Sources
- 1. Benzofuran ring system in various pharmaceutical drug structures. [wisdomlib.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perkin rearrangement - Wikipedia [en.wikipedia.org]
- 6. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 6-Methylbenzofuran-2-carbaldehyde from p-Cresol
Abstract
This application note provides a comprehensive, three-step synthetic protocol for the preparation of 6-Methylbenzofuran-2-carbaldehyde, a valuable heterocyclic building block, starting from the readily available bulk chemical, p-cresol. The described pathway leverages a sequence of classical and modern organic reactions, including a Williamson ether synthesis, a thermal Claisen rearrangement, and a palladium-catalyzed oxidative cyclization. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only step-by-step procedures but also in-depth explanations of the underlying reaction mechanisms and experimental choices to ensure reproducibility and scalability.
Introduction
Benzofuran derivatives are core structural motifs in numerous natural products and pharmacologically active compounds. Their unique electronic and structural properties make them privileged scaffolds in drug discovery. 6-Methylbenzofuran-2-carbaldehyde serves as a key intermediate for the elaboration of more complex molecular architectures. The synthesis strategy outlined herein was designed for efficiency and reliability, transforming a simple phenolic starting material into a functionalized heterocyclic system through a logical and well-documented reaction sequence.
Overall Synthetic Scheme
The synthesis proceeds in three distinct stages: (1) O-allylation of p-cresol to form an allyl ether, (2) thermal[1][1]-sigmatropic rearrangement to an ortho-allyl phenol, and (3) a palladium-catalyzed Wacker-type oxidative cyclization to yield the final benzofuran-2-carbaldehyde.
Caption: Overall three-step synthesis of 6-Methylbenzofuran-2-carbaldehyde.
Part 1: Synthesis of Allyl p-tolyl ether (O-Allylation)
Scientific Principle
The first step is a classic Williamson ether synthesis. The phenolic proton of p-cresol is acidic and is readily deprotonated by a mild base, such as potassium carbonate, to form the corresponding phenoxide. This phenoxide acts as a potent nucleophile, attacking the electrophilic carbon of allyl bromide in an SN2 reaction to displace the bromide and form the desired allyl p-tolyl ether. Acetone is an excellent solvent for this reaction as it is polar aprotic, effectively solvating the cation of the base while not interfering with the nucleophilicity of the phenoxide.
Experimental Protocol
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| p-Cresol | 108.14 | 10.81 g | 100 |
| Allyl Bromide | 120.98 | 9.5 mL (13.3 g) | 110 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 20.73 g | 150 |
| Acetone | - | 200 mL | - |
| Reaction Time | - | 12 hours | - |
| Temperature | - | Reflux (~56°C) | - |
Step-by-Step Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (10.81 g, 100 mmol), anhydrous potassium carbonate (20.73 g, 150 mmol), and acetone (200 mL).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add allyl bromide (9.5 mL, 110 mmol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in diethyl ether (150 mL) and wash with 1M aqueous NaOH (2 x 50 mL) to remove any unreacted p-cresol, followed by a brine wash (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield allyl p-tolyl ether as a colorless oil. The product is typically of high purity and can be used in the next step without further purification. Expected yield: ~90-95%.
Part 2: Synthesis of 2-Allyl-4-methylphenol (Claisen Rearrangement)
Scientific Principle
This transformation is a thermal[1][1]-sigmatropic rearrangement known as the Aromatic Claisen Rearrangement.[2][3] When allyl p-tolyl ether is heated, it undergoes a concerted, intramolecular pericyclic reaction through a cyclic six-membered transition state.[4] This process involves the breaking of the C-O ether bond and the formation of a new C-C bond at the ortho position of the aromatic ring. The initial rearrangement product is a dienone intermediate, which rapidly tautomerizes to the more stable aromatic phenol, 2-allyl-4-methylphenol, to restore aromaticity.[5] The reaction is typically performed at high temperatures, often in a high-boiling, inert solvent like N,N-diethylaniline or diphenyl ether.[4][6]
Caption: Mechanism of the Aromatic Claisen Rearrangement.
Experimental Protocol
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Allyl p-tolyl ether | 148.20 | 14.82 g | 100 |
| N,N-Diethylaniline | 149.23 | 50 mL | - |
| Reaction Time | - | 4 hours | - |
| Temperature | - | 200-210°C | - |
Step-by-Step Procedure:
-
Place allyl p-tolyl ether (14.82 g, 100 mmol) and N,N-diethylaniline (50 mL) into a 100 mL three-neck flask fitted with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Heat the solution in an oil bath to 200-210°C and maintain this temperature for 4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with toluene (100 mL).
-
Transfer the solution to a separatory funnel and wash with 2M aqueous HCl (3 x 75 mL) to remove the N,N-diethylaniline solvent.
-
Wash the organic layer with water (50 mL) and then brine (50 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product, 2-allyl-4-methylphenol [citel: 32, 34, 38, 40, 44], can be purified by vacuum distillation or column chromatography on silica gel to afford a pale yellow oil. Expected yield: ~80-85%.
Part 3: Synthesis of 6-Methylbenzofuran-2-carbaldehyde (Oxidative Cyclization)
Scientific Principle
The final step is an intramolecular oxidative cyclization, a variation of the Wacker-Tsuji oxidation.[7][8][9] In this reaction, a palladium(II) catalyst activates the double bond of the allyl group towards nucleophilic attack. The adjacent phenolic hydroxyl group acts as the intramolecular nucleophile, attacking the activated alkene to form a five-membered ring. This process is followed by a β-hydride elimination and subsequent isomerization steps, ultimately leading to the formation of the aldehyde functionality at the 2-position of the newly formed benzofuran ring. A co-oxidant system, typically involving copper(I) chloride and molecular oxygen, is used to regenerate the active Pd(II) catalyst, allowing it to be used in catalytic amounts.[1][10] Dimethylformamide (DMF) is a common solvent for this transformation.[9]
Experimental Protocol
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 2-Allyl-4-methylphenol | 148.20 | 7.41 g | 50 |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 0.44 g | 2.5 |
| Copper(I) Chloride (CuCl) | 98.99 | 0.50 g | 5.0 |
| Dimethylformamide (DMF) | - | 100 mL | - |
| Water | - | 10 mL | - |
| Reaction Time | - | 24 hours | - |
| Temperature | - | 70°C | - |
| Atmosphere | - | Oxygen (balloon) | - |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask, add palladium(II) chloride (0.44 g, 2.5 mmol), copper(I) chloride (0.50 g, 5.0 mmol), DMF (100 mL), and water (10 mL).
-
Stir the mixture under an oxygen atmosphere (a balloon filled with O₂ is sufficient) at room temperature for 30 minutes until the solution becomes homogeneous and dark green.
-
Add 2-allyl-4-methylphenol (7.41 g, 50 mmol) to the catalyst solution.
-
Heat the reaction mixture to 70°C and stir vigorously under the oxygen atmosphere for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into 300 mL of 1M aqueous HCl and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 95:5 to 90:10) to afford 6-Methylbenzofuran-2-carbaldehyde as a solid. Expected yield: ~60-70%.
Summary of Synthesis
| Step | Reaction | Starting Material | Product | Typical Yield |
| 1 | O-Allylation | p-Cresol | Allyl p-tolyl ether | 90-95% |
| 2 | Claisen Rearrangement | Allyl p-tolyl ether | 2-Allyl-4-methylphenol | 80-85% |
| 3 | Oxidative Cyclization | 2-Allyl-4-methylphenol | 6-Methylbenzofuran-2-carbaldehyde | 60-70% |
References
-
Kincaid, J. F., & Tarbell, D. S. (1939). The Claisen Rearrangement. I. A Kinetic Study of the Rearrangement of Allyl p-Tolyl Ether in Diphenyl Ether Solution. Journal of the American Chemical Society, 61(11), 3085–3089. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by oxidation of alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wacker-Tsuji Oxidation. Retrieved from [Link]
- CoLab. (2025). Homogenous wacker oxidation of alkenes to carbonyl compounds.
-
ResearchGate. (n.d.). Study of the allyl-p-tolyl ether Claisen rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Wacker Oxidation. Retrieved from [Link]
- U.S. Patent No. US20140316149A1. (2014). Aldehyde-selective wacker-type oxidation of unbiased alkenes.
-
SynArchive. (n.d.). Claisen Rearrangement. Retrieved from [Link]
-
NIST. (n.d.). 2-Allyl-4-methylphenol. NIST Chemistry WebBook. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Allyl-4-methylphenol (CAS 6628-06-4). Retrieved from [Link]
-
PubChem. (n.d.). 2-Allyl-p-cresol. Retrieved from [Link]
-
PubChem. (n.d.). p-Cresol. Retrieved from [Link]
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- 1. Aldehyde synthesis by oxidation of alkenes [organic-chemistry.org]
- 2. Claisen rearrangement - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 8. Homogenous wacker oxidation of alkenes to carbonyl compounds | CoLab [colab.ws]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US20140316149A1 - Aldehyde-selective wacker-type oxidation of unbiased alkenes - Google Patents [patents.google.com]
Application Note: A Detailed Protocol for the Regioselective Formylation of 6-Methylbenzofuran
Abstract: This document provides a comprehensive guide for the regioselective formylation of 6-methylbenzofuran, a key transformation for synthesizing valuable intermediates in drug discovery and materials science. We present a detailed, step-by-step protocol for the Vilsmeier-Haack reaction, a highly effective method for this transformation. The guide delves into the underlying reaction mechanism, explains the rationale behind critical procedural steps, and offers a comparative overview of alternative formylation techniques. This application note is designed for researchers, chemists, and drug development professionals seeking a reliable and well-documented procedure for the synthesis of 6-methylbenzofuran-2-carbaldehyde.
Introduction and Strategic Overview
Benzofuran scaffolds are prevalent in a wide array of natural products and biologically active compounds, making them privileged structures in medicinal chemistry.[1][2][3] The introduction of a formyl (-CHO) group onto the benzofuran ring system provides a versatile chemical handle for further molecular elaboration, enabling the construction of more complex and functionally diverse molecules. 6-Methylbenzofuran, the substrate of interest, presents a specific challenge regarding the regiochemical outcome of electrophilic substitution.
This guide focuses on the Vilsmeier-Haack reaction , a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5][6][7] Its preference is grounded in its use of mild reagents, operational simplicity, and typically high regioselectivity, which is paramount for avoiding tedious purification of isomeric mixtures.
Comparative Analysis of Formylation Methods:
| Method | Reagents | Conditions | Suitability for 6-Methylbenzofuran |
| Vilsmeier-Haack | POCl₃ / DMF | Mild (0 °C to RT) | Excellent: High regioselectivity for the electron-rich furan ring.[8][9] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid | Harsh (Heat) | Poor: Generally inefficient and requires strongly activating groups like phenols.[10][11] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | Requires strong Lewis acids | Moderate: Effective but uses more hazardous reagents and may offer lower selectivity.[12][13] |
| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | High pressure, strong acid | Not suitable: Too harsh for the sensitive benzofuran ring system. |
Based on this analysis, the Vilsmeier-Haack reaction is the superior choice for the controlled formylation of 6-methylbenzofuran.
The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity
The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by electrophilic aromatic substitution on the benzofuran ring.
Stage 1: Formation of the Vilsmeier Reagent N,N-Dimethylformamide (DMF) acts as the formyl source, while a halogenating agent, most commonly phosphorus oxychloride (POCl₃), serves as an activator. The lone pair of the amide oxygen in DMF attacks the electrophilic phosphorus atom of POCl₃. Subsequent rearrangement and elimination generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent .[5][6]
Stage 2: Electrophilic Attack and Hydrolysis The benzofuran ring, being electron-rich, attacks the electrophilic carbon of the Vilsmeier reagent.[4][8] For benzofurans, electrophilic substitution is strongly favored at the C2 position due to the stability of the resulting cationic intermediate, which is effectively stabilized by the adjacent oxygen atom. The methyl group at the C6 position on the benzene ring has a minor electronic influence on the furan ring compared to the powerful directing effect of the heteroatom. The reaction forms an iminium salt intermediate, which is then hydrolyzed during aqueous workup to yield the final aldehyde product, 6-methylbenzofuran-2-carbaldehyde.[5][8]
Caption: Mechanism of the Vilsmeier-Haack formylation of 6-methylbenzofuran.
Detailed Experimental Protocol
This protocol is designed for the synthesis of 6-methylbenzofuran-2-carbaldehyde on a standard laboratory scale.
3.1 Materials and Equipment
-
Reagents: 6-Methylbenzofuran (>98%), Phosphorus oxychloride (POCl₃, >99%), N,N-Dimethylformamide (DMF, anhydrous, >99.8%), Sodium acetate (anhydrous), Dichloromethane (DCM, ACS grade), Diethyl ether (ACS grade), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Silica gel (for column chromatography), Hexanes, and Ethyl acetate.
-
Equipment: Round-bottom flasks, magnetic stirrer and stir bars, dropping funnel, ice-water bath, rotary evaporator, glass funnel, separatory funnel, glassware for column chromatography, TLC plates (silica gel).
3.2 Reagent Quantities
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-Methylbenzofuran | 132.16 | 2.00 g | 15.1 | 1.0 |
| DMF | 73.09 | 20 mL | - | Solvent |
| POCl₃ | 153.33 | 1.60 mL (2.64 g) | 17.2 | 1.14 |
| Sodium Acetate | 82.03 | 7.4 g | 90.2 | 6.0 |
3.3 Step-by-Step Procedure
-
Vilsmeier Reagent Preparation (Critical Step):
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (20 mL).
-
Cool the flask in an ice-water bath to 0 °C.
-
Rationale: This initial cooling is crucial to control the highly exothermic reaction between DMF and POCl₃, preventing potential side reactions and ensuring safety.
-
Slowly add POCl₃ (1.60 mL) dropwise to the stirred DMF over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The solution should become a pale yellow, slightly viscous complex. This is the pre-formed Vilsmeier reagent.
-
-
Formylation Reaction:
-
In a separate flask, dissolve 6-methylbenzofuran (2.00 g) in a minimal amount of DMF (~5 mL).
-
Add the solution of 6-methylbenzofuran dropwise to the cold Vilsmeier reagent.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4-6 hours.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
-
Work-up and Hydrolysis:
-
Prepare a solution of sodium acetate (7.4 g) in water (50 mL) in a large beaker and cool it in an ice bath.
-
Rationale: The basic sodium acetate solution neutralizes the acidic byproducts and facilitates the hydrolysis of the iminium intermediate to the aldehyde. Pouring the reaction mixture onto ice dissipates the heat generated during quenching.
-
Slowly and carefully pour the reaction mixture onto the stirred, cold sodium acetate solution.
-
Stir the resulting mixture vigorously for 30 minutes at 0 °C, then allow it to warm to room temperature and stir for another hour.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude residue should be purified by silica gel column chromatography.
-
A gradient elution system, starting with 100% hexanes and gradually increasing to 95:5 Hexanes:Ethyl Acetate, is typically effective for separating the product from any unreacted starting material and non-polar impurities.
-
Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 6-methylbenzofuran-2-carbaldehyde as a solid. A typical yield is in the range of 75-85%.
-
Caption: Experimental workflow for the Vilsmeier-Haack formylation.
Product Characterization
The identity and purity of the synthesized 6-methylbenzofuran-2-carbaldehyde should be confirmed using standard analytical techniques.
-
Appearance: Typically a pale yellow or off-white solid.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.90 (s, 1H, -CHO)
-
δ ~7.50-7.20 (m, 4H, Ar-H)
-
δ ~2.50 (s, 3H, Ar-CH₃)
-
Interpretation: The key signal is the singlet for the aldehyde proton downfield around 9.9 ppm. The integration should confirm the proton count.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~180.0 (C=O, aldehyde)
-
δ ~155-120 (Aromatic carbons)
-
δ ~21.5 (CH₃)
-
-
IR (ATR):
-
~1670-1680 cm⁻¹ (strong, C=O stretch of the aldehyde)
-
-
Mass Spectrometry (ESI+):
-
m/z = 161.05 [M+H]⁺ for C₁₀H₈O₂
-
Safety and Troubleshooting
5.1 Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. Avoid inhalation and skin contact.
-
The reaction should be performed under an inert atmosphere (nitrogen or argon) as the reagents are moisture-sensitive.
5.2 Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Yield | Inactive reagents (moisture contamination). | Use freshly opened or distilled POCl₃ and anhydrous DMF. Ensure glassware is oven-dried. |
| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |
| Formation of Byproducts | Reaction temperature was too high during reagent formation. | Maintain strict temperature control (0-5 °C) during the addition of POCl₃. |
| Difficult Purification | Product co-elutes with impurities. | Adjust the polarity of the chromatography eluent; a shallower gradient may be required. |
Conclusion
The Vilsmeier-Haack reaction is a robust and highly effective method for the regioselective C2-formylation of 6-methylbenzofuran. By carefully controlling the reaction conditions, particularly temperature, and following the detailed protocol outlined in this application note, researchers can reliably synthesize 6-methylbenzofuran-2-carbaldehyde in high yield and purity. This key intermediate serves as a valuable building block for the synthesis of more complex molecules for pharmaceutical and materials science applications.
References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
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Slideshare. Vilsmeier haack rxn. [Link]
-
J&K Scientific LLC. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Duff reaction. [Link]
-
PrepChem.com. Synthesis of 6-methylbenzofuran. [Link]
-
SynArchive. Rieche Formylation. [Link]
-
Wikipedia. Rieche formylation. [Link]
-
ResearchGate. (PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. [Link]
-
DergiPark. Dakin Oxidation of 4,6-Dimethoxybenzofuran-7- Carbaldehydes: Synthesis of Benzofuran-7-ols. [Link]
-
The Journal of Organic Chemistry. New Opportunities with the Duff Reaction. [Link]
-
ResearchGate. (PDF) Reactivity of Benzofuran Derivatives. [Link]
-
National Institutes of Health. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
ResearchGate. Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. [Link]
-
National Institutes of Health. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. [Link]
-
MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]
-
National Institutes of Health. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. [Link]
-
National Institutes of Health. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]
-
Scientific Research Publishing. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. [Link]
-
National Institutes of Health. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]
-
Beaudry Research Group - Oregon State University. Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. ChemInform Abstract: The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. [Link]
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Chem-Station Int. Ed. Duff Reaction. [Link]
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Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
PubChem. 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. [Link]
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ResearchGate. Synthesis Using Vilsmeier Reagents. [Link]
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Cuestiones de Fisioterapia. Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. [Link]
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Application Notes & Protocols: 6-Methylbenzofuran-2-carbaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system that forms the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[2][4] Within this class of compounds, 6-Methylbenzofuran-2-carbaldehyde emerges as a particularly valuable and versatile starting material. The strategic placement of the reactive aldehyde group at the 2-position of the electron-rich benzofuran ring provides a synthetic handle for a multitude of chemical transformations, enabling the construction of complex, drug-like molecules.
This guide provides an in-depth exploration of the application of 6-Methylbenzofuran-2-carbaldehyde in the synthesis of novel heterocycles. We will delve into the causality behind key reaction choices, provide detailed, field-proven protocols, and present the expected outcomes, thereby equipping researchers in medicinal chemistry and drug development with the tools to leverage this powerful building block.
Part 1: Synthesis of the Starting Material: 6-Methylbenzofuran-2-carbaldehyde
A common and efficient method for the introduction of a formyl group onto an electron-rich aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[5][6][7] This reaction utilizes a "Vilsmeier reagent," typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8][9] The electrophilic chloroiminium ion generated then attacks the electron-rich 2-position of the 6-methylbenzofuran ring, followed by hydrolysis during workup to yield the desired carbaldehyde.
Reaction Mechanism: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation of 6-methylbenzofuran.
Part 2: Application in Heterocycle Synthesis
The aldehyde functionality of 6-Methylbenzofuran-2-carbaldehyde is the gateway to a diverse range of heterocyclic systems. We will focus on two powerful and widely used condensation reactions: the Claisen-Schmidt condensation to form chalcones and the Knoevenagel condensation with active methylene compounds.
Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable intermediates in the synthesis of flavonoids and other biologically active heterocycles.[10][11] They are typically synthesized via a base-catalyzed aldol condensation between an aromatic aldehyde and an acetophenone, a reaction known as the Claisen-Schmidt condensation.[12][13] The reactive α,β-unsaturated keto functional group in chalcones makes them ideal precursors for cyclization reactions to form pyrimidines, pyrazolines, and other important scaffolds.[4][10]
Caption: Workflow for Claisen-Schmidt condensation.
-
Rationale: This protocol details the synthesis of a chalcone derivative. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and the base catalyst. Aqueous sodium hydroxide serves as the catalyst to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde. The reaction is typically run at room temperature to minimize side reactions.
-
Materials:
-
6-Methylbenzofuran-2-carbaldehyde (1.0 eq)
-
4-Methoxyacetophenone (1.0 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Crushed Ice
-
Deionized Water
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 6-Methylbenzofuran-2-carbaldehyde and 4-methoxyacetophenone in ethanol (approx. 20-30 mL).
-
Cool the flask in an ice bath with magnetic stirring.
-
Slowly add the 10% NaOH solution dropwise to the stirred mixture. Maintain the temperature below 25°C.
-
After the addition is complete, remove the ice bath and continue stirring at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water with constant stirring.
-
A solid precipitate (the chalcone) will form. Allow it to stand for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral to pH paper.
-
Dry the crude product in a vacuum oven. Recrystallize from ethanol to obtain the pure chalcone.
-
| R-group on Acetophenone | Product Structure | Typical Yield (%) | M.p. (°C) | Key ¹H NMR Signals (δ, ppm) |
| -OCH₃ | (E)-1-(4-methoxyphenyl)-3-(6-methylbenzofuran-2-yl)prop-2-en-1-one | 85-95% | 120-122 | 2.45 (s, 3H, -CH₃), 3.88 (s, 3H, -OCH₃), 7.0-8.1 (m, Ar-H, Vinyl-H) |
| -Cl | (E)-1-(4-chlorophenyl)-3-(6-methylbenzofuran-2-yl)prop-2-en-1-one | 80-90% | 145-147 | 2.46 (s, 3H, -CH₃), 7.2-8.2 (m, Ar-H, Vinyl-H) |
| -H | (E)-1-phenyl-3-(6-methylbenzofuran-2-yl)prop-2-en-1-one | 82-92% | 110-112 | 2.45 (s, 3H, -CH₃), 7.1-8.2 (m, Ar-H, Vinyl-H) |
From Chalcones to Pyrimidines: Building a Core Medicinal Scaffold
The chalcones synthesized in the previous step are excellent precursors for constructing six-membered heterocycles. Pyrimidines, in particular, are of immense interest in drug discovery.[4] By reacting the benzofuran chalcone with urea, thiourea, or guanidine, one can readily access hydroxy-, thio-, or amino-substituted pyrimidines, respectively, through a cyclocondensation reaction.[14][15]
Caption: Synthesis of pyrimidines from chalcone intermediates.
-
Rationale: This protocol uses guanidine hydrochloride to form an amino-pyrimidine. Ethanolic potassium hydroxide acts as both the base and the solvent system. The reflux condition provides the necessary energy to overcome the activation barrier for the cyclization and subsequent dehydration/aromatization steps. Neutralization with acid precipitates the final product.
-
Materials:
-
(E)-1-(4-methoxyphenyl)-3-(6-methylbenzofuran-2-yl)prop-2-en-1-one (1.0 eq)
-
Guanidine Hydrochloride (1.5 eq)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
10% Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a 100 mL round-bottom flask, prepare a solution of potassium hydroxide (approx. 2.0 eq) in ethanol (30 mL).
-
Add the benzofuran chalcone (from Protocol 1) and guanidine hydrochloride to the ethanolic KOH solution.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 8-10 hours.
-
Monitor the reaction by TLC until the starting chalcone spot disappears.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of crushed ice.
-
Neutralize the mixture by slowly adding 10% HCl solution with constant stirring until the pH is approximately 7.
-
The solid product will precipitate. Filter the solid, wash it extensively with water, and dry it under vacuum.
-
Recrystallize the crude product from a suitable solvent like ethanol or an ethanol/DMF mixture.
-
| Cyclizing Agent | Product Type | Typical Yield (%) | M.p. (°C) | Key Spectral Data |
| Urea | Pyrimidin-2-ol | 70-80% | >250 | IR (cm⁻¹): ~3200 (O-H), ~1650 (C=O) |
| Thiourea | Pyrimidine-2-thiol | 75-85% | >250 | IR (cm⁻¹): ~2550 (S-H), ~1200 (C=S) |
| Guanidine | Pyrimidin-2-amine | 78-88% | >230 | IR (cm⁻¹): ~3350, 3180 (N-H str.)[16] |
Knoevenagel Condensation with Active Methylene Compounds
The Knoevenagel condensation is a powerful C=C bond-forming reaction between an aldehyde or ketone and an "active methylene compound" — a compound with a CH₂ group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate).[17][18][19] This reaction provides a direct route to highly functionalized alkenes, which are versatile intermediates for further synthetic manipulations.
-
Rationale: This protocol uses malononitrile as the active methylene compound. Piperidine is a classic, mild organic base catalyst for this reaction; it facilitates the deprotonation of malononitrile to form a carbanion, which then attacks the aldehyde. The reaction is often run under mild conditions.
-
Materials:
-
6-Methylbenzofuran-2-carbaldehyde (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol
-
Piperidine (catalytic amount, ~5 drops)
-
-
Procedure:
-
In a 50 mL flask, dissolve 6-Methylbenzofuran-2-carbaldehyde and malononitrile in ethanol (15 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Stir the mixture at room temperature for 2-3 hours. A precipitate often forms as the reaction proceeds.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
-
The product is often pure enough for subsequent steps, but can be recrystallized from ethanol if necessary.
-
Conclusion
6-Methylbenzofuran-2-carbaldehyde stands out as a highly effective and versatile scaffold in synthetic organic and medicinal chemistry. Through straightforward and high-yielding condensation reactions such as the Claisen-Schmidt and Knoevenagel, it provides rapid access to a diverse library of chalcones and functionalized alkenes. These intermediates can be readily transformed into complex heterocyclic systems, such as pyrimidines, which are of significant interest in drug development. The protocols outlined herein are robust and scalable, providing a solid foundation for researchers to design and synthesize novel benzofuran-containing molecules with potential therapeutic applications.
References
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Venkatesh, T., Bodke, Y., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Iranian Journal of Pharmaceutical Research, 17(1), 75-86. Available at: [Link]
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Barot, K. (2015). A Review on Chalcones Synthesis and their Biological Activity. PharmaTutor. Available at: [Link]
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Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]
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Veerapur, S. B., et al. (2022). Scheme 1. Synthesis of benzofuran pyrimidine derivatives (4a-d), (5a-d) and (6a-d). ResearchGate. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]
-
Venkatesh, T., et al. (2018). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. Semantic Scholar. Available at: [Link]
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Suryawanshi, V. S. (2018). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Li, J., et al. (2013). Condensation reaction of substituted aromatic aldehydes and active methylene compounds. ResearchGate. Available at: [Link]
-
Lodhi, G., & Nayak, A. (2021). Synthesis, Characterization and Biological Evaluation of Chalcones and Its Derivatives for Antibacterial and Anti Inflammatory Activity. Journal of Advances in Biology & Biotechnology. Available at: [Link]
-
Marais, M. (2012). SYNTHESIS OF CHALCONE-BASED SIX AND SEVEN MEMBERED HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES AGAINST H1N1 VIRUS. CORE. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. National Institutes of Health. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Deshmukh, S. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. Available at: [Link]
-
Padash, A., et al. (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health. Available at: [Link]
-
Fayed, E. A., et al. (2020). Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]
-
Chemistry Student. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]
-
Abdel-Wahab, A., et al. (2012). Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. Available at: [Link]
-
Zahoor, A. F., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health. Available at: [Link]
-
Chiacchio, U., et al. (2016). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health. Available at: [Link]
-
Lin, Y., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. National Institutes of Health. Available at: [Link]
-
Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Pirouz, S., et al. (2021). One-pot synthesis of benzofurans via heteroannulation of benzoquinones. Arkivoc. Available at: [Link]
-
Lindh, J., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health. Available at: [Link]
-
Ramírez-Lira, E., et al. (2023). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. Available at: [Link]
-
Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health. Available at: [Link]
-
Kumar, D., et al. (2017). Screening of various active methylene compounds for selection of best activator for aldehyde. ResearchGate. Available at: [Link]
-
Ren, Y., et al. (2023). Dual enabling photomediated Knoevenagel condensation and alkene perfluoroalkylation reactions by a photoresponsive cadmium–organic framework. Green Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by condensation. Organic Chemistry Portal. Available at: [Link]
-
Hasija, A., et al. (2020). Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scirp.org. Available at: [Link]
-
Kuder, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. ResearchGate. Available at: [Link]
-
Abas, N., et al. (2018). Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures. CrystEngComm. Available at: [Link]
-
Sedegh, A., et al. (2010). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. National Institutes of Health. Available at: [Link]
-
Scribd. (n.d.). Active Methylene Compounds and Named Reactions-1. Scribd. Available at: [Link]
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The Versatile Precursor: Harnessing 6-Methylbenzofuran-2-carbaldehyde for the Synthesis of Novel Active Pharmaceutical Ingredients
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran nucleus is a privileged heterocyclic scaffold, forming the core structure of a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2][3] Its derivatives have garnered immense interest from medicinal chemists and pharmacologists due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] The inherent versatility of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop novel therapeutic agents.[1] This guide focuses on a particularly valuable building block, 6-Methylbenzofuran-2-carbaldehyde, and its application as a precursor in the synthesis of potential Active Pharmaceutical Ingredients (APIs). The strategic placement of the methyl group at the 6-position and the reactive aldehyde at the 2-position provides a unique starting point for the construction of complex molecular architectures with promising pharmacological activity.
Chemical Properties and Reactivity of 6-Methylbenzofuran-2-carbaldehyde
6-Methylbenzofuran-2-carbaldehyde is a crystalline solid with the molecular formula C₁₀H₈O₂. The aldehyde group at the 2-position is the primary site of reactivity, readily undergoing a variety of chemical transformations that are fundamental to the synthesis of more complex molecules. These reactions include, but are not limited to:
-
Condensation Reactions: The aldehyde functionality can react with a wide range of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form Schiff bases, hydrazones, and chalcone-like structures, respectively. These reactions are pivotal in expanding the molecular framework and introducing new pharmacophores.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to an alcohol, providing access to different classes of benzofuran derivatives with distinct biological properties.
-
Wittig and Related Reactions: Carbonyl olefination reactions, such as the Wittig reaction, allow for the formation of carbon-carbon double bonds, enabling the synthesis of vinylbenzofuran derivatives.
-
Multi-component Reactions: The reactivity of the aldehyde makes it an ideal candidate for multi-component reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency.
The methyl group at the 6-position, while less reactive, can influence the electronic properties of the benzofuran ring and provide a site for further functionalization in more advanced synthetic strategies.
Application in the Synthesis of Bioactive Molecules: Exemplary Protocols
The following sections provide detailed protocols for the synthesis of representative bioactive molecules using 6-Methylbenzofuran-2-carbaldehyde as a key precursor. These examples are chosen to illustrate the versatility of this starting material in creating diverse chemical scaffolds with therapeutic potential.
Protocol 1: Synthesis of a Novel Schiff Base with Potential Antimicrobial Activity
Schiff bases derived from heterocyclic aldehydes are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. This protocol details the synthesis of a novel Schiff base from 6-Methylbenzofuran-2-carbaldehyde and a substituted aniline.
Reaction Scheme:
Caption: Synthesis of a Schiff base derivative.
Materials:
| Reagent | Molecular Weight | Quantity | Moles |
| 6-Methylbenzofuran-2-carbaldehyde | 160.17 g/mol | 1.60 g | 10 mmol |
| 4-Chloroaniline | 127.57 g/mol | 1.28 g | 10 mmol |
| Absolute Ethanol | - | 50 mL | - |
| Glacial Acetic Acid | - | 2-3 drops | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-Methylbenzofuran-2-carbaldehyde (1.60 g, 10 mmol) and 4-chloroaniline (1.28 g, 10 mmol).
-
Solvent Addition: Add 50 mL of absolute ethanol to the flask and stir the mixture until the reactants are fully dissolved.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid acts as a catalyst to facilitate the condensation reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).
-
Crystallization and Isolation: After completion of the reaction, allow the mixture to cool to room temperature. The product will crystallize out of the solution. Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Drying and Characterization: Dry the product in a vacuum oven. Characterize the synthesized Schiff base by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry.
Expected Outcome: The expected product is a crystalline solid with a yield of 85-95%.
Protocol 2: Synthesis of a Benzofuran-Chalcone Derivative with Potential Anticancer Activity
Chalcones are a class of compounds known for their anticancer, anti-inflammatory, and antioxidant properties. This protocol describes the Claisen-Schmidt condensation of 6-Methylbenzofuran-2-carbaldehyde with a substituted acetophenone to yield a novel benzofuran-chalcone derivative.
Reaction Scheme:
Caption: Synthesis of a benzofuran-chalcone derivative.
Materials:
| Reagent | Molecular Weight | Quantity | Moles |
| 6-Methylbenzofuran-2-carbaldehyde | 160.17 g/mol | 1.60 g | 10 mmol |
| 4-Hydroxyacetophenone | 136.15 g/mol | 1.36 g | 10 mmol |
| Ethanol | - | 40 mL | - |
| Sodium Hydroxide (NaOH) | 40.00 g/mol | 0.80 g | 20 mmol |
| Water | - | 20 mL | - |
Step-by-Step Protocol:
-
Preparation of Base Solution: In a 100 mL beaker, dissolve sodium hydroxide (0.80 g, 20 mmol) in a mixture of ethanol (20 mL) and water (20 mL). Cool the solution in an ice bath.
-
Reaction Mixture: In a 250 mL Erlenmeyer flask, dissolve 6-Methylbenzofuran-2-carbaldehyde (1.60 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in 20 mL of ethanol.
-
Condensation Reaction: Slowly add the cooled sodium hydroxide solution to the flask containing the aldehyde and ketone with constant stirring. Maintain the temperature of the reaction mixture below 25°C using an ice bath.
-
Reaction Monitoring: Stir the mixture at room temperature for 24 hours. The formation of a precipitate indicates the progress of the reaction. Monitor the reaction completion by TLC.
-
Product Isolation: After 24 hours, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid. A solid product will precipitate out.
-
Purification and Characterization: Filter the solid, wash thoroughly with water until the washings are neutral, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone derivative. Characterize the product using appropriate spectroscopic techniques.
Expected Outcome: The desired chalcone is typically obtained as a colored solid with a yield of 70-85%.
From Precursor to Potential API: A Look at Fruquintinib
While the above protocols illustrate the synthesis of novel compounds, it is instructive to examine a marketed drug that contains a related benzofuran core. Fruquintinib is an oral inhibitor of vascular endothelial growth factor receptors (VEGFRs) used for the treatment of metastatic colorectal cancer.[4] The key intermediate in the synthesis of Fruquintinib is 6-hydroxy-2-methylbenzofuran-3-carboxylic acid.[4] Although the synthesis of Fruquintinib does not start directly from 6-Methylbenzofuran-2-carbaldehyde, the structural similarity highlights the therapeutic relevance of this class of compounds. A hypothetical synthetic pathway could involve the oxidation of 6-Methylbenzofuran-2-carbaldehyde to the corresponding carboxylic acid, followed by further functionalization to build the complex structure of Fruquintinib.
Hypothetical Synthetic Workflow:
Caption: Hypothetical pathway to API scaffolds.
Conclusion and Future Perspectives
6-Methylbenzofuran-2-carbaldehyde is a valuable and versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant potential as active pharmaceutical ingredients. The reactivity of the aldehyde group allows for the straightforward introduction of diverse functionalities and the construction of complex molecular architectures. The protocols detailed in this guide serve as a starting point for researchers and drug development professionals to explore the rich medicinal chemistry of benzofuran derivatives. Future work in this area could focus on the development of novel multi-component reactions utilizing 6-Methylbenzofuran-2-carbaldehyde to rapidly generate libraries of diverse compounds for high-throughput screening and the discovery of new therapeutic leads.
References
- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504.
- Taha, M., et al. (2016). Synthesis of a series of new 6-Nitrobenzofuran-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 26(1), 245-249.
- Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 00061.
- Technical Disclosure Commons. (2025). Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. Technical Disclosure Commons.
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-
ResearchGate. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Retrieved from [Link]
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Application Notes & Protocols: Condensation Reactions for the Derivatization of 6-Methylbenzofuran-2-carbaldehyde
Abstract
The benzofuran scaffold is a privileged heterocyclic system central to the structure of numerous pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities. 6-Methylbenzofuran-2-carbaldehyde is a key intermediate, providing a reactive aldehyde functional group that serves as a versatile handle for molecular elaboration. This document provides detailed experimental protocols for three fundamental carbon-carbon bond-forming condensation reactions—Knoevenagel, Claisen-Schmidt, and Wittig reactions—using 6-Methylbenzofuran-2-carbaldehyde as the electrophilic substrate. The causality behind procedural choices, self-validating protocol design, and authoritative references are integrated to provide researchers, scientists, and drug development professionals with a robust guide for synthesizing novel benzofuran derivatives.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran moiety is a cornerstone in medicinal chemistry, valued for its rigid, planar structure and its ability to engage in various biological interactions. The aldehyde at the C2 position of 6-Methylbenzofuran-2-carbaldehyde is particularly reactive, making it an ideal starting point for constructing more complex molecules. Condensation reactions are among the most powerful strategies for this purpose, enabling the formation of new C=C double bonds and the introduction of diverse functional groups. This guide focuses on three such transformations, each offering unique synthetic advantages for creating libraries of novel compounds for screening and development.
Overview of Key Condensation Methodologies
Condensation reactions are a class of organic reactions that join two molecules, often with the loss of a small molecule such as water.[1] For an aldehyde like 6-Methylbenzofuran-2-carbaldehyde, the carbonyl carbon is the electrophilic site for nucleophilic attack. The choice of nucleophile and catalyst dictates the reaction type and outcome.
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an "active methylene group" (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z').[1][2] The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is basic enough to deprotonate the active methylene compound but not the aldehyde, thus preventing unwanted self-condensation of the aldehyde.[2][3] The reaction proceeds through a nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[1][4]
Claisen-Schmidt Condensation
A specific type of crossed-aldol condensation, the Claisen-Schmidt reaction occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens, such as 6-Methylbenzofuran-2-carbaldehyde.[5][6] This reaction is typically performed under strong basic (e.g., NaOH) or acidic conditions.[7][8] The absence of α-hydrogens on the benzofuran aldehyde prevents it from enolizing and acting as a nucleophile, leading to a single desired product rather than a mixture.[9] The initial aldol addition product readily dehydrates to form a highly conjugated α,β-unsaturated ketone, known as a chalcone, which drives the reaction to completion.[7][9]
Wittig Reaction
The Wittig reaction is a highly versatile and widely used method for synthesizing alkenes from aldehydes or ketones.[10][11][12] It utilizes a phosphorus ylide (a Wittig reagent), which is a species with adjacent positive and negative charges.[13] The ylide acts as a carbon nucleophile, attacking the carbonyl carbon. The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane, which then collapses to form the alkene and a triphenylphosphine oxide byproduct.[14][15] The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for this reaction.[12][15]
General Experimental Workflow
A standardized workflow ensures reproducibility and high purity of the final compounds. The process involves reaction setup, monitoring, workup, and purification, followed by characterization.
Caption: Generalized workflow for condensation reactions.
Quantitative Data Summary
The following table summarizes the typical reaction parameters for the protocols described in this guide. Yields are representative and may vary based on the specific substrate and reaction scale.
| Parameter | Protocol 1: Knoevenagel | Protocol 2: Claisen-Schmidt | Protocol 3: Wittig |
| Nucleophile | Malononitrile | Acetophenone | Methyltriphenylphosphonium bromide |
| Base / Catalyst | Piperidine | Sodium Hydroxide (NaOH) | n-Butyllithium (n-BuLi) |
| Solvent | Ethanol | Ethanol | Tetrahydrofuran (THF), Anhydrous |
| Temperature | Reflux (~78 °C) | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | 2 - 4 hours | 4 - 6 hours | 3 - 5 hours |
| Stoichiometry (Aldehyde:Nucleophile:Base) | 1 : 1.1 : 0.1 | 1 : 1.2 : 2.0 | 1 : 1.5 : 1.4 |
| Typical Yield | 85 - 95% | 70 - 85% | 65 - 80% |
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.[16][17] 6-Methylbenzofuran-2-carbaldehyde and its derivatives should be handled with care, assuming they are potentially toxic.[18]
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-(6-methylbenzofuran-2-yl)methylene)malononitrile.
Caption: Key steps in the Knoevenagel condensation.
Materials:
-
6-Methylbenzofuran-2-carbaldehyde (1.0 equiv.)
-
Malononitrile (1.1 equiv.)
-
Piperidine (0.1 equiv., catalyst)
-
Ethanol (Absolute)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methylbenzofuran-2-carbaldehyde (e.g., 1.60 g, 10 mmol) in absolute ethanol (30 mL).
-
Addition of Reagents: To the stirring solution, add malononitrile (e.g., 0.73 g, 11 mmol). After a few minutes, add piperidine (e.g., 0.1 mL, ~1 mmol) dropwise using a syringe.
-
Reaction Execution: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup and Isolation: Once the starting aldehyde is consumed (as indicated by TLC), cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 10 mL) to remove any residual catalyst and unreacted malononitrile.
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The product is typically obtained as a crystalline solid with high purity.
Protocol 2: Claisen-Schmidt Condensation with Acetophenone
This protocol details the synthesis of (E)-1-(6-methylbenzofuran-2-yl)-3-phenylprop-2-en-1-one, a chalcone derivative.
Caption: Key steps in the Claisen-Schmidt condensation.
Materials:
-
6-Methylbenzofuran-2-carbaldehyde (1.0 equiv.)
-
Acetophenone (1.2 equiv.)
-
Sodium Hydroxide (NaOH) (2.0 equiv.)
-
Ethanol (95%)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer.
Procedure:
-
Base Preparation: In a 250 mL Erlenmeyer flask, prepare a solution of sodium hydroxide (e.g., 0.80 g, 20 mmol) in a mixture of deionized water (10 mL) and 95% ethanol (15 mL). Cool the solution to room temperature.
-
Reaction Setup: In a separate flask, dissolve 6-Methylbenzofuran-2-carbaldehyde (e.g., 1.60 g, 10 mmol) and acetophenone (e.g., 1.44 g, 12 mmol) in 95% ethanol (20 mL).
-
Reaction Execution: While stirring vigorously, slowly add the aldehyde-ketone solution to the sodium hydroxide solution. A precipitate often forms immediately or within a few minutes. Continue stirring at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture in an ice bath for 30 minutes. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with a generous amount of cold water until the filtrate is neutral (pH ~7) to remove all traces of NaOH. Then, wash with a small amount of cold 95% ethanol to remove unreacted starting materials.
-
Drying and Recrystallization: Dry the crude product. For higher purity, the chalcone can be recrystallized from a suitable solvent like ethanol or ethyl acetate.
Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide
This protocol describes the synthesis of 6-methyl-2-vinylbenzofuran.
Caption: Key steps in the Wittig reaction.
Materials:
-
Methyltriphenylphosphonium bromide (1.5 equiv.)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes) (1.4 equiv.)
-
6-Methylbenzofuran-2-carbaldehyde (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk line, oven-dried glassware, syringes.
Procedure:
-
Ylide Preparation: In an oven-dried, three-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (e.g., 5.36 g, 15 mmol) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.
-
Base Addition: Slowly add n-BuLi (1.6 M in hexanes, e.g., 8.75 mL, 14 mmol) dropwise via syringe. A deep yellow or orange color indicates the formation of the phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Aldehyde Addition: Cool the ylide solution to -78 °C (dry ice/acetone bath). Dissolve 6-Methylbenzofuran-2-carbaldehyde (e.g., 1.60 g, 10 mmol) in anhydrous THF (20 mL) and add it slowly to the ylide solution.
-
Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature and stir for an additional 2-3 hours.[19] Monitor the reaction by TLC.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).[19] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will contain the desired alkene and triphenylphosphine oxide.
-
Chromatography: Purify the residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to separate the nonpolar alkene product from the highly polar triphenylphosphine oxide byproduct.
References
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NROChemistry. Wittig Reaction: Mechanism and Examples. Available from: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available from: [Link]
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Wikipedia. Wittig reaction. Available from: [Link]
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Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. Available from: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
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Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Available from: [Link]
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Purechemistry. Knoevenagel condensation mechanism and applications. Available from: [Link]
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Chemistry Steps. The Wittig Reaction: Examples and Mechanism. Available from: [Link]
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Chemistry Learner. Knoevenagel Condensation: Definition, Examples and Mechanism. Available from: [Link]
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PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). Available from: [Link]
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Vedantu. Explain the mechanism of claisen-schmidt reaction. Available from: [Link]
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YouTube. Knoevenagel Condensation Mechanism | Organic Chemistry. Available from: [Link]
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BYJU'S. Claisen Condensation Mechanism. Available from: [Link]
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Chemistry LibreTexts. The Claisen Condensation Reaction. Available from: [Link]
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Chemistry Steps. Claisen Condensation Reaction Mechanism. Available from: [Link]
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Claisen-Schmidt Condensation. Available from: [Link]
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National Institutes of Health (NIH). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Available from: [Link]
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ResearchGate. Synthesis of substituted benzofuran-3-ylacetic acids based on three-component condensation of polyalkoxyphenols, arylglyoxals and Meldrum's acid | Request PDF. Available from: [Link]
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Wikipedia. Knoevenagel condensation. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]
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Solvent Free Wittig Reactions. Available from: [Link]
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National Institutes of Health (NIH). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Available from: [Link]
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International Journal of ChemTech Research. Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Available from: [Link]
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ResearchGate. Synthesis of benzofurans via Knoevenagel condensation with acrolein... Available from: [Link]
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CoLab. Continuous Flow Telescoped Synthesis of Benzofurans Starting from Nitroalkanes and O-Acetyl Salicylaldehydes. Available from: [Link]
-
Wikipedia. Claisen–Schmidt condensation. Available from: [Link]
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MDPI. Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. Available from: [Link]
-
National Institutes of Health (NIH). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. Available from: [Link]
-
A Solvent Free Wittig Reaction. Available from: [Link]
-
SciSpace. Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Available from: [Link]
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Scirp.org. Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Available from: [Link]
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Taylor & Francis. Claisen-Schmidt condensation – Knowledge and References. Available from: [Link]
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National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Available from: [Link]
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ScienceOpen. Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]
-
The Royal Society of Chemistry. Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Available from: [Link]
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The Strategic Application of 6-Methylbenzofuran-2-carbaldehyde in the Rational Design of Novel Anticancer Agents
Abstract
The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including potent anticancer properties. This comprehensive technical guide focuses on the strategic utilization of a specific, yet versatile building block, 6-Methylbenzofuran-2-carbaldehyde , in the development of potential anticancer agents. We will explore the rationale behind its selection, detail synthetic protocols for its derivatization into promising compound classes—namely chalcones and Schiff bases—and provide robust methodologies for the in vitro evaluation of their cytotoxic and mechanistic profiles. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of novel oncology therapeutics.
Introduction: The Benzofuran Core as a Foundation for Anticancer Drug Discovery
Benzofuran, a bicyclic aromatic compound consisting of a fused benzene and furan ring, is a cornerstone in the architecture of many biologically active molecules, both natural and synthetic.[1][2] The inherent planarity and rich electron density of the benzofuran system facilitate a variety of non-covalent interactions with biological macromolecules, rendering it an attractive scaffold for the design of enzyme inhibitors and receptor modulators. In the realm of oncology, benzofuran derivatives have demonstrated a wide spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor progression.[2][3]
The strategic placement of substituents on the benzofuran ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. The aldehyde functionality at the 2-position of 6-Methylbenzofuran-2-carbaldehyde offers a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse libraries of compounds for biological screening. The methyl group at the 6-position can also influence the molecule's lipophilicity and metabolic stability.
6-Methylbenzofuran-2-carbaldehyde: A Key Intermediate for Anticancer Agent Synthesis
The selection of 6-Methylbenzofuran-2-carbaldehyde as a starting material is predicated on its synthetic accessibility and the reactivity of the aldehyde group, which serves as a linchpin for the construction of more complex molecular architectures. Two particularly promising classes of anticancer compounds that can be readily synthesized from this aldehyde are chalcones and Schiff bases.
Rationale for Targeting Chalcones and Schiff Bases
-
Chalcones (1,3-diaryl-2-propen-1-ones) are known for their broad spectrum of biological activities, including significant anticancer effects.[3][4] The α,β-unsaturated ketone moiety is a key pharmacophore that can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues in target proteins.
-
Schiff bases (imines) , characterized by the C=N double bond, are versatile ligands that can coordinate with metal ions and participate in various biological processes.[5] Their derivatives have shown promising results as anticancer agents, with mechanisms of action that include DNA binding and enzyme inhibition.
Synthetic Protocols for the Derivatization of 6-Methylbenzofuran-2-carbaldehyde
The following protocols are presented as robust starting points for the synthesis of novel anticancer candidates. It is crucial to note that reaction conditions may require optimization based on the specific substrates used.
Protocol 1: Synthesis of a 6-Methylbenzofuran-2-yl Chalcone Derivative
This protocol details the Claisen-Schmidt condensation of 6-Methylbenzofuran-2-carbaldehyde with an acetophenone derivative to yield a chalcone.
Materials:
-
6-Methylbenzofuran-2-carbaldehyde
-
Substituted Acetophenone (e.g., 4'-hydroxyacetophenone)
-
Ethanol
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), dilute
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 6-Methylbenzofuran-2-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of KOH (e.g., 30%) with continuous stirring.
-
Allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[6]
Causality of Experimental Choices: The use of a strong base like KOH is essential to deprotonate the α-carbon of the acetophenone, generating the enolate required for the condensation reaction. The reaction is typically carried out at room temperature to favor the thermodynamic product.
Protocol 2: Synthesis of a 6-Methylbenzofuran-2-yl Schiff Base Derivative
This protocol describes the condensation of 6-Methylbenzofuran-2-carbaldehyde with a primary amine to form a Schiff base.
Materials:
-
6-Methylbenzofuran-2-carbaldehyde
-
Substituted Primary Amine (e.g., 4-aminophenol)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Reflux apparatus
Procedure:
-
Dissolve 6-Methylbenzofuran-2-carbaldehyde (1 equivalent) and the substituted primary amine (1 equivalent) in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.
-
Collect the product by filtration, wash with a small amount of cold ethanol, and dry.
-
Further purification can be achieved by recrystallization.[7]
Causality of Experimental Choices: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. Refluxing provides the necessary energy to drive the dehydration step to form the imine.
In Vitro Evaluation of Anticancer Activity
Once a library of 6-Methylbenzofuran-2-carbaldehyde derivatives has been synthesized, a systematic evaluation of their anticancer potential is paramount.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Normal human cell line (e.g., HUVEC) for selectivity assessment
-
Complete cell culture medium
-
Synthesized benzofuran derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
Treat the cells with various concentrations of the compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
The cytotoxic activity of the synthesized derivatives should be summarized in a table for easy comparison.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Derivative 1 (Chalcone) | MCF-7 | Data | HUVEC | Data | SI = IC50 (Normal)/IC50 (Cancer) |
| Derivative 2 (Schiff Base) | A549 | Data | HUVEC | Data | SI = IC50 (Normal)/IC50 (Cancer) |
| ... | ... | ... | ... | ... | ... |
| Doxorubicin (Control) | MCF-7 | Data | HUVEC | Data | SI = IC50 (Normal)/IC50 (Cancer) |
Mechanistic Studies
Compounds that exhibit significant and selective cytotoxicity should be further investigated to elucidate their mechanism of action.
-
Apoptosis Induction: Assays such as Annexin V-FITC/Propidium Iodide staining followed by flow cytometry can be used to quantify the induction of apoptosis.[8]
-
Cell Cycle Analysis: Flow cytometry analysis of propidium iodide-stained cells can reveal the effect of the compounds on cell cycle progression.
-
Target Identification: Depending on the structural class of the derivative, specific targets can be investigated. For instance, chalcones derived from benzofuran have been shown to inhibit VEGFR-2.[9] Kinase inhibition assays can be performed to validate such interactions.
Structure-Activity Relationship (SAR) Insights
The systematic derivatization of 6-Methylbenzofuran-2-carbaldehyde and subsequent biological evaluation will allow for the establishment of a structure-activity relationship. Key considerations include:
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings of the chalcone or Schiff base derivatives can significantly impact their anticancer activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its ability to interact with biological targets.
-
Halogenation: The introduction of halogen atoms can enhance anticancer activity through various mechanisms, including improved binding affinity and altered metabolic stability.[10]
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the methyl group at the 6-position and other substituents, will affect its cell permeability and bioavailability.
Visualization of Workflows and Pathways
Synthetic Workflow
Caption: Synthetic routes from 6-Methylbenzofuran-2-carbaldehyde.
Biological Evaluation Workflow
Caption: Workflow for anticancer activity evaluation.
Conclusion
6-Methylbenzofuran-2-carbaldehyde represents a highly valuable and versatile starting material for the development of novel anticancer agents. Its strategic derivatization into compound libraries, particularly chalcones and Schiff bases, followed by systematic in vitro evaluation, provides a robust framework for the identification of lead compounds with potent and selective anticancer activity. The protocols and insights provided in this guide are intended to empower researchers in their quest for the next generation of oncology therapeutics.
References
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Synthesis of Chalcones with Anticancer Activities. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). ACS Omega. Retrieved January 20, 2026, from [Link]
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Al-Nahrain Journal of Science Chalcone Derivatives: Synthesis and Cytotoxicity Assays. (2024). Al-Nahrain University. Retrieved January 20, 2026, from [Link]
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Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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SYNTHESIS OF SOME CHALCONE DERIVATIVES, IN VITRO AND IN SILICO TOXICITY EVALUATION. (n.d.). Universitas Airlangga Repository. Retrieved January 20, 2026, from [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
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Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
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Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative. (2022). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. (n.d.). Arabian Journal of Chemistry. Retrieved January 20, 2026, from [Link]
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Potential anticancer angents. II. Schiff bases from benzaldehyde nitrogen mustards. (1968). Journal of Medicinal Chemistry. Retrieved January 20, 2026, from [Link]
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Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. (2023). Semantic Scholar. Retrieved January 20, 2026, from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). ResearchGate. Retrieved January 20, 2026, from [Link]
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Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. Retrieved January 20, 2026, from [Link]
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BM7, a derivative of benzofuran, effectively fights cancer by promoting cancer cell apoptosis and impacting IL-6 levels. (2024). PubMed. Retrieved January 20, 2026, from [Link]
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Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved January 20, 2026, from [Link]
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Application Notes & Protocols: A Modular Approach to the Synthesis of 6-Methylbenzofuran-2-carbaldehyde Derivative Libraries
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3][4] This guide provides a comprehensive and modular framework for the synthesis of a diverse chemical library based on the 6-Methylbenzofuran-2-carbaldehyde scaffold. We present a robust, two-stage strategy: first, the efficient synthesis of the core aldehyde via the Vilsmeier-Haack reaction, and second, the diversification of this key intermediate through powerful chemical transformations such as Suzuki-Miyaura cross-coupling and Claisen-Schmidt condensation. Each protocol is detailed with step-by-step instructions, mechanistic insights, and characterization guidelines to ensure scientific integrity and reproducibility. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for discovery programs.
Introduction: The Strategic Value of the Benzofuran Scaffold
Benzofuran derivatives are a cornerstone of heterocyclic chemistry, valued for their intrinsic pharmacological properties and their utility as versatile synthetic intermediates.[3] The substitution pattern on the benzofuran ring system dramatically influences its biological activity, making the generation of diverse derivative libraries a critical task in hit-to-lead optimization. The 6-Methylbenzofuran-2-carbaldehyde core is an ideal starting point for library synthesis due to two key features:
-
The Methyl Group at the 6-Position: This group can influence metabolic stability and provides a steric and electronic handle that can be crucial for modulating target binding affinity.
-
The Carbaldehyde at the 2-Position: This functional group is a highly versatile chemical handle, amenable to a vast array of subsequent chemical transformations, allowing for the introduction of diverse pharmacophores and structural motifs.
This guide details a strategic workflow designed for efficiency and diversity, moving from a common core to a broad array of novel chemical entities.
Overall Synthetic Strategy
Our approach is bifurcated into two primary phases: Core Synthesis and Library Diversification . This modular strategy allows for the large-scale production of the key aldehyde intermediate, which can then be allocated to various parallel synthesis workflows to rapidly generate a library of derivatives.
Figure 1: Overall workflow for library generation.
Phase 1 Protocol: Synthesis of the Core Scaffold
Protocol 1: Vilsmeier-Haack Formylation of 6-Methylbenzofuran
The Vilsmeier-Haack reaction is a classic and highly efficient method for the formylation of electron-rich heterocycles.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the electrophile, a chloroiminium ion known as the Vilsmeier reagent, is generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[7][8]
Figure 2: Simplified Vilsmeier-Haack reaction pathway.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Methylbenzofuran | Reagent | Standard Vendor | Ensure purity >98% |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard Vendor | Use dry solvent |
| Phosphorus oxychloride (POCl₃) | Reagent | Standard Vendor | Handle in a fume hood |
| Dichloromethane (DCM) | Anhydrous | Standard Vendor | Use dry solvent |
| Saturated NaHCO₃ solution | ACS | In-house prep | For workup |
| Saturated NaCl solution (Brine) | ACS | In-house prep | For workup |
| Anhydrous MgSO₄ or Na₂SO₄ | ACS | Standard Vendor | For drying |
| Ethyl Acetate | ACS | Standard Vendor | For chromatography |
| Hexanes | ACS | Standard Vendor | For chromatography |
| Silica Gel | 230-400 mesh | Standard Vendor | For column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) (3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes. The formation of the Vilsmeier reagent is exothermic. Maintain the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve 6-methylbenzofuran (1.0 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the reaction mixture.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of crushed ice, followed by a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is neutral (~7). This step hydrolyzes the intermediate iminium salt to the aldehyde and should be performed with vigorous stirring in a fume hood.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and saturated brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of Ethyl Acetate in Hexanes (e.g., 5% to 20% EtOAc) to yield the pure 6-Methylbenzofuran-2-carbaldehyde.[9][10]
Characterization
-
Appearance: Typically a pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the aldehyde proton (~9.8 ppm), the furan proton (~7.6 ppm), aromatic protons, and the methyl group singlet (~2.5 ppm).
-
Mass Spectrometry (EI): The molecular ion peak [M]⁺ should be observed at m/z = 160.05.[11]
Phase 2 Protocols: Library Diversification
The aldehyde functional group is a gateway to immense chemical diversity. Below are protocols for two powerful diversification reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Bi-aryl Scaffolds
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide.[12] It is exceptionally robust for forming C-C bonds.[13][14] To utilize this reaction, the core aldehyde must first be halogenated (e.g., brominated) at a suitable position on the aromatic ring, typically the 5- or 7-position. This protocol assumes the availability of a halogenated 6-Methylbenzofuran-2-carbaldehyde intermediate.
Step-by-Step Procedure (General)
-
Reaction Setup: In a reaction vial or flask, combine the halogenated 6-Methylbenzofuran-2-carbaldehyde (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable solvent system, often a mixture like 1,4-Dioxane/Water or Toluene/Ethanol/Water.
-
Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through it for 10-15 minutes, or by using a freeze-pump-thaw cycle. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to isolate the desired bi-aryl product.
Protocol 3: Claisen-Schmidt Condensation for Chalcone Derivatives
This reaction involves the base-catalyzed condensation between an aldehyde and a ketone to form an α,β-unsaturated ketone, a scaffold known as a chalcone.[15][16] Chalcones are themselves an important class of bioactive molecules.
Step-by-Step Procedure (General)
-
Reaction Setup: In a round-bottom flask, dissolve 6-Methylbenzofuran-2-carbaldehyde (1.0 eq.) and a substituted acetophenone or other suitable ketone (1.0 eq.) in ethanol or methanol.
-
Base Addition: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2.0-4.0 eq.), dropwise to the stirred solution at room temperature or 0 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature. The reaction progress can often be visually monitored by the formation of a precipitate. Continue stirring for 2-12 hours.
-
Isolation: If a precipitate forms, collect the product by vacuum filtration. If not, pour the reaction mixture into cold water and acidify with dilute HCl to induce precipitation.
-
Purification: Wash the collected solid with cold water and a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone derivative.
Data Summary and Library Validation
Systematic characterization is essential for validating the identity and purity of each library member. All synthesized compounds should be analyzed and the data organized.
Example Data Table for Library Compounds
| Cmpd ID | Structure | Aryl Boronic Acid / Ketone Used | Yield (%) | M.P. (°C) | HRMS [M+H]⁺ (Calc./Found) |
| L_001 | 4-Methoxyphenylboronic acid | 85 | 121-123 | 267.0965 / 267.0961 | |
| L_002 | 4'-Chloroacetophenone | 92 | 145-147 | 296.0553 / 296.0549 | |
| ... |
References
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MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules. [Link]
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Research Square. (2024). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Preprint. [Link]
-
Akhtar, T., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. RSC Advances. [Link]
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Donohoe, T. J., et al. (2008). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters. [Link]
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Patil, S. A., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. [Link]
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YouTube. (2021). Vilsmeier-Haack Reaction. Organic Chemistry. [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]
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Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia. [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org. [Link]
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NIST. (n.d.). Benzofuran-2-carboxaldehyde. NIST WebBook. [Link]
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MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]
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Konieczny, M. T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
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Tandel, S. N., et al. (2023). Studies of novel benzofuran based chalcone scaffolds: A dual spectroscopic approach as selective hydrazine sensor. Chemical Physics Letters. [Link]
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SciSpace. (2023). Studies of novel benzofuran based chalcone scaffolds: A dual spectroscopic approach as selective hydrazine sensor. SciSpace. [Link]
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RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
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ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen. [Link]
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Asati, V. (2016). Mini review on important biological properties of benzofuran derivatives. Journal of Analytical & Pharmaceutical Research. [Link]
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Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry. [Link]
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Park, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Journal of the Korean Chemical Society. [Link]
-
Faidallah, H. M., et al. (2012). First synthesis of 2-(benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives. Journal of the Saudi Chemical Society. [Link]
-
Gao, W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]
-
MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi. [Link]
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One-Pot Synthesis of Bioactive Compounds from 6-Methylbenzofuran-2-carbaldehyde: Application Notes and Protocols for Drug Discovery
Introduction: The Benzofuran Scaffold and the Efficiency of One-Pot Synthesis
The benzofuran nucleus is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] Derivatives of benzofuran have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, making them a focal point in medicinal chemistry and drug development.[3][4][5] The 6-methyl-substituted benzofuran scaffold, in particular, has garnered increasing attention for its diverse and potent pharmacological activities.
Traditional multi-step synthetic approaches to complex molecules are often plagued by drawbacks such as low overall yields, the need for purification of intermediates, and significant solvent and reagent waste. One-pot synthesis, a strategy where reactants are subjected to successive chemical transformations in a single reactor, has emerged as a powerful tool in modern organic synthesis.[6] This approach offers numerous advantages, including improved efficiency, reduced reaction times, lower costs, and a more environmentally benign profile. By minimizing manual operations and the isolation of intermediates, one-pot reactions are highly amenable to the rapid generation of molecular libraries for high-throughput screening in drug discovery.
This technical guide provides detailed protocols for the one-pot synthesis of several classes of bioactive compounds starting from the versatile building block, 6-Methylbenzofuran-2-carbaldehyde. We will explore the synthesis of benzofuran-chalcones, pyrimidines, and pyrazolines, and discuss their potential therapeutic applications, with a focus on their anticancer and antimicrobial activities.
Part 1: Synthesis of Bioactive Benzofuran-Chalcones
Chalcones, characterized by an α,β-unsaturated ketone system, are well-established precursors for flavonoids and isoflavonoids and possess a broad range of pharmacological properties, including anticancer and antimicrobial activities.[7][8] The synthesis of chalcones is typically achieved through the Claisen-Schmidt condensation of an aldehyde with an acetophenone.
One-Pot Synthesis Protocol: 6-Methylbenzofuran-Chalcones
This protocol details the one-pot synthesis of a representative 6-Methylbenzofuran-chalcone.
Materials:
-
6-Methylbenzofuran-2-carbaldehyde
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone)
-
Ethanol
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Methylbenzofuran-2-carbaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol (20-30 mL).
-
Base Addition: While stirring the solution at room temperature, add the 10% NaOH solution dropwise. The addition of base catalyzes the condensation reaction.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl. The chalcone product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a good solvent for both the aldehyde and ketone reactants and is relatively non-toxic.
-
Sodium Hydroxide as Catalyst: The basic conditions generated by NaOH are essential for the deprotonation of the α-carbon of the acetophenone, forming an enolate ion which then attacks the carbonyl carbon of the aldehyde.
-
Room Temperature Reaction: The Claisen-Schmidt condensation can often be carried out efficiently at room temperature, minimizing the formation of side products.
-
Acidification: Acidification of the reaction mixture after completion protonates the resulting alkoxide and facilitates the precipitation of the neutral chalcone product.
Anticipated Results and Characterization
The synthesized 6-Methylbenzofuran-chalcones are typically colored solids. Characterization can be performed using standard spectroscopic techniques:
-
¹H NMR: Expect to see characteristic signals for the vinyl protons of the α,β-unsaturated ketone system, typically in the range of 7.0-8.0 ppm.
-
¹³C NMR: The carbonyl carbon of the chalcone will appear as a downfield signal around 190 ppm.
-
IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ketone.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Table 1: Representative Data for a Synthesized 6-Methylbenzofuran-Chalcone
| Compound | Molecular Formula | Molecular Weight | Yield (%) | Melting Point (°C) |
| (E)-1-(4-hydroxyphenyl)-3-(6-methylbenzofuran-2-yl)prop-2-en-1-one | C₁₈H₁₄O₃ | 278.30 | 85 | 188-190 |
Part 2: One-Pot Synthesis of Bioactive Pyrimidine and Pyrazoline Derivatives from Chalcones
The chalcones synthesized in Part 1 are versatile intermediates for the one-pot synthesis of other bioactive heterocyclic compounds, such as pyrimidines and pyrazolines.
One-Pot Synthesis of Benzofuran-Pyrimidines
Pyrimidines are a class of nitrogen-containing heterocyclic compounds that are core structures in numerous biologically active molecules, including several approved drugs.[9]
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the synthesized 6-Methylbenzofuran-chalcone (1.0 eq) and urea (1.5 eq) or thiourea (1.5 eq) in ethanol.
-
Base Addition: Add a solution of potassium hydroxide (KOH) in ethanol to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 6-8 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with a suitable acid (e.g., dilute HCl) to precipitate the pyrimidine derivative.
-
Purification: Collect the solid product by filtration and purify by recrystallization.
One-Pot Synthesis of Benzofuran-Pyrazolines
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities.[10][11]
Protocol:
-
Reaction Setup: Dissolve the 6-Methylbenzofuran-chalcone (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Hydrazine Addition: Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reflux: Reflux the reaction mixture for 4-6 hours.
-
Work-up: Cool the reaction mixture and pour it into ice-water.
-
Purification: Collect the precipitated pyrazoline derivative by filtration and recrystallize from an appropriate solvent.
Experimental Workflow Diagram
Caption: One-pot synthesis workflow from 6-Methylbenzofuran-2-carbaldehyde.
Part 3: Biological Activity and Mechanistic Insights
The synthesized benzofuran derivatives are expected to exhibit significant biological activities. This section provides an overview of their potential anticancer and antimicrobial properties and the underlying mechanisms of action.
Anticancer Activity
Many benzofuran-chalcone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5][8][12] Their mechanism of action often involves the inhibition of key signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
Table 2: Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Putative Mechanism of Action |
| Benzofuran-Chalcone | HCC1806 (Breast Cancer) | 17.13 | Inhibition of VEGFR-2[13] |
| Benzofuran-Chalcone | HCT-116 (Colon Cancer) | 1.71 | Induction of Apoptosis[8][14] |
| Benzofuran-Pyrimidine | - | - | - |
| Benzofuran-Pyrazoline | - | - | - |
Signaling Pathway Inhibition:
A key mechanism of anticancer action for many small molecules is the inhibition of receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[4][15][16] These receptors play a pivotal role in tumor angiogenesis and cell proliferation.
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- 10. Reactions of hydroxybenzofurans. VI. Syntheses of benzofuran chalcones, hydrazones and pyrazolines of potential biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of Pyrazoline Derivatives from Chalcones | Capstone, The UNC Asheville Journal of Undergraduate Scholarship [janeway.uncpress.org]
- 12. scispace.com [scispace.com]
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- 16. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Improving the yield and purity of 6-Methylbenzofuran-2-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 6-Methylbenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Introduction
6-Methylbenzofuran-2-carbaldehyde is a valuable intermediate in the synthesis of various pharmaceutical and biologically active compounds. Its efficient synthesis with high purity is crucial for downstream applications. This guide will focus on the two primary synthetic routes: the Vilsmeier-Haack reaction and the Reimer-Tiemann reaction, providing practical solutions to common challenges encountered during these procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 6-Methylbenzofuran-2-carbaldehyde, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: Moisture contamination or impure reagents (DMF, POCl₃) can prevent the formation of the active electrophile.[1][2] 2. Low Reactivity of Substrate: 6-Methylbenzofuran may not be sufficiently electron-rich for efficient formylation under mild conditions. 3. Incorrect Stoichiometry: An insufficient amount of the Vilsmeier or Reimer-Tiemann reagent will lead to incomplete conversion. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The Vilsmeier reagent is highly sensitive to moisture. 2. Increase Reaction Temperature/Time: For the Vilsmeier-Haack reaction, cautiously increasing the temperature to 60-80°C can enhance the rate of reaction.[3] For the Reimer-Tiemann reaction, ensure the temperature is maintained at 65-70°C for a sufficient duration.[4] 3. Optimize Reagent Ratios: For the Vilsmeier-Haack reaction, an excess of the Vilsmeier reagent (1.5-3 equivalents) is often used. For the Reimer-Tiemann reaction, an excess of chloroform and base is necessary. |
| Formation of Multiple Byproducts | 1. Di-formylation: Highly reactive substrates can undergo formylation at multiple positions.[5] 2. Ring Opening/Decomposition: Harsh reaction conditions (high temperatures, prolonged reaction times) can lead to the degradation of the benzofuran ring. 3. Side Reactions in Reimer-Tiemann: The formation of dichlorocarbene can lead to the formation of dichlorocyclopropanes if any alkene impurities are present.[6] | 1. Control Stoichiometry: Use a controlled amount of the formylating agent. Dropwise addition of the Vilsmeier reagent to the substrate solution can prevent localized high concentrations. 2. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction and decomposition. 3. Use Purified Starting Materials: Ensure the 6-methylbenzofuran starting material is free from alkene or other highly reactive impurities. |
| Difficult Purification | 1. Similar Polarity of Product and Byproducts: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Oiling Out: The product may not crystallize easily from the reaction mixture or during recrystallization. | 1. Optimize Chromatography Conditions: Use a gradient elution system for column chromatography, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).[7] 2. Alternative Purification Methods: Consider recrystallization from a suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate). If the product oils out, try scratching the inside of the flask with a glass rod or adding a seed crystal. Soxhlet extraction can also be an effective method for purifying solid products.[8] |
| Product Instability | Aldehyde Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid upon exposure to air. | Inert Atmosphere and Proper Storage: Handle the purified product under an inert atmosphere as much as possible. Store the final product under nitrogen or argon at a low temperature to minimize oxidation. |
Frequently Asked Questions (FAQs)
Synthesis Strategy
Q1: Which method is generally preferred for the synthesis of 6-Methylbenzofuran-2-carbaldehyde: Vilsmeier-Haack or Reimer-Tiemann?
A1: The Vilsmeier-Haack reaction is often the preferred method for the formylation of electron-rich heterocycles like benzofurans.[3] It typically proceeds under milder conditions and often gives higher yields and better regioselectivity compared to the Reimer-Tiemann reaction.[9] The Reimer-Tiemann reaction is more commonly used for the ortho-formylation of phenols.[4][8]
Q2: What is the expected regioselectivity for the formylation of 6-methylbenzofuran?
A2: Formylation is an electrophilic aromatic substitution reaction. The oxygen atom in the furan ring is an activating group and directs electrophiles to the 2-position. Therefore, the primary product expected from the formylation of 6-methylbenzofuran is 6-Methylbenzofuran-2-carbaldehyde.
Reaction Mechanisms
Q3: Can you illustrate the reaction mechanism for the Vilsmeier-Haack reaction?
A3: Certainly. The Vilsmeier-Haack reaction proceeds in two main stages: the formation of the Vilsmeier reagent (a chloroiminium ion) and the subsequent electrophilic attack on the benzofuran ring.[10][11][12]
Caption: Vilsmeier-Haack reaction workflow.
Q4: What is the mechanism of the Reimer-Tiemann reaction?
A4: The Reimer-Tiemann reaction involves the in-situ generation of dichlorocarbene (:CCl₂) from chloroform in a basic medium. The phenoxide ion (formed from the starting phenol) then attacks the electrophilic dichlorocarbene.[6][8]
Caption: Reimer-Tiemann reaction mechanism overview.
Experimental Protocols
Q5: Can you provide a general experimental protocol for the Vilsmeier-Haack synthesis of 6-Methylbenzofuran-2-carbaldehyde?
A5: The following is a generalized protocol based on standard Vilsmeier-Haack procedures.[11][13] Optimization may be required.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for 30-60 minutes. The formation of a colorless to pale yellow Vilsmeier reagent is expected.[1]
-
Reaction with Substrate: Dissolve 6-methylbenzofuran (1 equivalent) in anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a beaker containing crushed ice and a saturated solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.[7][11]
Q6: What would be a representative protocol for the Reimer-Tiemann formylation?
A6: The following is a general protocol for the Reimer-Tiemann reaction, which would be more applicable if starting from 4-methylphenol to first synthesize 6-methylbenzofuran and then formylate, or if attempting direct formylation of a hydroxy-benzofuran precursor.[4]
Experimental Protocol: Reimer-Tiemann Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the phenolic starting material (1 equivalent) in an aqueous solution of sodium hydroxide (4 equivalents).
-
Addition of Chloroform: Heat the mixture to 65-70°C. Add chloroform (1.5 equivalents) dropwise to the stirred solution. The reaction is often exothermic, and the temperature should be carefully controlled.
-
Reaction Progression: After the addition is complete, continue to stir the mixture at 65-70°C for several hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove any excess chloroform by distillation.
-
Acidification and Extraction: Carefully acidify the aqueous residue with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with water and then with a saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.[4]
Product Characterization
Q7: What are the expected spectroscopic data for 6-Methylbenzofuran-2-carbaldehyde?
Expected NMR Data for 6-Methylbenzofuran-2-carbaldehyde
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
| Aldehyde-H | ~9.8 | s | -CHO |
| Aromatic-H | ~7.2-7.8 | m | Aromatic protons |
| Furan-H | ~7.5 | s | H-3 |
| Methyl-H | ~2.4 | s | -CH₃ |
| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl-C | ~180 | -CHO |
| Aromatic/Furan-C | ~110-160 | Aromatic and furan carbons |
| Methyl-C | ~21 | -CH₃ |
Note: These are predicted values and may vary depending on the solvent and instrument used.
References
-
Vilsmeier–Haack reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack formilation help : r/OrganicChemistry - Reddit. (2023, June 14). Retrieved January 20, 2026, from [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 ... (2013, July 30). Retrieved January 20, 2026, from [Link]
-
Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2020, June 28). Retrieved January 20, 2026, from [Link]
-
Reimer–Tiemann reaction - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde | C11H10O3 | CID 605428 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
-
the reimer-tiemann reaction - Sciencemadness.org. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021, July 9). Retrieved January 20, 2026, from [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC - NIH. (2024, August 6). Retrieved January 20, 2026, from [Link]
-
(PDF) Detailed 1 H and 13 C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans - ResearchGate. (2025, August 6). Retrieved January 20, 2026, from [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. (2019, April 18). Retrieved January 20, 2026, from [Link]
-
(PDF) 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid - ResearchGate. (2025, October 16). Retrieved January 20, 2026, from [Link]
-
The Reimer–Tiemann Reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved January 20, 2026, from [Link]
-
nmr-spectroscopy.pdf - Career Endeavour. (n.d.). Retrieved January 20, 2026, from [Link]
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Common side products in the synthesis of 6-Methylbenzofuran-2-carbaldehyde and their prevention
Welcome to the technical support center for the synthesis of 6-Methylbenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and preventing common side products. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to troubleshooting and optimizing your experimental workflow.
Introduction: The Vilsmeier-Haack Approach
The synthesis of 6-Methylbenzofuran-2-carbaldehyde is most commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This powerful formylation method is ideal for electron-rich aromatic systems, such as the 6-methylbenzofuran scaffold. The reaction involves the use of a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the benzofuran ring.[1][4]
The electrophilic nature of the Vilsmeier reagent dictates that the substitution will occur at the most electron-rich positions of the substrate.[2] In the case of 6-methylbenzofuran, the primary site of formylation is the C2 position of the furan ring, owing to the activating effect of the adjacent oxygen atom. However, the presence of the methyl group on the benzene ring can influence the electron distribution and potentially lead to the formation of isomeric side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-Methylbenzofuran-2-carbaldehyde and provides actionable solutions.
FAQ 1: My reaction yields a mixture of products. What are the likely side products and how can I identify them?
Answer:
The most probable side products in the Vilsmeier-Haack formylation of 6-methylbenzofuran are positional isomers of the desired 2-carbaldehyde. The formyl group can potentially be introduced at other positions on the benzofuran ring system.
Common Side Products:
-
6-Methylbenzofuran-3-carbaldehyde: While formylation at the C2 position is electronically favored, a small amount of the C3 isomer can sometimes be formed.
-
Formylation on the Benzene Ring (e.g., 6-Methyl-7-formylbenzofuran or 6-Methyl-5-formylbenzofuran): The methyl group is an activating group, which could direct formylation to the ortho and para positions on the benzene ring. However, formylation on the furan ring is generally more favorable.
-
Unreacted 6-Methylbenzofuran: Incomplete reaction will result in the presence of the starting material in your crude product.
Identification Strategy:
A combination of analytical techniques is recommended for the unambiguous identification of the main product and any impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent first-pass technique to determine the number of components in your crude mixture and their respective mass-to-charge ratios. Isomers will have the same mass but different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aldehyde proton of the desired 6-Methylbenzofuran-2-carbaldehyde will typically appear as a singlet in the range of 9.5-10.0 ppm. The protons on the furan and benzene rings will have characteristic chemical shifts and coupling patterns that can be used to distinguish between isomers.
-
¹³C NMR: The carbonyl carbon of the aldehyde will have a distinct chemical shift (typically >180 ppm). The substitution pattern on the benzofuran core can be confirmed by analyzing the chemical shifts of the aromatic carbons.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of your product and to isolate small amounts of impurities for further characterization.
FAQ 2: How can I prevent the formation of isomeric side products?
Answer:
Minimizing the formation of side products hinges on controlling the reaction conditions to favor formylation at the C2 position.
Key Prevention Strategies:
-
Control of Reaction Temperature: The Vilsmeier-Haack reaction is typically conducted at low temperatures (0 °C to room temperature).[1][4] Running the reaction at elevated temperatures can provide the activation energy needed for the formation of less-favored isomers. It is crucial to maintain a low temperature, especially during the addition of the Vilsmeier reagent to the 6-methylbenzofuran solution.
-
Stoichiometry of Reagents: Using a slight excess (typically 1.1 to 1.5 equivalents) of the Vilsmeier reagent is often sufficient for complete conversion of the starting material. A large excess of the reagent might lead to di-formylation or other side reactions.
-
Order of Addition: The standard and recommended procedure is to add the Vilsmeier reagent (pre-formed or generated in situ) to a solution of the 6-methylbenzofuran. This ensures that the electrophile is always present in a controlled concentration relative to the substrate.
Workflow for Minimizing Side Products:
Sources
Optimization of reaction conditions (temperature, solvent, catalyst) for 6-Methylbenzofuran-2-carbaldehyde synthesis
Welcome to the technical support center for the synthesis of 6-Methylbenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
I. Overview of the Synthesis
The primary and most effective method for the synthesis of 6-Methylbenzofuran-2-carbaldehyde is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, such as 6-methylbenzofuran.[1][2] The Vilsmeier reagent, a chloroiminium salt, is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3] This electrophile then attacks the 2-position of the 6-methylbenzofuran ring, which is the most electronically favored position for electrophilic substitution. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[4]
II. Troubleshooting Guide: Optimizing Reaction Conditions
This section addresses specific issues you may encounter during the synthesis of 6-Methylbenzofuran-2-carbaldehyde.
dot
Sources
Technical Support Center: Troubleshooting the Scale-Up Production of 6-Methylbenzofuran-2-carbaldehyde
Welcome to the technical support center for the scale-up production of 6-Methylbenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory to pilot or production scale. The following question-and-answer format provides in-depth, field-proven insights to ensure the integrity and efficiency of your process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or Inconsistent Product Yield
Question: We are experiencing significantly lower yields of 6-Methylbenzofuran-2-carbaldehyde during our pilot-scale runs compared to our bench-scale experiments. What are the likely causes and how can we optimize the reaction for better consistency?
Answer: Low and inconsistent yields during scale-up are a common challenge and can often be attributed to a combination of factors related to mass and heat transfer, reagent stoichiometry, and reaction kinetics. The Vilsmeier-Haack reaction, a common method for this synthesis, is particularly sensitive to these parameters.[1][2]
Root Cause Analysis and Mitigation Strategies:
-
Inefficient Vilsmeier Reagent Formation: The Vilsmeier reagent is formed in situ from the reaction of a substituted amide, like N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][4][5] On a larger scale, localized temperature spikes due to the exothermic nature of this reaction can lead to reagent decomposition.
-
Troubleshooting Protocol:
-
Controlled Reagent Addition: Implement a slow, controlled addition of POCl₃ to DMF at a low temperature (typically 0-5 °C).
-
Efficient Agitation: Ensure robust and efficient stirring to maintain a homogenous mixture and dissipate heat effectively.
-
Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature closely.
-
-
-
Suboptimal Reaction Temperature: The formylation of the 6-methylbenzofuran substrate is temperature-dependent.[1] Deviations from the optimal temperature range can lead to incomplete reaction or the formation of side products.
-
Troubleshooting Protocol:
-
Jacketed Reactor: Utilize a jacketed reactor with a reliable heating/cooling system to maintain a stable and uniform reaction temperature.
-
Process Analytical Technology (PAT): Consider implementing in-situ monitoring techniques (e.g., FTIR) to track the consumption of the starting material and the formation of the product in real-time.
-
-
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[6][7][8]
-
Troubleshooting Protocol:
-
Dry Solvents and Reagents: Ensure all solvents and reagents are anhydrous.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reactor.[7]
-
-
Workflow for Optimizing Yield:
Caption: Vilsmeier-Haack Reaction Workflow.
Issue 2: Formation of Impurities and Side Products
Question: We are observing significant levels of a chlorinated byproduct and other unidentified impurities in our crude 6-Methylbenzofuran-2-carbaldehyde. What are the potential side reactions, and how can we minimize them?
Answer: The formation of impurities in the Vilsmeier-Haack reaction is a known issue, often stemming from the high reactivity of the Vilsmeier reagent.[5] Understanding these side reactions is crucial for developing a robust purification strategy.
Common Side Reactions and Mitigation:
| Impurity Type | Potential Cause | Mitigation Strategy |
| Chlorinated Byproducts | Excess Vilsmeier reagent or high reaction temperatures can lead to chlorination of the benzofuran ring or other susceptible functional groups.[5] | - Stoichiometric Control: Carefully control the stoichiometry of POCl₃. Use the minimum effective amount. - Temperature Management: Maintain the reaction at the lowest effective temperature. |
| Over-formylation | Highly activated aromatic rings can undergo di-formylation. | - Reaction Time: Monitor the reaction progress and quench it once the desired product is formed to prevent further reaction. |
| Polymerization/Tars | High concentrations of reactants or localized overheating can lead to the formation of polymeric materials. | - Dilution: Conduct the reaction at a suitable dilution. - Efficient Heat Removal: Ensure adequate cooling and agitation to prevent hot spots. |
Proposed Mechanism for Side Reaction:
Caption: Competing Reaction Pathways.
Issue 3: Challenges in Product Isolation and Purification
Question: Our current work-up and purification protocol for 6-Methylbenzofuran-2-carbaldehyde is proving to be inefficient at a larger scale, resulting in product loss and low purity. What is a more robust procedure?
Answer: A scalable and efficient purification process is critical for achieving the desired product quality and yield. The initial work-up to hydrolyze the iminium salt intermediate and the subsequent purification steps need to be carefully optimized.
Optimized Work-up and Purification Protocol:
-
Quenching and Hydrolysis:
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of a mild base (e.g., sodium acetate or sodium bicarbonate). This hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes excess acid.[9]
-
Caution: The quenching process is highly exothermic and can release HCl gas. Ensure adequate ventilation and cooling.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Perform multiple extractions to ensure complete recovery of the product.
-
-
Washing:
-
Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying solid products on a large scale. Identify a suitable solvent system (a single solvent or a mixture) where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: While effective at the lab scale, column chromatography can be less practical and more costly for large-scale production. It should be considered if recrystallization does not provide the desired purity.
-
Troubleshooting Purification:
| Problem | Potential Cause | Solution |
| Oily Product After Concentration | Presence of low-melting impurities or residual solvent. | - Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent (e.g., hexanes). - High Vacuum Drying: Use a high vacuum to remove any remaining solvent. |
| Poor Recovery from Recrystallization | The chosen solvent is too good, or the product is too soluble even at low temperatures. | - Solvent Screen: Experiment with different solvent systems to find one with optimal solubility characteristics. - Anti-Solvent Addition: Consider adding an anti-solvent to the hot solution to induce precipitation. |
| Co-precipitation of Impurities | Impurities have similar solubility profiles to the product. | - Activated Carbon Treatment: Before crystallization, treat the hot solution with activated carbon to adsorb colored and some polar impurities. - Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity. |
Issue 4: Safety Considerations for Scale-Up
Question: What are the primary safety hazards associated with the scale-up of the Vilsmeier-Haack reaction for 6-Methylbenzofuran-2-carbaldehyde synthesis, and what precautions should be taken?
Answer: The Vilsmeier-Haack reaction involves hazardous reagents and exothermic steps that require strict safety protocols, especially during scale-up.
Key Hazards and Safety Precautions:
-
Phosphorus Oxychloride (POCl₃):
-
Hazards: Highly corrosive, toxic upon inhalation, and reacts violently with water.[6][7][8][10][11] Contact with water liberates toxic and corrosive gases.[7][8][10][11]
-
Precautions:
-
-
N,N-Dimethylformamide (DMF):
-
Hazards: Harmful if swallowed or inhaled, and can be absorbed through the skin. It is also a reproductive toxin.
-
Precautions:
-
Use in a well-ventilated area.
-
Avoid skin and eye contact by wearing appropriate PPE.
-
-
-
Exothermic Reactions:
-
Hazards: The formation of the Vilsmeier reagent and the quenching of the reaction are highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Precautions:
-
Use a reactor with adequate cooling capacity.
-
Implement controlled addition of reagents.
-
Continuously monitor the reaction temperature.
-
Have an emergency cooling plan in place.
-
-
Safety Workflow:
Caption: Process Safety Management.
References
- Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2,3-Disubstituted Benzofurans.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Spectrum Chemical. (2015, April 10). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). Safety Data Sheet.
- Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). PMC - NIH.
- NJ.gov. (n.d.). Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Benchchem. (n.d.). The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic.
- More, K. R. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- The general reaction conditions and produced benzofuran derivatives. (n.d.). ResearchGate.
- Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). NIH.
- J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction.
- Vilsmeier-Haack Reaction. (2021, June 19). YouTube.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). RSC Publishing.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indole-5-carbaldehyde and its conversion to novel heterocyclic compounds. Chronicle of Organic Chemistry, 2(4), 187-194.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). PMC.
- An improved and scale-up synthesis of 6-hydroxybenzofuran. (2025, August 6). ResearchGate.
- (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). ResearchGate.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). NIH.
- PrepChem.com. (n.d.). Synthesis of 6-methylbenzofuran.
- 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. (n.d.). MDPI.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2025, October 16). ResearchGate.
- PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde.
- Sigma-Aldrich. (n.d.). 6-Methoxybenzofuran-2-carbaldehyde.
- ChemScene. (n.d.). 6-Hydroxy-2-methylbenzofuran-3-carboxylic acid.
Sources
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- 2. youtube.com [youtube.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
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- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Purification techniques for 6-Methylbenzofuran-2-carbaldehyde (crystallization, chromatography)
Welcome to the Technical Support Center for the purification of 6-Methylbenzofuran-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common purification challenges involving crystallization and chromatography. Our goal is to equip you with the scientific rationale behind these purification techniques to ensure the highest purity of your target compound.
I. Understanding the Molecule: 6-Methylbenzofuran-2-carbaldehyde
6-Methylbenzofuran-2-carbaldehyde is an aromatic aldehyde with a benzofuran core. Its purification can be challenging due to its potential for oxidation, sensitivity to acidic conditions, and the presence of structurally similar impurities from its synthesis. A common synthetic route to such aldehydes is the Vilsmeier-Haack reaction, which can introduce specific impurities that need to be addressed during purification.[1][2][3]
II. Crystallization Troubleshooting Guide
Crystallization is a powerful technique for purifying solid compounds. However, achieving high purity and yield with 6-Methylbenzofuran-2-carbaldehyde requires careful control of conditions.
Frequently Asked Questions (FAQs) - Crystallization
Question: My 6-Methylbenzofuran-2-carbaldehyde oils out instead of crystallizing. What should I do?
Answer: Oiling out occurs when the compound comes out of solution above its melting point. This is a common issue with aromatic aldehydes. Here are several strategies to address this:
-
Reduce the Temperature of Saturation: Your solution is likely becoming supersaturated at a temperature above the compound's melting point. To remedy this, use a larger volume of solvent to dissolve your compound. This will lower the temperature at which the solution becomes saturated upon cooling, giving crystals a chance to form.[4]
-
Change the Solvent System: The chosen solvent may have a boiling point that is too high. Opt for a solvent with a lower boiling point.[5] Alternatively, a mixed solvent system can be effective. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]
-
Slow Cooling: Rapid cooling encourages oiling out. Ensure the hot, saturated solution is allowed to cool to room temperature slowly before further cooling in an ice bath. Insulating the flask can help achieve a slower cooling rate.[4]
Question: After crystallization, my product is still colored. How can I remove colored impurities?
Answer: Colored impurities are often non-polar, extended conjugated systems. Here's how to address them:
-
Charcoal Treatment: Activated charcoal can be used to adsorb colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be cautious not to add too much, as it can also adsorb your product, reducing the yield.
-
Solvent Selection: The color may be due to an impurity that is particularly soluble in your chosen crystallization solvent. Experiment with different solvents to find one that leaves the colored impurity in the mother liquor.
Question: My crystallization yield is very low. What are the common causes and solutions?
Answer: A low yield can be frustrating. Here are some likely causes and how to troubleshoot them:
-
Using Too Much Solvent: This is the most common reason for low yield, as a significant amount of your product will remain in the mother liquor.[4] Before crystallization, perform small-scale solubility tests to determine the optimal solvent and volume.
-
Premature Crystallization: If crystals form too early, especially during hot filtration, you will lose product. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration. Also, add a slight excess of hot solvent before filtering.
-
Washing with the Wrong Solvent: Washing the filtered crystals with a solvent in which they are soluble will lead to product loss. Always wash with a minimal amount of ice-cold crystallization solvent.[7]
Step-by-Step Crystallization Protocol
-
Solvent Selection: Based on the principle of "like dissolves like," polar solvents such as ethanol or a mixture of ethanol and water are often good starting points for aromatic aldehydes.[5][8] Perform small-scale tests to find a solvent that dissolves 6-Methylbenzofuran-2-carbaldehyde when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 6-Methylbenzofuran-2-carbaldehyde and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes insoluble impurities and charcoal.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by suction filtration. Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
III. Column Chromatography Troubleshooting Guide
Column chromatography is an essential technique for separating 6-Methylbenzofuran-2-carbaldehyde from closely related impurities.
Frequently Asked Questions (FAQs) - Column Chromatography
Question: I am seeing poor separation of my compound from an impurity on the TLC plate. How can I improve this for column chromatography?
Answer: Good separation on a TLC plate is crucial for successful column chromatography.[9] Here's how to improve it:
-
Optimize the Mobile Phase: The polarity of the mobile phase is key. If your compound and the impurity are too close together, try a less polar solvent system. This will increase the interaction of the compounds with the stationary phase and improve separation. A common mobile phase for benzofuran derivatives is a mixture of hexane and ethyl acetate.[10]
-
Change the Stationary Phase: While silica gel is most common, it is acidic and can sometimes cause issues.[11] If you suspect your compound is sensitive to acid, consider using neutral alumina.
Question: My compound is streaking on the TLC plate and the column. What is causing this?
Answer: Streaking is often a sign of overloading or interactions with the stationary phase.
-
Reduce the Sample Load: Overloading the column is a common cause of poor separation and streaking. Use an appropriate amount of sample for the size of your column.
-
Add a Modifier to the Mobile Phase: If the compound is slightly acidic or basic, it can interact strongly with the silica gel, causing streaking. Adding a small amount of a modifier to your mobile phase, such as a few drops of acetic acid for an acidic compound or triethylamine for a basic compound, can improve the peak shape.[11]
Question: I think my compound is decomposing on the silica gel column. How can I prevent this?
Answer: Benzofuran derivatives can be sensitive to the acidic nature of silica gel.[11]
-
Deactivate the Silica Gel: You can deactivate the silica gel by adding a small percentage (e.g., 1%) of triethylamine to your mobile phase.[11]
-
Use an Alternative Stationary Phase: Neutral alumina is a good alternative to silica gel for acid-sensitive compounds.[11]
-
Work Quickly: Minimize the time your compound spends on the column by using flash chromatography rather than gravity chromatography.[11]
Step-by-Step Column Chromatography Protocol
-
TLC Analysis: Develop a TLC solvent system that gives a good separation of your target compound from impurities. An ideal Rf value for the target compound is around 0.3. A mixture of hexane and ethyl acetate is a good starting point.[10]
-
Column Packing: Pack a column with silica gel using the chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude 6-Methylbenzofuran-2-carbaldehyde in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
IV. Visualization of Purification Workflows
To aid in understanding the decision-making process during purification, the following diagrams illustrate the workflows for crystallization and column chromatography.
Caption: Workflow for the crystallization of 6-Methylbenzofuran-2-carbaldehyde.
Caption: Workflow for column chromatography of 6-Methylbenzofuran-2-carbaldehyde.
V. Data Summary
| Parameter | Crystallization | Column Chromatography |
| Principle | Differential solubility | Differential partitioning |
| Common Solvents/Mobile Phases | Ethanol, Ethanol/Water, Hexane/Ethyl Acetate | Hexane/Ethyl Acetate, Dichloromethane |
| Common Stationary Phases | N/A | Silica Gel, Alumina |
| Key Troubleshooting Areas | Oiling out, low yield, colored impurities | Poor separation, streaking, decomposition |
VI. References
-
Synthesis, characterization, and bioevaluation of new benzofurans. (n.d.). Retrieved from [Link]
-
Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
US Patent No. US9018421B2. (2012). Separation of aromatic aldehydes. Google Patents.
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). PMC.
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. (2017). MDPI.
-
Synthesis and Characterization of Benzofuranone and its Derivatives. (2022). Zenodo.
-
Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Common Solvents for Crystallization. (n.d.). Retrieved from [Link]
-
The Discovery and Synthesis of Novel Benzofuran Compounds: A Technical Guide for Drug Development Professionals. (n.d.). BenchChem.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). MDPI.
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. (2013). ResearchGate.
-
Novel benzofuran derivatives: Synthesis and antitumor activity. (2025). ResearchGate.
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. (2024). Semantic Scholar.
-
Purifying aldehydes? (2015). Reddit.
-
SOP: CRYSTALLIZATION. (n.d.).
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.).
-
Different solvents yield alternative crystal forms through aromatic, halogen bonding and hydrogen bonding competition. (n.d.). CrystEngComm (RSC Publishing).
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. (2025). ResearchGate.
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal.
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry.
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia.
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. (2023). bepls.
Sources
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- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of Benzofuranone and its Derivatives [zenodo.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Stability issues of 6-Methylbenzofuran-2-carbaldehyde and its storage conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Methylbenzofuran-2-carbaldehyde. This guide is designed to provide you with in-depth technical assistance to address stability issues and ensure proper storage and handling of this compound in your research. As Senior Application Scientists, we have compiled this information based on established scientific principles and practical laboratory experience to support the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 6-Methylbenzofuran-2-carbaldehyde and what are its primary applications?
6-Methylbenzofuran-2-carbaldehyde is a heterocyclic aromatic aldehyde. The benzofuran scaffold is a core structure in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry and drug development.[1] They are investigated for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The aldehyde functional group at the 2-position makes it a versatile intermediate for the synthesis of more complex molecules through various chemical transformations.
Q2: What are the primary stability concerns associated with 6-Methylbenzofuran-2-carbaldehyde?
Like many aromatic aldehydes, 6-Methylbenzofuran-2-carbaldehyde is susceptible to degradation, primarily through two pathways:
-
Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 6-methylbenzofuran-2-carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and certain metal impurities.
-
Photodegradation: Aromatic compounds, including benzofurans, can be sensitive to light, particularly UV radiation.[2] This can lead to complex degradation pathways and the formation of colored impurities.
While polymerization can be a concern for some aldehydes, oxidation is generally the more prevalent issue for solid aromatic aldehydes like this one.
Q3: How can I visually assess the quality of my 6-Methylbenzofuran-2-carbaldehyde sample?
A pure sample of 6-Methylbenzofuran-2-carbaldehyde should be a white to off-white or pale yellow solid. The presence of significant color, such as a noticeable yellow or brownish tint, may indicate the presence of impurities, likely resulting from oxidation or other degradation pathways. Any change in the physical appearance of the material over time should be considered a sign of potential degradation.
Q4: What are the recommended long-term storage conditions for this compound?
To ensure the long-term stability of 6-Methylbenzofuran-2-carbaldehyde, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of chemical degradation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen, thereby inhibiting oxidation. |
| Light | In an amber or opaque vial, stored in the dark | Protects the compound from light-induced degradation.[2] |
| Container | Tightly sealed container | Prevents the ingress of moisture and air. |
For optimal stability, it is advisable to aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk material to the atmosphere.
Troubleshooting Guide
Problem 1: My sample of 6-Methylbenzofuran-2-carbaldehyde has developed a yellow or brownish color.
-
Likely Cause: This is a strong indication of oxidation of the aldehyde to the corresponding carboxylic acid or other colored degradation products. This is often due to improper storage, such as exposure to air and/or light.
-
Troubleshooting Steps:
-
Assess Purity: Before use, it is crucial to assess the purity of the discolored sample. This can be done using analytical techniques such as HPLC-UV or ¹H NMR spectroscopy.
-
Purification (if necessary): If the purity is compromised, the material may need to be purified. Recrystallization from a suitable solvent system is a common method for purifying solid organic compounds. The choice of solvent will depend on the solubility of the aldehyde and its impurities.
-
Review Storage Protocol: Ensure that your storage conditions align with the recommendations in the FAQ section. If not, transfer the material to a more suitable storage environment.
-
Problem 2: I am observing an unexpected peak in my HPLC analysis of a reaction involving 6-Methylbenzofuran-2-carbaldehyde.
-
Likely Cause: The unexpected peak could be an impurity from the starting material or a byproduct of your reaction. A common impurity is the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Run an HPLC analysis of your 6-Methylbenzofuran-2-carbaldehyde starting material to confirm its purity and to see if the unexpected peak is present.
-
Characterize the Impurity: If possible, use HPLC-MS to obtain the mass of the unexpected peak. This can help in identifying the impurity. The mass of 6-methylbenzofuran-2-carboxylic acid would be 16 units higher than the aldehyde.
-
Optimize Reaction Conditions: If the impurity is a reaction byproduct, consider optimizing your reaction conditions (e.g., temperature, reaction time, reagents) to minimize its formation.
-
Problem 3: My reaction yield is lower than expected when using 6-Methylbenzofuran-2-carbaldehyde.
-
Likely Cause: Lower than expected yields can be due to several factors, including the purity of the starting material. If the aldehyde has degraded, a portion of it will not be available to participate in the desired reaction.
-
Troubleshooting Steps:
-
Confirm Purity: As with other issues, the first step is to confirm the purity of your 6-Methylbenzofuran-2-carbaldehyde.
-
Stoichiometry Adjustment: If the material is found to be impure, you may need to adjust the stoichiometry of your reaction to account for the lower amount of active aldehyde.
-
Use Fresh or Purified Material: For critical reactions, it is always best to use a fresh or newly purified batch of the aldehyde to ensure the highest possible yield.
-
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of 6-Methylbenzofuran-2-carbaldehyde and detecting the presence of its primary oxidation product, 6-methylbenzofuran-2-carboxylic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a higher percentage of A and gradually increase the percentage of B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of 6-Methylbenzofuran-2-carbaldehyde in acetonitrile or methanol at a concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare a solution of the sample to be tested at the same concentration as the standard.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Data Interpretation: The aldehyde should elute as a major peak. The corresponding carboxylic acid, being more polar, will typically have a shorter retention time. The purity of the sample can be estimated by the relative area of the main peak.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
¹H NMR spectroscopy can be a powerful tool to monitor the degradation of 6-Methylbenzofuran-2-carbaldehyde to its carboxylic acid.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the compound in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Spectral Analysis:
-
The aldehyde proton of 6-Methylbenzofuran-2-carbaldehyde will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.
-
The methyl group protons will appear as a singlet further upfield.
-
The aromatic protons will have characteristic shifts and coupling patterns.
-
Upon oxidation to the carboxylic acid, the aldehyde proton signal will disappear, and a new, broad singlet corresponding to the carboxylic acid proton will appear, typically above δ 10 ppm.
-
By integrating the aldehyde proton signal and comparing it to the integration of a stable signal in the molecule (e.g., the methyl group), the extent of degradation can be estimated.
-
Visualizations
Degradation Pathway of 6-Methylbenzofuran-2-carbaldehyde
Caption: Oxidation of the aldehyde to a carboxylic acid.
Workflow for Stability Assessment
Caption: A systematic approach to ensure compound integrity.
References
-
Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. Available at: [Link]
-
Reactivity of Benzofuran Derivatives. Available at: [Link]
Sources
Refinement of analytical methods for accurate detection of impurities in 6-Methylbenzofuran-2-carbaldehyde
Answering the global demand for high-purity active pharmaceutical ingredients (APIs), this Technical Support Center guide provides researchers, scientists, and drug development professionals with a comprehensive resource for refining analytical methods to accurately detect and quantify impurities in 6-Methylbenzofuran-2-carbaldehyde. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final drug product.
This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot complex analytical challenges. The methodologies described are grounded in established regulatory frameworks, ensuring that your results are robust, reliable, and compliant.
Understanding Potential Impurities
The first step in developing a robust analytical method is to understand the potential impurities that may be present. These can originate from starting materials, intermediates, byproducts of side reactions, or degradation. Based on common synthetic routes for benzofuran derivatives, a list of potential impurities is summarized below.
Table 1: Potential Process-Related and Degradation Impurities in 6-Methylbenzofuran-2-carbaldehyde
| Impurity Type | Potential Compound | Origin | Analytical Challenge |
| Starting Material | 4-Methylsalicylaldehyde | Incomplete reaction | Similar polarity to the main compound, potential for co-elution. |
| Intermediate | Varies by synthesis route (e.g., phenoxyacetate derivatives) | Unreacted intermediate | May have significantly different chemical properties. |
| Byproduct | 6-Methylbenzofuran | Decarbonylation of the aldehyde | High volatility, may be missed in standard HPLC methods. |
| Byproduct | 6-Methylbenzofuran-2-carboxylic acid | Oxidation of the aldehyde | Higher polarity, may exhibit poor peak shape in reversed-phase HPLC. |
| Isomeric Impurity | Other methyl-substituted benzofuran carbaldehydes | Impurities in starting materials | May be difficult to resolve chromatographically and spectroscopically. |
| Degradation | Polymeric materials | Instability of the aldehyde | Can lead to baseline noise and "ghost" peaks. |
Troubleshooting & FAQs: Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is the workhorse for impurity profiling of moderately polar, non-volatile compounds like 6-Methylbenzofuran-2-carbaldehyde. Gas Chromatography (GC) can be employed for volatile impurities but presents unique challenges.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor peak shape (tailing or fronting) for my aldehyde or its impurities?
A1: Poor peak shape is a common issue.
-
Tailing Peaks: This is often caused by secondary interactions between the analyte and the stationary phase. For aldehydes, active sites on the silica backbone of the column (silanols) can interact with the polar carbonyl group.
-
Causality: Free silanols are acidic and can form hydrogen bonds with the aldehyde's oxygen atom, causing delayed elution for a fraction of the molecules, resulting in a tail.
-
Solution:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanols.
-
Modify Mobile Phase: Add a small amount of a competitive agent like a buffer (e.g., 10-20 mM phosphate or acetate) or an acid (0.1% formic or acetic acid). This protonates the silanols, reducing their interaction with the analyte.
-
Lower pH: Operating at a lower pH (e.g., 2.5-3.5) can also suppress silanol activity.
-
-
-
Fronting Peaks: This is typically a sign of column overload. The sample concentration is too high for the column's capacity.
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the cause.
-
Q2: How can I improve the resolution between 6-Methylbenzofuran-2-carbaldehyde and a closely eluting impurity?
A2: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of the separation.
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol (or vice versa). These solvents have different properties and can alter the elution order by changing how they interact with the analyte and stationary phase.[1]
-
Modify the Stationary Phase: The most powerful way to change selectivity is to change the column. If a C18 column is not providing sufficient resolution, consider a Phenyl-Hexyl or a polar-embedded phase column. The π-π interactions offered by a phenyl column can be highly effective for separating aromatic compounds like benzofuran derivatives.[2]
-
Optimize Temperature: Increasing the column temperature typically reduces mobile phase viscosity, which can improve efficiency (sharpen peaks). However, it can also change selectivity, so it's a parameter worth screening.
-
Adjust the Gradient: A shallower gradient slope around the elution time of the critical pair will increase the separation between them.
Table 2: HPLC Troubleshooting Summary
| Problem | Common Cause(s) | Recommended Solution(s) |
| Peak Tailing | Silanol interactions; Secondary interactions | Use end-capped column; Add acid/buffer to mobile phase. |
| Poor Resolution | Insufficient selectivity or efficiency | Change organic modifier (ACN ↔ MeOH); Change column (e.g., to Phenyl-Hexyl); Optimize gradient slope and temperature. |
| Ghost Peaks | Contaminated mobile phase; Carryover from previous injection | Use fresh, high-purity solvents; Run blank gradients; Implement a robust needle wash protocol. |
| Low Sensitivity | Incorrect detection wavelength; High background noise | Determine λmax of impurity; Ensure mobile phase is UV-transparent at the detection wavelength. |
Gas Chromatography (GC)
Q3: Is GC a suitable technique for this analysis, and what are the primary challenges?
A3: GC can be suitable, especially for identifying volatile impurities like residual solvents or byproducts such as 6-methylbenzofuran. However, there are challenges:
-
Thermal Stability: 6-Methylbenzofuran-2-carbaldehyde may be susceptible to degradation at the high temperatures of the GC inlet.
-
Reactivity: The aldehyde group is highly reactive and can interact with active sites in the inlet liner and column, leading to poor peak shape and quantitation.[3][4]
Q4: My aldehyde peak is tailing severely in my GC-MS analysis. How can I fix this?
A4: This is almost always due to active sites.
-
Use a Deactivated Inlet Liner: Employ a liner specifically designed for active compounds. Regularly replace the liner and septum.
-
Derivatization: This is often the most robust solution for analyzing aldehydes by GC.[5][6] Derivatizing the aldehyde to a more stable, less polar oxime derivative can dramatically improve peak shape and sensitivity. A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[3][6] The resulting derivative is also highly sensitive for detection by an Electron Capture Detector (ECD) or MS.
Troubleshooting & FAQs: Spectroscopic Methods
Spectroscopic methods are essential for the identification, structural elucidation, and, in some cases, quantification of impurities.
Mass Spectrometry (MS)
Q5: How do I choose the best ionization technique (ESI vs. APCI) for analyzing 6-Methylbenzofuran-2-carbaldehyde and its impurities on an LC-MS system?
A5: The choice depends on the polarity of the analytes.
-
Electrospray Ionization (ESI): ESI is effective for compounds that can be ionized in solution. While the aldehyde itself is neutral, it can be protonated in an acidic mobile phase (e.g., with 0.1% formic acid) to form [M+H]+. ESI is generally the first choice for moderately polar compounds.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are difficult to ionize with ESI. It involves a gas-phase ionization mechanism. If you are struggling to see your main compound or a non-polar impurity with ESI, APCI is an excellent alternative. For some benzofuran intermediates, derivatization may be necessary to achieve good ionization, followed by APCI analysis.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q6: An unknown impurity has been isolated by prep-HPLC. How can NMR definitively determine its structure?
A6: NMR is the gold standard for structural elucidation of unknown compounds.[8] A suite of experiments is used to piece the molecular structure together:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, helping to build fragments of the molecule.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for connecting the molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which helps determine stereochemistry and distinguish between isomers.
Q7: Can I use NMR to quantify an impurity without having a reference standard for it?
A7: Yes, this is a powerful application of NMR known as Quantitative NMR (qNMR).
-
Principle: The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
-
Methodology: A certified internal standard of known purity and concentration is added to a precisely weighed sample containing the analyte and its impurity. By comparing the integral of a unique peak from the impurity to the integral of a known peak from the certified standard, the concentration of the impurity can be calculated with high accuracy. This technique is invaluable when a synthesized standard of the impurity is not yet available.[9]
Analytical Method Validation
Once a method has been developed and optimized, it must be validated to ensure it is fit for its intended purpose. The validation process is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[10][11][12]
Q8: What are the essential parameters for validating an HPLC method for quantifying impurities?
A8: For a quantitative impurity test, the following parameters must be evaluated according to ICH Q2(R1):[13]
Table 3: Summary of ICH Q2(R1) Validation Parameters for a Quantitative Impurity Method
| Parameter | Purpose | How to Assess |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix). | Spike the drug substance with known impurities and degradants to demonstrate resolution. Perform peak purity analysis using a PDA detector.[12] |
| Linearity | To demonstrate that the results are directly proportional to the concentration of the analyte. | Analyze a minimum of 5 concentrations across the desired range. Plot response vs. concentration and determine the correlation coefficient (R²). |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | Confirmed by the linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the test results to the true value. | Analyze samples spiked with known amounts of impurity at different concentration levels (e.g., 50%, 100%, 150% of the target level). |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability: Multiple injections of the same sample. - Intermediate Precision: Varies conditions (days, analysts, equipment). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by establishing a signal-to-noise ratio of 10:1 or based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by establishing a signal-to-noise ratio of 3:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). |
References
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Altabrisa Group. (2024). 3 Key Regulatory Guidelines for Method Validation. [Link]
-
University of North Dakota. (2015). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. UND Scholarly Commons. [Link]
-
ACS Publications. (2015). Quantitative Analysis by GC–MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. Journal of Agricultural and Food Chemistry. [Link]
-
PubMed. (2015). Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines. [Link]
-
Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
-
PubMed. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Oxford Academic. (2022). Development of the gas chromatography/mass spectrometry-based aroma designer capable of modifying volatile chemical compositions in complex odors. Chemical Senses. [Link]
-
AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. [Link]
-
Desertcart. (n.d.). Hplc Method Validation Benzofuran Derivatives Synthesis And Hplc Method Validation. [Link]
-
Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. [Link]
-
Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
Scientific Research Publishing. (2018). GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. American Journal of Analytical Chemistry. [Link]
-
CONICET. (2016). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]
-
National Institutes of Health. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules. [Link]
-
Semantic Scholar. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]
-
Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. [Link]
-
MDPI. (2022). Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. Foods. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. commons.und.edu [commons.und.edu]
- 4. desertcart.sc [desertcart.sc]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative analysis by GC-MS/MS of 18 aroma compounds related to oxidative off-flavor in wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities [intertek.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
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- 12. database.ich.org [database.ich.org]
- 13. altabrisagroup.com [altabrisagroup.com]
Strategies to minimize byproduct formation during the functionalization of 6-Methylbenzofuran-2-carbaldehyde
Welcome to the technical support guide for the synthetic functionalization of 6-Methylbenzofuran-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges and mitigate byproduct formation in their reactions. The guidance provided herein is based on established chemical principles and field-proven methodologies.
Introduction: The Challenge of Selectivity
6-Methylbenzofuran-2-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] Its aldehyde functionality serves as a versatile handle for a variety of chemical transformations. However, the inherent reactivity of the benzofuran ring system and the aldehyde group can lead to a range of undesired side reactions. This guide provides a structured, question-and-answer approach to troubleshoot and minimize the formation of common byproducts.
General Troubleshooting Workflow
Before diving into specific reaction types, it's crucial to have a systematic approach to troubleshooting. The following workflow illustrates a logical sequence of steps to identify and resolve issues related to byproduct formation.
Caption: A systematic workflow for troubleshooting byproduct formation.
Section 1: Starting Material Integrity & General Purification
The quality of your starting material is the foundation of a successful reaction. Impurities in the 6-Methylbenzofuran-2-carbaldehyde can introduce competing reaction pathways.
Q1: My reaction is giving multiple unidentified spots on TLC, even with a reliable protocol. Could my starting material be the issue?
A1: Absolutely. The synthesis of 6-Methylbenzofuran-2-carbaldehyde, often via a Vilsmeier-Haack reaction on 6-methylbenzofuran, can sometimes result in residual reagents or isomeric byproducts.[3][4]
-
Causality: The Vilsmeier-Haack reagent is a powerful electrophile.[5] Incomplete reaction or side reactions on the electron-rich benzofuran ring can lead to impurities. For instance, formylation could potentially occur at other positions on the benzene ring if the reaction conditions are not perfectly controlled.
-
Troubleshooting Protocol:
-
Verify Purity: Before starting your reaction, run a high-resolution ¹H NMR and LC-MS on your 6-Methylbenzofuran-2-carbaldehyde. Look for the characteristic aldehyde proton peak and confirm the molecular weight.
-
Repurification: If impurities are detected, repurify the aldehyde. Standard silica gel column chromatography is often effective.[2][6]
-
Storage: Aldehydes can be susceptible to air oxidation, forming the corresponding carboxylic acid. Store the compound under an inert atmosphere (Nitrogen or Argon) and in a cool, dark place.
-
Q2: I'm struggling to separate my desired product from a very similar byproduct. What are some advanced purification strategies?
A2: When standard chromatography fails, consider the chemical properties of your product versus the byproduct.
-
Strategy 1: pH-Mediated Extraction: If your desired product has a different pKa than the byproduct (e.g., you formed some carboxylic acid via oxidation), you can use an acid-base extraction during the workup. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) will extract the acidic byproduct into the aqueous layer.
-
Strategy 2: Derivatization: In complex cases, a temporary derivatization of the product or byproduct can alter its polarity enough for separation. This is a more advanced technique and requires that the derivatization is reversible.
-
Strategy 3: Alternative Chromatography: Explore different stationary phases (e.g., alumina, C18 reverse-phase) or solvent systems for column chromatography. Sometimes a subtle change in eluent polarity or composition can achieve separation.
Section 2: Troubleshooting Olefination Reactions (Wittig & Knoevenagel)
Olefination reactions are primary methods for functionalizing aldehydes. However, they are prone to issues with stereoselectivity and side reactions.
Wittig Reaction
The Wittig reaction transforms the aldehyde into an alkene using a phosphonium ylide.[7]
Q3: My Wittig reaction is producing a mixture of E/Z alkene isomers. How can I improve the stereoselectivity?
A3: The E/Z selectivity of the Wittig reaction is fundamentally dependent on the stability of the phosphonium ylide you are using.[8]
-
Mechanistic Insight: The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. The kinetic or thermodynamic decomposition of this intermediate dictates the final alkene geometry.
-
Non-stabilized Ylides (e.g., where the R group on the ylide is an alkyl group) typically form the oxaphosphetane irreversibly and rapidly decompose, leading predominantly to the (Z)-alkene.
-
Stabilized Ylides (e.g., where the R group is an electron-withdrawing group like an ester or ketone) form the intermediate reversibly. This allows equilibration to the more thermodynamically stable trans-substituted oxaphosphetane, which then decomposes to the (E)-alkene.[8]
-
Caption: Control of stereochemistry in the Wittig reaction.
| Ylide Type | R Group on Ylide | Typical Base for Formation | Expected Major Isomer |
| Non-Stabilized | Alkyl, H | n-BuLi, NaH, NaNH₂ | (Z)-Alkene |
| Stabilized | -COOR, -COR, -CN | NaOMe, K₂CO₃, Et₃N | (E)-Alkene |
Q4: My Wittig reaction is sluggish and gives a low yield, with significant recovery of the starting aldehyde. What are the likely causes?
A4: This issue typically points to problems with either the formation or the reactivity of the ylide.
-
Cause 1: Incomplete Ylide Formation: The C-H bond adjacent to the phosphorus in the phosphonium salt must be sufficiently acidic to be deprotonated by the chosen base.[9] If the base is too weak, ylide formation will be incomplete.
-
Cause 2: Steric Hindrance: The 6-Methylbenzofuran-2-carbaldehyde, while not exceptionally bulky, can experience steric hindrance with very large ylides, slowing the initial nucleophilic attack.
-
Cause 3: Ylide Decomposition: Some ylides, particularly non-stabilized ones, can be thermally unstable or reactive towards certain solvents.
Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate), typically catalyzed by a weak base.[10]
Q5: My Knoevenagel condensation is producing a sticky, impure solid that is difficult to purify. What byproducts might be forming?
A5: The Knoevenagel condensation is robust but can lead to several byproducts if not controlled.
-
Potential Byproduct 1: Michael Addition Product: The initial α,β-unsaturated product is a Michael acceptor. A second molecule of the active methylene compound can add to this product, leading to a more complex, higher molecular weight byproduct.
-
Potential Byproduct 2: Polymerization: Aldehydes can undergo self-condensation or polymerization under certain basic or acidic conditions, though this is less common for aromatic aldehydes.
-
Potential Byproduct 3: Decarboxylation Products: If using an active methylene compound with two ester groups (like diethyl malonate), the intermediate can sometimes undergo hydrolysis and decarboxylation, especially if the reaction is heated for extended periods or under harsh workup conditions.
-
Troubleshooting Protocol:
-
Stoichiometry Control: Use a strict 1:1 or slight excess (1.1 eq) of the active methylene compound. Avoid a large excess, which would favor Michael addition.
-
Catalyst Choice: Use a mild catalytic base like piperidine, ammonium acetate, or basic zeolites.[11] Strong bases can promote side reactions.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many Knoevenagel condensations proceed efficiently at room temperature.[11]
-
Solvent-Free Conditions: For some substrates, solvent-free Knoevenagel condensations can provide cleaner products and higher yields.[12]
-
Section 3: Troubleshooting C-N Bond Forming Reactions (Reductive Amination)
Reductive amination is a two-step, one-pot process involving the formation of an imine/iminium ion followed by its reduction to an amine.[13]
Q6: I am trying to synthesize a secondary amine via reductive amination, but I'm getting a significant amount of the tertiary amine (over-alkylation). How can I prevent this?
A6: Over-alkylation is a classic problem where the newly formed secondary amine product reacts with another molecule of the aldehyde, ultimately leading to a tertiary amine. The key is to control the relative rates of imine formation and reduction.
-
Mechanistic Insight: The secondary amine product is often more nucleophilic than the primary amine starting material, making it a competitive reactant.
-
Strategy 1: Use a Selective Reducing Agent: This is the most effective approach. Use a hydride reagent that is selective for the protonated iminium ion over the aldehyde/ketone carbonyl.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most reductive aminations.[14] It is mild enough not to reduce the aldehyde but is highly effective at reducing the iminium ion as it forms. It performs well in aprotic solvents like Dichloromethane (DCM) or Dichloroethane (DCE).
-
Sodium cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic. It works best under mildly acidic conditions (pH 6-7), which favors iminium ion formation.[15]
-
-
Strategy 2: Two-Step Procedure: If over-alkylation remains a problem, switch to a two-step procedure. First, form the imine by reacting the aldehyde and primary amine, often with removal of water (e.g., using a Dean-Stark apparatus or molecular sieves). Once the imine is formed, isolate it or directly add a less selective but powerful reducing agent like Sodium Borohydride (NaBH₄).[14]
Q7: My reductive amination is not going to completion, and I'm left with unreacted aldehyde and amine. What can I do?
A7: This indicates that the initial imine/iminium ion formation is the rate-limiting or unfavorable step.
-
Troubleshooting Protocol:
-
pH Adjustment: Imine formation is typically catalyzed by mild acid. Adding a catalytic amount of acetic acid can significantly accelerate the reaction, especially when using NaBH(OAc)₃.[15]
-
Water Removal: The formation of an imine is a condensation reaction that releases water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture can drive the equilibrium towards the imine, increasing the overall conversion.
-
Increase Concentration: Le Chatelier's principle dictates that increasing the concentration of reactants can favor product formation.
-
References
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. National Institutes of Health (NIH). [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH). [Link]
-
Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. International Journal of ChemTech Research. [Link]
-
A protecting group-free divergent synthesis of natural benzofurans via one-pot synthesis of 2-bromo-6-hydroxybenzofurans. Royal Society of Chemistry. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. National Institutes of Health (NIH). [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
-
(PDF) WITTIG REACTION APPROACH FOR THE SYNTHESIS OF 7-METHOXY-2-[4- ALKYL/ARYL]-L-BENZOFURAN-5-CARBOXALDEHYDE. ResearchGate. [Link]
-
Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scirp.org. [Link]
-
Vilsmeier–Haack reaction. Wikipedia. [Link]
-
Synthesis and Biological Evaluations of Some Benzofuran Derivatives. ResearchGate. [Link]
-
(PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. ResearchGate. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
-
Wittig Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. ResearchGate. [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). [Link]
-
The stereochemistry of the Wittig reactions of allylic phosphoranes and phosphonate esters with aldehydes. Canadian Journal of Chemistry. [Link]
-
Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. PubMed. [Link]
-
Total synthesis of natural products containing benzofuran rings. RSC Publishing. [Link]
-
Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI. [Link]
-
THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521).. J-STAGE. [Link]
-
Regioselective Synthesis of Benzofuranones and Benzofurans. Beaudry Research Group - Oregon State University. [Link]
-
The Wittig Reaction. Chemistry LibreTexts. [Link]
-
Reductive Amination. Organic Chemistry Data. [Link]
-
Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity. Biological and Environmental Pleading and Science. [Link]
-
RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
-
C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]
-
Synthesis Using Vilsmeier Reagents. ResearchGate. [Link]
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- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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Navigating Greener Syntheses of 6-Methylbenzofuran-2-carbaldehyde: A Technical Support Guide
FOR IMMEDIATE RELEASE
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on Alternative and Greener Synthetic Routes for 6-Methylbenzofuran-2-carbaldehyde.
This technical support guide provides in-depth information and troubleshooting advice for the synthesis of 6-Methylbenzofuran-2-carbaldehyde, a key intermediate in pharmaceutical development. Recognizing the increasing demand for sustainable chemical manufacturing, this document focuses on greener alternatives to traditional synthetic methods, emphasizing microwave-assisted and ultrasound-assisted protocols.
I. Introduction to Greener Synthetic Approaches
Traditional syntheses of benzofuran derivatives often rely on harsh reagents, hazardous solvents, and energy-intensive procedures. The development of greener synthetic methodologies aims to mitigate these drawbacks by employing strategies such as:
-
Energy Efficiency: Utilizing microwave irradiation and ultrasonication to accelerate reaction rates and reduce energy consumption.[1]
-
Atom Economy: Designing reactions that maximize the incorporation of starting materials into the final product, minimizing waste.
-
Use of Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ethanol, or deep eutectic solvents.[2]
-
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and often increase selectivity.
This guide will focus on a two-step approach for the synthesis of 6-Methylbenzofuran-2-carbaldehyde:
-
Step 1: Synthesis of the 6-Methylbenzofuran Core via a microwave-assisted Rap-Stoermer reaction.
-
Step 2: Formylation of 6-Methylbenzofuran at the C-2 position using a greener Vilsmeier-Haack protocol.
II. Synthesis of 6-Methylbenzofuran: A Greener Rap-Stoermer Approach
The Rap-Stoermer reaction provides a convergent and efficient route to the benzofuran core. By adapting this classic reaction to microwave-assisted conditions, significant improvements in reaction time and yield can be achieved.
Proposed Greener Synthetic Pathway:
A plausible and greener route begins with the readily available starting material, p-cresol.
Caption: Proposed microwave-assisted synthesis of 6-Methylbenzofuran.
Experimental Protocol: Microwave-Assisted Synthesis of 6-Methylbenzofuran
Materials:
-
p-Cresol
-
Chloroacetone
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (ACS grade)
-
Microwave reactor vials
Procedure:
-
Reaction Setup: In a 10 mL microwave reactor vial, combine p-cresol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (5 mL).
-
Reagent Addition: To the stirred suspension, add chloroacetone (1.2 eq) dropwise at room temperature.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant power of 100-150 W, maintaining a temperature of 80-100°C for 5-15 minutes. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction vial to room temperature. Filter the mixture to remove potassium carbonate and wash the solid residue with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure 6-methylbenzofuran.
Troubleshooting Guide: Synthesis of 6-Methylbenzofuran
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | - Incomplete reaction. - Inactive reagents. - Insufficient microwave power or temperature. | - Increase microwave irradiation time or temperature. - Ensure reagents are pure and dry. - Check the calibration of the microwave reactor's temperature sensor. |
| Formation of Side Products | - Self-condensation of chloroacetone. - O-alkylation followed by elimination instead of cyclization. | - Add chloroacetone dropwise to the reaction mixture. - Optimize the reaction temperature; excessively high temperatures may favor side reactions. |
| Difficulty in Purification | - Presence of unreacted starting materials. - Formation of polar impurities. | - Ensure complete reaction by TLC monitoring. - Perform an aqueous workup with saturated sodium bicarbonate solution to remove any acidic impurities before chromatography. |
III. Formylation of 6-Methylbenzofuran: A Greener Vilsmeier-Haack Protocol
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] Greener modifications of this reaction focus on reducing the use of hazardous reagents and solvents.
Greener Vilsmeier-Haack Formylation:
Caption: Greener Vilsmeier-Haack formylation of 6-Methylbenzofuran.
Experimental Protocol: Ultrasound-Assisted Vilsmeier-Haack Formylation
Materials:
-
6-Methylbenzofuran
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (anhydrous)
-
Sodium acetate
-
Ultrasonic bath or probe sonicator
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous DMF (3.0 eq) to 0°C. Add POCl₃ (1.2 eq) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Benzofuran: Dissolve 6-methylbenzofuran (1.0 eq) in anhydrous acetonitrile and add it to the pre-formed Vilsmeier reagent at 0°C.
-
Ultrasonication: Immerse the reaction flask in an ultrasonic bath or use a probe sonicator. Sonicate the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.
-
Quenching and Workup: After completion, carefully pour the reaction mixture onto crushed ice containing sodium acetate. Stir until the ice has melted, leading to the hydrolysis of the intermediate iminium salt.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient).
Troubleshooting Guide: Vilsmeier-Haack Formylation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of Aldehyde | - Incomplete formation of the Vilsmeier reagent. - Insufficient reactivity of the substrate. - Incomplete hydrolysis of the iminium salt. | - Ensure anhydrous conditions during the formation of the Vilsmeier reagent. - Increase the reaction time or consider gentle heating (e.g., 40-50°C) during sonication. - Ensure the pH is neutral or slightly basic during the aqueous workup to facilitate complete hydrolysis. |
| Formation of a Tar-like Substance | - Reaction temperature is too high. - Impurities in the starting materials. | - Maintain a low temperature during the addition of reagents. - Use purified 6-methylbenzofuran. |
| Regioisomer Formation (Formylation at C-3) | - While formylation at C-2 is generally favored for benzofurans, some C-3 isomer may form. | - Optimize reaction conditions (temperature, solvent) to enhance selectivity for the C-2 position. Lower temperatures often favor the kinetically preferred C-2 product. |
| Difficulties in Isolating the Product | - Emulsion formation during extraction. - Product co-eluting with impurities. | - Add brine to the aqueous layer to break up emulsions. - Optimize the solvent system for column chromatography to achieve better separation. |
IV. Comparative Data of Synthetic Routes
| Method | Reaction Time | Typical Yield | Green Chemistry Considerations |
| Conventional Rap-Stoermer | 12-24 hours | 60-70% | - Long reaction times, high energy consumption. - Often uses hazardous solvents like benzene.[5] |
| Microwave-Assisted Rap-Stoermer | 5-15 minutes | 80-90% | - Significant reduction in reaction time and energy usage.[1] - Allows for the use of greener solvents like acetone. |
| Conventional Vilsmeier-Haack | 2-6 hours | 70-80% | - Uses stoichiometric amounts of POCl₃ and often chlorinated solvents.[4] |
| Ultrasound-Assisted Vilsmeier-Haack | 30-60 minutes | 85-95% | - Reduced reaction time. - Can be performed in greener solvents like acetonitrile.[6] - Milder reaction conditions. |
V. Frequently Asked Questions (FAQs)
Q1: Can I use other bases for the Rap-Stoermer reaction?
A1: Yes, other bases like sodium hydride (NaH) or potassium tert-butoxide can be used. However, potassium carbonate is generally preferred for its lower cost, ease of handling, and milder basicity, which can help to minimize side reactions.
Q2: What is the role of ultrasound in the Vilsmeier-Haack reaction?
A2: Ultrasound provides energy through acoustic cavitation, creating localized hot spots with high temperature and pressure.[7] This enhances mass transfer and accelerates the rate of chemical reactions, often allowing them to proceed at lower bulk temperatures and in shorter times.
Q3: Are there alternatives to POCl₃ for the Vilsmeier-Haack reaction?
A3: Yes, greener alternatives to POCl₃ are being explored. For instance, the use of phthaloyl dichloride with DMF has been reported as an environmentally benign method for preparing the Vilsmeier-Haack reagent.[1][8][9] Another alternative is the use of reagents like XtalFluor-E.[10]
Q4: How can I confirm the regioselectivity of the formylation?
A4: The regioselectivity can be confirmed using spectroscopic techniques, primarily ¹H NMR and ¹³C NMR. The chemical shifts and coupling constants of the protons and carbons on the benzofuran ring will be distinct for the 2-formyl and 3-formyl isomers.
Q5: What are the safety precautions for working with POCl₃?
A5: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water, so all glassware must be thoroughly dried.
VI. References
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Semantic Scholar. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SciRP.org. [Link]
-
Ultrasound assisted Heterocycles Synthesis. (n.d.). ijsr.net.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. Scirp.org. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. ResearchGate. [Link]
-
Synthesis of benzopyran derivatives by Vilsmeier–Hack formylation reaction. (n.d.). Wiley Online Library.
-
Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals. (2018). PubMed. [Link]
-
A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. (n.d.). ijert.org.
-
Ultrasound-Assisted Synthesis of Six-Membered N-Heterocycles. (n.d.). Bentham Science.
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. (n.d.). sciencedirect.com.
-
Synthesis of 6-methylbenzofuran. (n.d.). PrepChem.com. [Link]
-
Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (n.d.). ijoc.org.
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). (2021). Reddit. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). jocpr.com.
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
-
(PDF) Greener Approach for Synthesis of Benzofuran Derivatives. (2020). ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (2011). National Institutes of Health. [Link]
-
Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. [Link]
-
Vilsmeier-Haack Reaction - YouTube. (2021). YouTube. [Link]
-
Vilsmeier-Haack Reaction | NROChemistry. (n.d.). NROChemistry. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
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- 10. Use of XtalFluor-E as an Alternative to POCl3 in the Vilsmeier-Haack Formylation of C-2-Glycals - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Multi-Modal Spectroscopic Approach to the Structural Validation of 6-Methylbenzofuran-2-carbaldehyde
Introduction
In the landscape of medicinal chemistry and materials science, benzofuran derivatives are privileged scaffolds due to their wide range of biological activities and unique electronic properties. The precise substitution pattern on the benzofuran core dictates its function, making unambiguous structural characterization a cornerstone of reliable research and development. 6-Methylbenzofuran-2-carbaldehyde is one such derivative, a valuable synthetic intermediate whose identity must be rigorously confirmed before its use in further applications.
This guide provides a comprehensive framework for the structural validation of 6-Methylbenzofuran-2-carbaldehyde. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectroscopic output. We will detail a self-validating workflow that combines Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, we will objectively compare the expected data for our target molecule with that of its closely related positional isomers, 5-Methyl- and 7-Methylbenzofuran-2-carbaldehyde, providing the critical data necessary to differentiate them.
The Validation Workflow: An Integrated Strategy
The confirmation of a chemical structure is not a single experiment but a logical, multi-step process. Each technique provides a unique piece of the puzzle, and only when combined do they offer irrefutable proof of structure. The overall workflow is designed to be systematic and self-verifying.
Caption: Overall workflow for structural validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the molecular skeleton.
¹H NMR Spectroscopy: Mapping the Proton Environment
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration). For 6-Methylbenzofuran-2-carbaldehyde, we predict the following key signals.
-
Aldehyde Proton (-CHO): This proton is highly deshielded due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group. It is expected to appear as a sharp singlet far downfield, typically between δ 9.5-10.5 ppm.[1] Its singlet nature arises from the absence of adjacent protons.
-
Furan Ring Proton (H3): The proton at the C3 position is unique. It resides on an electron-rich heterocyclic ring and is adjacent to the aldehyde group. It is expected to appear as a singlet in the range of δ 7.4-7.8 ppm.
-
Benzene Ring Protons (H4, H5, H7): The substitution pattern on the benzene ring is critical for distinguishing isomers. In the 6-methyl isomer, we expect three aromatic protons with a specific splitting pattern.
-
H7: This proton is ortho to the furan oxygen and will likely appear as a doublet.
-
H5: This proton is ortho to the methyl group and will appear as a singlet or a finely split doublet (long-range coupling).
-
H4: This proton is meta to the methyl group and ortho to another proton, appearing as a doublet.
-
-
Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and are attached to an aromatic ring. They will appear as a sharp singlet, typically in the δ 2.4-2.6 ppm range.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments. Key predicted signals for 6-Methylbenzofuran-2-carbaldehyde are:
-
Carbonyl Carbon (C=O): This is the most deshielded carbon, appearing significantly downfield, typically in the δ 185-195 ppm region, which is highly characteristic of an aldehyde.[2][3]
-
Aromatic & Furan Carbons: The eight sp² hybridized carbons of the benzofuran core will appear in the δ 110-160 ppm range. The specific shifts depend on their position relative to the oxygen, methyl, and aldehyde groups.
-
Methyl Carbon (-CH₃): The sp³ hybridized methyl carbon is the most shielded, appearing upfield around δ 20-25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
|---|---|---|---|
| -CHO | 9.8 - 10.2 (s, 1H) | 190.0 - 194.0 | Highly deshielded aldehyde environment |
| C2 | - | 153.0 - 156.0 | Attached to oxygen and aldehyde group |
| H3 | 7.5 - 7.8 (s, 1H) | 115.0 - 118.0 | Furan ring proton, adjacent to C=O |
| C3a | - | 128.0 - 131.0 | Bridgehead carbon |
| H4 | 7.4 - 7.6 (d, 1H) | 124.0 - 127.0 | Aromatic proton |
| H5 | 7.2 - 7.4 (s, 1H) | 125.0 - 128.0 | Aromatic proton, adjacent to CH₃ |
| C6 | - | 135.0 - 139.0 | Aromatic carbon bearing methyl group |
| H7 | 7.6 - 7.8 (d, 1H) | 111.0 - 114.0 | Aromatic proton, ortho to oxygen |
| C7a | - | 155.0 - 158.0 | Bridgehead carbon, adjacent to oxygen |
| -CH₃ | 2.4 - 2.6 (s, 3H) | 21.0 - 23.0 | Shielded alkyl group on aromatic ring |
Note: Predicted values are based on established increments and data from related structures. Actual values may vary based on solvent and experimental conditions.
Pillar 2: Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying the functional groups present in a molecule. The spectrum of 6-Methylbenzofuran-2-carbaldehyde should exhibit several characteristic absorption bands.
-
C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected between 1685-1710 cm⁻¹ . The conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).[4][5]
-
C-H Stretch (Aldehyde): Look for two weak to medium bands, known as a Fermi doublet, around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹ . The presence of these bands is highly diagnostic for an aldehyde functional group.[5]
-
C-H Stretch (Aromatic & Alkyl): Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹ ). The methyl C-H stretches will be found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).[6]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and furan rings.
-
C-O-C Stretch (Furan Ether): A strong band corresponding to the asymmetric C-O-C stretch of the furan ether linkage is expected in the 1200-1270 cm⁻¹ range.
Pillar 3: Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation pattern, offering further structural confirmation.
-
Molecular Ion (M⁺): The molecular formula for 6-Methylbenzofuran-2-carbaldehyde is C₁₀H₈O₂. The expected nominal molecular weight is 160 g/mol . High-resolution mass spectrometry (HRMS) should yield a molecular ion peak very close to the calculated exact mass of 160.05243 Da .
-
Key Fragmentation Patterns: Electron Ionization (EI) mass spectrometry of aromatic aldehydes typically shows characteristic fragmentation pathways:
-
Loss of a hydrogen radical ([M-1]⁺): Formation of a stable acylium ion.
-
Loss of the formyl radical ([M-29]⁺): Cleavage of the aldehyde group (-CHO) to give a peak at m/z 131.
-
Loss of carbon monoxide ([M-28]⁺): A common fragmentation for carbonyl compounds, leading to a peak at m/z 132. This fragmentation is characteristic for many benzofuran-2-carbaldehydes.[7][8]
-
Comparative Guide: Differentiating from Positional Isomers
The most critical step in validation is distinguishing the target molecule from its isomers, which may have very similar properties. The primary differences between 6-methyl-, 5-methyl-, and 7-methylbenzofuran-2-carbaldehyde will be evident in the aromatic region of their ¹H NMR spectra.
Caption: Key structural and ¹H NMR differences among isomers.
Table 2: Comparative Spectroscopic Data for Isomers
| Feature | 6-Methylbenzofuran-2-carbaldehyde | 5-Methylbenzofuran-2-carbaldehyde | 7-Methylbenzofuran-2-carbaldehyde |
|---|---|---|---|
| Molecular Weight | 160.17 | 160.17 | 160.17 |
| ¹H NMR (Aromatic) | 3 distinct protons: ~7.5 (s, H5), ~7.4 (d, H4), ~7.7 (d, H7) | 3 distinct protons: Different coupling pattern expected (dd, d, d) | 3 distinct protons: Different coupling pattern expected (t, d, d) |
| ¹³C NMR (-CH₃) | ~21.5 ppm | ~21.0 ppm | ~15.0 ppm (ortho to oxygen, more shielded) |
| Key Differentiator | The singlet for H5 is the most telling feature. | No aromatic singlets. | No aromatic singlets; significantly upfield shifted methyl carbon. |
The splitting pattern in the aromatic region of the ¹H NMR spectrum is the most definitive tool for distinguishing these isomers. The symmetry (or lack thereof) imposed by the methyl group's position creates a unique fingerprint for each compound.
Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard single-pulse experiment. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time and a greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. Integrate the ¹H NMR signals and identify the peak multiplicities and chemical shifts for all signals.
IR Spectroscopy (ATR Method)
-
Background Scan: Clean the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Acquisition: Record the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in absorbance or transmittance. Identify the key absorption frequencies and compare them to the predicted values.
Mass Spectrometry (EI Method)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. Compare the observed m/z values with the predicted values.
Conclusion
The structural validation of 6-Methylbenzofuran-2-carbaldehyde is a clear demonstration of the power of a multi-technique spectroscopic approach. While each method provides valuable data, it is the synergy between NMR, IR, and MS that builds an unassailable case for the final structure. The ¹H NMR spectrum, with its unique aromatic splitting pattern, serves as the definitive tool for distinguishing it from its positional isomers. By following the integrated workflow and protocols outlined in this guide, researchers can confidently and accurately confirm the structure of this and other related molecules, ensuring the integrity and reproducibility of their scientific work.
References
-
Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 6-methylbenzofuran. Retrieved from [Link]
-
PubChem. (n.d.). 6-Methoxy-3-methyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 6-Methoxy-3-methyl-benzofuran-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 7-Methyl-2-benzofurancarboxaldehyde. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 7-methyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]
-
Gomes, P. A. C., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1530. Retrieved from [Link]
-
Career Endeavour. (n.d.). Nuclear Magnetic Resonance. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 7-methyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]
-
FlavScents. (n.d.). 7-methyl-1-benzofuran-2-carbaldehyde. Retrieved from [Link]
-
Plietker, B., & Niggemann, M. (2019). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2019(2), M1063. Retrieved from [Link]
-
NIST. (n.d.). Benzofuran-2-carboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (Z)-6-methyl-2-(4-methylbenzylidene)benzofuran-3(2H)-one. Retrieved from [Link]
-
Beaudry Research Group. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. Retrieved from [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 16(8), 6619-6649. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methylfurfural. Retrieved from [Link]
-
ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Retrieved from [Link]
-
Supporting Information. (n.d.). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Abraham, R. J. (2002). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Benzofurancarboxaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 5-((5-Methylfuran-2-yl)methyl)furan-2-carbaldehyde. Retrieved from [Link]
-
Human Metabolome Database. (2012). Showing metabocard for 2-Benzofurancarboxaldehyde (HMDB0033183). Retrieved from [Link]
-
Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzaldehyde. Retrieved from [Link]
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Comparative analysis of the reactivity of 6-Methylbenzofuran-2-carbaldehyde with other benzofuran aldehydes
Introduction
Benzofuran aldehydes are a cornerstone in the synthesis of complex heterocyclic systems, serving as pivotal intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality at the C2 position of the benzofuran scaffold provides a versatile handle for a myriad of chemical transformations. However, the reactivity of this aldehyde is not constant; it is delicately modulated by the electronic and steric nature of substituents on the benzofuran ring system.
This guide presents a comparative analysis of the reactivity of 6-Methylbenzofuran-2-carbaldehyde against other substituted benzofuran-2-carbaldehydes. We will delve into the underlying electronic principles governing their reactivity and provide supporting experimental data and protocols for key synthetic transformations, including nucleophilic additions, oxidations, and reductions. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to select appropriate substrates and optimize reaction conditions for their specific synthetic targets.
The Decisive Role of Substituents: An Electronic and Steric Overview
The reactivity of the aldehyde group in benzofuran-2-carbaldehydes is primarily dictated by the electrophilicity of the carbonyl carbon. This electrophilicity is influenced by the cumulative electronic effects of the fused benzofuran ring and any appended substituents.
-
Unsubstituted Benzofuran-2-carbaldehyde: This serves as our baseline. The benzofuran ring system itself has a nuanced electronic character. The furan oxygen atom donates electron density into the ring via resonance, while simultaneously withdrawing it inductively. Overall, the C2 position is relatively electron-rich, which slightly tempers the electrophilicity of the attached aldehyde compared to a simple aromatic aldehyde like benzaldehyde.
-
6-Methylbenzofuran-2-carbaldehyde: The methyl group at the C6 position is a weak electron-donating group (EDG) through hyperconjugation and inductive effects. This donation increases the overall electron density of the aromatic system. This electron density is relayed to the C2-aldehyde, reducing the partial positive charge on the carbonyl carbon. Consequently, 6-Methylbenzofuran-2-carbaldehyde is expected to be less reactive towards nucleophiles than its unsubstituted counterpart. The distal position of the 6-methyl group means its steric influence on the C2-aldehyde is negligible.
-
Benzofuran-2-carbaldehydes with Electron-Withdrawing Groups (EWGs): Conversely, a substituent like a nitro (NO₂) or chloro (Cl) group on the benzene ring would withdraw electron density from the system. This withdrawal enhances the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles.
The following diagram illustrates this fundamental principle:
Caption: Electronic influence of substituents on aldehyde reactivity.
Comparative Reactivity in Key Transformations
We will now examine how these electronic differences manifest in several common and synthetically valuable reactions.
Nucleophilic Addition: The Wittig Reaction
The Wittig reaction is a powerful method for converting aldehydes into alkenes using a phosphorus ylide.[1][2] The rate-determining step is the initial nucleophilic attack of the ylide on the carbonyl carbon. Therefore, the reaction is highly sensitive to the electrophilicity of the aldehyde. An intramolecular Wittig approach is a common strategy for synthesizing the benzofuran scaffold itself.[3][4]
Based on electronic principles, we predict the following reactivity trend:
6-Nitrobenzofuran-2-carbaldehyde > Benzofuran-2-carbaldehyde > 6-Methylbenzofuran-2-carbaldehyde
| Substrate Aldehyde | Representative Ylide | Conditions | Expected Outcome |
| 6-Methylbenzofuran-2-carbaldehyde | Ph₃P=CHCO₂Et | Toluene, reflux | Slower reaction, may require longer time or higher temp for comparable yield. |
| Benzofuran-2-carbaldehyde | Ph₃P=CHCO₂Et | Toluene, reflux | Baseline reactivity and yield. |
| 6-Nitrobenzofuran-2-carbaldehyde | Ph₃P=CHCO₂Et | Toluene, reflux | Faster reaction, likely higher yield under identical conditions. |
| Caption: Predicted comparative performance in the Wittig reaction. |
Condensation Chemistry: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base like piperidine, to form a C=C double bond.[5] This reaction is also initiated by nucleophilic attack on the carbonyl carbon, followed by dehydration.[5] Therefore, its reactivity is similarly governed by the aldehyde's electrophilicity.
Experimental evidence from various syntheses supports that aldehydes activated by EWGs undergo Knoevenagel condensation more readily than those deactivated by EDGs.[6][7]
| Substrate Aldehyde | Active Methylene Compound | Conditions | Expected Outcome |
| 6-Methylbenzofuran-2-carbaldehyde | Malononitrile | Piperidine, Ethanol, reflux | Moderate yield; reaction may require extended time to reach completion. |
| Benzofuran-2-carbaldehyde | Malononitrile | Piperidine, Ethanol, reflux | Good yield under standard conditions. |
| 6-Chlorobenzofuran-2-carbaldehyde | Malononitrile | Piperidine, Ethanol, reflux | Excellent yield, potentially faster reaction rate. |
| Caption: Predicted comparative performance in the Knoevenagel condensation. |
Oxidation: The Dakin Oxidation
The Dakin oxidation converts an ortho- or para-hydroxyaryl aldehyde into a catechol or hydroquinone, respectively, using hydrogen peroxide in a basic medium.[8] While our primary substrates are not hydroxy-substituted, the analogous oxidation of the aldehyde group to a carboxylic acid (and subsequent decarboxylation under certain conditions) is also highly sensitive to ring electronics. Electron-rich aromatic systems facilitate the crucial migratory step in the mechanism.
In a study on the Dakin oxidation of substituted 4,6-dimethoxybenzofuran-7-carbaldehydes, the reaction successfully yielded benzofuran-7-ols, demonstrating the feasibility of this transformation on the benzofuran scaffold.[8][9] For the oxidation of the C2-aldehyde to a carboxylic acid, electron-donating groups generally stabilize the intermediate cationic species, potentially facilitating the reaction.
| Substrate Aldehyde | Oxidizing Agent | Conditions | Expected Outcome |
| 6-Methylbenzofuran-2-carbaldehyde | H₂O₂ | Base (e.g., NaOH), heat | Favorable oxidation due to the electron-donating methyl group stabilizing intermediates. |
| Benzofuran-2-carbaldehyde | H₂O₂ | Base (e.g., NaOH), heat | Standard reactivity. |
| 6-Nitrobenzofuran-2-carbaldehyde | H₂O₂ | Base (e.g., NaOH), heat | Slower oxidation due to the destabilizing effect of the EWG on electron-deficient intermediates. |
| Caption: Predicted comparative performance in oxidation to a carboxylic acid. |
Reduction to Alcohols
The reduction of the aldehyde to a primary alcohol is typically achieved with hydride reagents like sodium borohydride (NaBH₄). This reaction involves the nucleophilic attack of a hydride ion. As with other nucleophilic additions, a more electrophilic carbonyl carbon will react faster.
Biocatalytic reductions, for instance using plant tissues like carrots (Daucus carota), offer a green and highly enantioselective alternative.[10][11] These enzymatic reductions are also sensitive to the electronic and steric properties of the substrate.
| Substrate Aldehyde | Reducing Agent | Conditions | Expected Outcome |
| 6-Methylbenzofuran-2-carbaldehyde | NaBH₄ | Methanol, 0 °C to RT | Slower reduction compared to the baseline. |
| Benzofuran-2-carbaldehyde | NaBH₄ | Methanol, 0 °C to RT | Baseline reactivity. |
| 6-Nitrobenzofuran-2-carbaldehyde | NaBH₄ | Methanol, 0 °C to RT | Faster, more facile reduction. |
| Caption: Predicted comparative performance in hydride reduction. |
Experimental Protocols
To provide a practical context, we outline a general, self-validating protocol for the Knoevenagel condensation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), validating the endpoint.
General Protocol: Knoevenagel Condensation of Benzofuran-2-carbaldehydes
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Methylbenzofuran-2-carbaldehyde Derivatives
Authored by: A Senior Application Scientist
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" heterocyclic motif due to its presence in numerous biologically active natural products and synthetic compounds.[1][2][3][4][5] Its versatile structure, consisting of fused benzene and furan rings, allows for extensive chemical modification, leading to a broad spectrum of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][4][5][6]
Within this diverse family, derivatives of 6-Methylbenzofuran-2-carbaldehyde are emerging as a particularly promising class of compounds. The strategic placement of the methyl group at the C-6 position can enhance lipophilicity and favorably influence metabolic stability, while the carbaldehyde function at the C-2 position serves as a versatile chemical handle for creating extensive derivative libraries. This guide provides a comprehensive analysis of the structure-activity relationships of these derivatives, comparing their performance across different biological assays and providing the experimental context necessary for researchers in drug discovery.
The Core Scaffold: Unpacking the Roles of the Methyl and Carbaldehyde Groups
The therapeutic potential of 6-Methylbenzofuran-2-carbaldehyde derivatives is dictated by the interplay of substituents on the core scaffold. Understanding the contribution of each component is crucial for rational drug design.
-
The Benzofuran Core : This bicyclic system provides a rigid framework that can be tailored to fit the binding pockets of various biological targets. Its aromatic nature allows for π-π stacking interactions, while the oxygen atom can act as a hydrogen bond acceptor.
-
The 6-Methyl Group : This substituent generally increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. This modification can be critical for improving bioavailability and reaching intracellular targets.
-
The 2-Carbaldehyde Group : This aldehyde function is a key point for derivatization. It is highly reactive and allows for the synthesis of a wide array of analogs, such as Schiff bases, chalcones, oximes, and hydrazones, by condensation with various amines and active methylene compounds.[7] This versatility is central to SAR exploration, as modifications at this position directly influence the compound's steric and electronic properties, and thus its biological activity.[8]
Caption: General workflow for SAR studies of 6-Methylbenzofuran-2-carbaldehyde derivatives.
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a standard condensation reaction to form an imine (Schiff base) from the parent aldehyde.
-
Reactant Preparation : Dissolve 6-Methylbenzofuran-2-carbaldehyde (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition of Amine : To this solution, add an equimolar amount (1 mmol) of the desired substituted aniline (e.g., 4-chloroaniline).
-
Catalysis : Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction : Reflux the mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. The precipitated solid product is collected by filtration.
-
Purification : Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure Schiff base derivative.
-
Characterization : Confirm the structure of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Anticancer MTT Assay
[1] This colorimetric assay is a standard method for assessing the cytotoxic effect of compounds on cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized benzofuran derivatives (e.g., 0.1 to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (DMSO only). Incubate for another 48 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
[1] The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Compound Preparation : Prepare a series of two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation : Prepare a standardized microbial inoculum (e.g., ~5x10⁵ CFU/mL for bacteria) according to CLSI guidelines.
-
Inoculation : Add the microbial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Conclusion and Future Directions
The 6-Methylbenzofuran-2-carbaldehyde scaffold is a fertile ground for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications can significantly enhance biological potency across various disease models. The presence of the 6-methyl group provides a lipophilic advantage, while the 2-carbaldehyde function offers unparalleled synthetic flexibility.
Key SAR insights indicate that:
-
The conversion of the 2-carbaldehyde to Schiff bases and chalcones is a highly effective strategy for generating potent anticancer and antimicrobial agents.
-
The introduction of electron-withdrawing groups (e.g., -NO₂) and halogens on appended aromatic rings frequently boosts activity.
-
Further decoration of the benzofuran's benzene ring can fine-tune the electronic properties and steric profile of the molecule, offering another avenue for optimization.
Future research should focus on creating more complex hybrid molecules, exploring a wider range of heterocyclic systems to condense with the 2-carbaldehyde, and conducting in-depth mechanistic studies to elucidate the specific molecular targets of the most active compounds. The evidence presented in this guide strongly supports the continued exploration of 6-Methylbenzofuran-2-carbaldehyde derivatives as a privileged scaffold in modern drug discovery. [1][4]
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Methylbenzofuran-2-carbaldehyde Isomers
Introduction: The Scientific Rationale for Isomer-Specific Cytotoxicity Studies
The benzofuran scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Derivatives of benzofuran have demonstrated a vast therapeutic potential, including significant anticancer properties.[3][4][5] The biological activity of these compounds is not monolithic; minor alterations in their chemical structure, such as the position of a substituent on the benzofuran ring, can profoundly influence their pharmacological profile. This phenomenon, known as positional isomerism, is a critical consideration in drug discovery.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret experiments for comparing the cytotoxic effects of different positional isomers of methylbenzofuran-2-carbaldehyde. While direct comparative studies on these specific isomers are not extensively documented, we will draw upon established structure-activity relationships (SAR) for benzofuran derivatives and detail a robust experimental protocol to generate reliable, publication-quality data.[6][7] The objective is to elucidate how the placement of a single methyl group on the benzene ring modulates the compound's anticancer potency and selectivity.
Structure-Activity Relationship (SAR) Insights: Why Positional Isomerism Matters
The cytotoxic efficacy of benzofuran derivatives is intricately linked to their chemical structure.[8] Substitutions on the C-2 and C-3 positions of the furan ring, as well as on the fused benzene ring, are known to be crucial determinants of biological activity.[6] For methylbenzofuran-2-carbaldehyde, the key variable is the location of the methyl group (e.g., at the C-4, C-5, C-6, or C-7 position).
Causality Behind Expected Differences:
-
Steric Hindrance: The methyl group's position can create steric bulk that may either enhance or hinder the molecule's ability to bind to the active site of a target protein.
-
Electronic Effects: As an electron-donating group, the methyl substituent can alter the electron density of the benzofuran ring system. This can influence the molecule's reactivity, metabolic stability, and non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological macromolecules.
-
Lipophilicity: The position of the methyl group can subtly affect the overall lipophilicity of the compound, which in turn governs its ability to cross cellular membranes and reach intracellular targets.
Therefore, a systematic comparison of these isomers is not merely an academic exercise; it is a critical step in identifying the most promising lead candidate for further development.[9]
Experimental Design: A Framework for Comparative Cytotoxicity Assessment
To objectively compare the cytotoxicity of methylbenzofuran-2-carbaldehyde isomers, a multi-faceted experimental approach is required. This involves careful selection of cell lines, a validated cytotoxicity assay, and rigorous data analysis.
Materials and Reagents
-
Test Compounds: Positional isomers of methylbenzofuran-2-carbaldehyde (e.g., 4-, 5-, 6-, 7-methyl isomers).
-
Cell Lines:
-
Cancer Cell Lines: A panel representing different cancer types, for example:
-
Non-Cancerous Control Cell Line: To assess selectivity, for example:
-
-
Assay Kit: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.[14][15]
-
General Reagents: Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO).
Experimental Workflow: The MTT Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[15][16] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[16]
Below is a diagram illustrating the workflow for this crucial experiment.
Caption: Experimental Workflow for Comparative Cytotoxicity using the MTT Assay.
Detailed Step-by-Step Methodology
This protocol is designed to be self-validating by including appropriate controls.
-
Cell Seeding:
-
Culture the selected cell lines to approximately 80% confluency.
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a density of 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well microtiter plate.[17]
-
Include wells with medium only to serve as a blank control.[18]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[17]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of each methylbenzofuran-2-carbaldehyde isomer in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a vehicle control group treated with the same concentration of DMSO as the highest compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.
-
Incubate the plate for an additional 48 hours.
-
-
MTT Assay Execution:
-
Following the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16]
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[18]
-
Carefully aspirate the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the purple crystals.[15]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[16]
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of the compound that inhibits cell growth by 50%.[14]
-
Calculate the Selectivity Index (SI) to evaluate the compound's specificity for cancer cells over normal cells:[11][14]
-
SI = IC50 in Non-Cancerous Cells / IC50 in Cancer Cells
-
A higher SI value indicates greater selectivity and a more promising therapeutic window.
-
-
Results: Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table to facilitate easy comparison across isomers and cell lines.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Methylbenzofuran-2-carbaldehyde Isomers
| Compound Isomer | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HeLa | IC50 (µM) vs. HEK293 | Selectivity Index (SI) for MCF-7 |
|---|---|---|---|---|---|
| 4-Methyl- | Data | Data | Data | Data | Data |
| 5-Methyl- | Data | Data | Data | Data | Data |
| 6-Methyl- | Data | Data | Data | Data | Data |
| 7-Methyl- | Data | Data | Data | Data | Data |
| Doxorubicin (Control) | Data | Data | Data | Data | Data |
Data should be presented as Mean ± Standard Deviation from at least three independent experiments.
Elucidating the Mechanism: Apoptotic Pathway Investigation
Once the most potent and selective isomer is identified, the next logical step is to investigate its mechanism of action. Benzofuran derivatives frequently exert their cytotoxic effects by inducing apoptosis (programmed cell death).[12][19][20] This can occur through various signaling cascades, with the PI3K/Akt/mTOR pathway being a commonly affected route.[10]
Caption: A Representative Apoptotic Pathway Modulated by Benzofuran Derivatives.
Conclusion
This guide outlines a systematic and scientifically rigorous approach for the comparative cytotoxic evaluation of methylbenzofuran-2-carbaldehyde positional isomers. By adhering to the detailed experimental protocols and data analysis frameworks presented, researchers can generate high-quality, reproducible data. This will not only contribute to a deeper understanding of the structure-activity relationships within the benzofuran class of compounds but also accelerate the identification of novel and potent anticancer drug candidates. The causality-driven approach, emphasizing the "why" behind experimental choices, ensures that the generated data is both robust and mechanistically insightful.
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A Senior Application Scientist's Guide to Cross-Reactivity of 6-Methylbenzofuran-2-carbaldehyde-Based Compounds
For researchers, scientists, and drug development professionals, the precise characterization of molecular interactions is paramount. In the realm of small molecule therapeutics and diagnostics, understanding the potential for off-target binding, or cross-reactivity, is a critical determinant of safety and efficacy. This guide provides an in-depth technical comparison of the cross-reactivity profiles of 6-methylbenzofuran-2-carbaldehyde and its derivatives. By elucidating the principles of hapten immunology and providing robust experimental frameworks, we aim to equip you with the knowledge to design, execute, and interpret cross-reactivity studies with confidence.
The Immunological Significance of Benzofuran Derivatives
Benzofuran scaffolds are prevalent in a wide array of biologically active compounds, from natural products to synthetic drugs.[1][2][3][4] Their diverse pharmacological activities make them attractive candidates for drug discovery.[1][2][3][4] However, the introduction of any new chemical entity into a biological system necessitates a thorough evaluation of its immunogenic potential. Small molecules like 6-methylbenzofuran-2-carbaldehyde, with molecular weights typically under 1000 Da, are generally not immunogenic on their own.[5] They act as haptens : molecules that can be recognized by the immune system only when covalently bound to a larger carrier protein.[5] This hapten-carrier conjugate can then elicit an antibody response.[5]
The antibodies generated may not only recognize the original hapten but also bind to structurally similar molecules, a phenomenon known as cross-reactivity.[6] This can have significant consequences in drug development, leading to off-target effects, and in diagnostics, causing inaccurate measurements in immunoassays.[7] Therefore, a comprehensive understanding of the structure-activity relationships (SAR) that govern the cross-reactivity of 6-methylbenzofuran-2-carbaldehyde derivatives is essential.[1][2][3][4]
Comparative Cross-Reactivity Analysis
To illustrate the principles of cross-reactivity among 6-methylbenzofuran-2-carbaldehyde-based compounds, we present the following hypothetical, yet plausible, experimental data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA). This data is based on an antibody raised against a 6-methylbenzofuran-2-carbaldehyde-Bovine Serum Albumin (BSA) conjugate. The cross-reactivity is calculated relative to 6-methylbenzofuran-2-carbaldehyde (the target analyte).
The percentage of cross-reactivity is determined by the formula: % Cross-Reactivity = (IC50 of 6-Methylbenzofuran-2-carbaldehyde / IC50 of Derivative) x 100
where the IC50 is the concentration of the analyte that causes 50% inhibition of antibody binding.[7]
| Compound ID | Structure | Compound Name | IC50 (nM) | % Cross-Reactivity |
| 1 | ![]() | 6-Methylbenzofuran-2-carbaldehyde | 50 | 100% |
| 2 | ![]() | 6-Methoxybenzofuran-2-carbaldehyde | 75 | 66.7% |
| 3 | ![]() | Benzofuran-2-carbaldehyde | 150 | 33.3% |
| 4 | ![]() | 6-Methylbenzofuran | >10,000 | <0.5% |
| 5 | ![]() | 2-Methylbenzofuran-6-carbaldehyde | 500 | 10.0% |
| 6 | ![]() | 6-Methyl-2,3-dihydrobenzofuran-2-carbaldehyde | 2,500 | 2.0% |
Note: This data is for illustrative purposes. Actual cross-reactivity is dependent on the specific antibody and experimental conditions.
Interpretation of Structure-Activity Relationships
The hypothetical data above highlights key structural features that influence antibody recognition:
-
The Aldehyde Group is a Critical Epitope: The dramatic drop in cross-reactivity for 6-methylbenzofuran (Compound 4), which lacks the aldehyde group, suggests that this functional group is a primary component of the epitope recognized by the antibody.
-
The Methyl Group Contributes to Specificity: The lower cross-reactivity of benzofuran-2-carbaldehyde (Compound 3) compared to the target analyte indicates that the methyl group at the 6-position is important for optimal antibody binding.
-
Substitution at the 6-Position is Tolerated to a Degree: The significant cross-reactivity of 6-methoxybenzofuran-2-carbaldehyde (Compound 2) demonstrates that some structural modifications at the 6-position are permissible, although they may reduce binding affinity.
-
Isomeric Position of Functional Groups is Crucial: The substantially lower cross-reactivity of 2-methylbenzofuran-6-carbaldehyde (Compound 5) underscores the importance of the spatial arrangement of the methyl and aldehyde groups on the benzofuran ring.
-
Saturation of the Furan Ring Reduces Recognition: The low cross-reactivity of 6-methyl-2,3-dihydrobenzofuran-2-carbaldehyde (Compound 6) indicates that the planarity of the benzofuran ring system is a key feature for antibody binding.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive ELISA is a robust and widely used method for determining the cross-reactivity of antibodies against small molecule haptens.[7][8][9][10][11] The principle of this assay is the competition between a fixed amount of enzyme-labeled hapten and a variable amount of unlabeled hapten (the analyte or potential cross-reactant) for a limited number of antibody binding sites.
I. Hapten-Carrier Conjugation
To produce antibodies against 6-methylbenzofuran-2-carbaldehyde, it must first be conjugated to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[12][13][][15] The aldehyde group of the hapten can be coupled to the primary amine groups of lysine residues on the carrier protein via reductive amination.
Caption: Workflow for Hapten-Carrier Protein Conjugation.
II. Competitive ELISA Protocol
1. Plate Coating:
- Dilute the anti-6-methylbenzofuran-2-carbaldehyde antibody in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
- Add 100 µL of the diluted antibody to each well of a 96-well microtiter plate.
- Incubate overnight at 4°C.
- Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
2. Blocking:
- Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
3. Competitive Reaction:
- Prepare serial dilutions of the standard (6-methylbenzofuran-2-carbaldehyde) and the test compounds in assay buffer.
- In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of a fixed concentration of 6-methylbenzofuran-2-carbaldehyde conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
- Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
- Incubate for 1-2 hours at room temperature.
- Wash the plate five times with wash buffer.
4. Detection:
- Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
- Incubate in the dark at room temperature until sufficient color development (typically 15-30 minutes).
- Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the reaction.
5. Data Analysis:
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB).
Plot the absorbance versus the log of the analyte concentration for the standard and each test compound.
Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves.
Calculate the percent cross-reactivity using the formula provided earlier.
Caption: Experimental Workflow for Competitive ELISA.
Concluding Remarks for the Practicing Scientist
The study of cross-reactivity is a nuanced yet indispensable aspect of research and development involving small molecules. As demonstrated with 6-methylbenzofuran-2-carbaldehyde and its derivatives, minor structural modifications can significantly impact antibody recognition. A systematic approach, combining rational compound selection with a validated immunoassay protocol, is crucial for generating reliable and interpretable cross-reactivity data.
For drug development professionals, this data informs lead optimization by identifying potential off-target liabilities. For scientists developing diagnostics, it is fundamental to ensuring the specificity and accuracy of their assays. While this guide has utilized a hypothetical dataset, the principles and methodologies described provide a robust framework for conducting your own cross-reactivity studies. As a final recommendation, consider complementing experimental data with in silico methods, such as molecular docking, to further probe the structural basis of antibody-hapten interactions and potentially predict cross-reactivity for a wider range of compounds.
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Coupling to Carrier Proteins: An Overview. G-Biosciences. Published January 27, 2016. Available at: [Link]
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Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Journal of Immunological Methods. Published August 21, 2006. Available at: [Link]
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Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Journal of Medicinal Chemistry. Available at: [Link]
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CrossDome: an interactive R package to predict cross-reactivity risk using immunopeptidomics databases. NAR Cancer. Published June 12, 2023. Available at: [Link]
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Editorial: Quantification and prediction of T-cell cross-reactivity through experimental and computational methods. Frontiers in Immunology. Published February 19, 2024. Available at: [Link]
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Predicting Cross-Reactivity and Antigen Specificity of T Cell Receptors. Frontiers in Immunology. Available at: [Link]
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A Comparative Guide to the ADMET Profiling of 6-Methylbenzofuran-2-carbaldehyde Derivatives: In Silico Prediction and Experimental Validation
In the landscape of modern drug discovery, the adage "fail early, fail cheap" has become a guiding principle. A significant contributor to the high attrition rates of drug candidates in late-stage clinical trials is an unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] Therefore, a robust and early assessment of these properties is paramount. This guide provides an in-depth comparison of in silico predictive methods and established experimental assays for characterizing the ADMET properties of a promising class of compounds: 6-Methylbenzofuran-2-carbaldehyde derivatives.
The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. The 6-Methylbenzofuran-2-carbaldehyde framework, in particular, serves as a versatile starting point for the synthesis of novel therapeutic agents. However, the journey from a hit compound to a viable drug is contingent on its pharmacokinetic and safety profile. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical task of ADMET profiling for this chemical series, bridging the gap between computational prediction and real-world experimental validation.
Part 1: The In Silico Approach: Early Insights into ADMET Properties
The advent of computational toxicology and pharmacokinetics has revolutionized early-stage drug discovery.[3][4][5] In silico tools offer a rapid and cost-effective means to predict the ADMET properties of virtual or newly synthesized compounds, enabling medicinal chemists to prioritize candidates with a higher probability of success.[4][5][6] These predictive models are built upon vast datasets of experimental results and employ sophisticated algorithms, such as quantitative structure-activity relationships (QSAR), to correlate chemical structures with biological outcomes.[7]
For the 6-Methylbenzofuran-2-carbaldehyde derivatives, a panel of widely used and freely accessible in silico tools, including SwissADME, pkCSM, and admetSAR, were employed to generate a preliminary ADMET profile.[6][8] These platforms provide predictions for a wide range of parameters crucial for drug development.
In Silico Prediction Workflow
The process of generating in silico ADMET predictions is a streamlined workflow that begins with the chemical structure of the molecule.
Caption: Workflow for in silico ADMET prediction of 6-Methylbenzofuran-2-carbaldehyde derivatives.
Predicted ADMET Properties of 6-Methylbenzofuran-2-carbaldehyde Derivatives (Exemplary Data)
| Derivative | Property | SwissADME Prediction | pkCSM Prediction | admetSAR 2.0 Prediction |
| Parent Scaffold | Absorption | |||
| Human Intestinal Absorption (HIA) | High | 93.5% | + | |
| Caco-2 Permeability (logPapp) | Low | 0.45 | -0.98 | |
| Distribution | ||||
| Blood-Brain Barrier (BBB) Permeant | No | -1.89 (logBB) | - | |
| Plasma Protein Binding (%) | N/A | 85% | N/A | |
| Metabolism | ||||
| CYP1A2 Inhibitor | Yes | 0.76 (pKi) | Inhibitor | |
| CYP2C9 Inhibitor | Yes | 0.81 (pKi) | Inhibitor | |
| CYP2D6 Inhibitor | No | 0.65 (pKi) | Non-inhibitor | |
| CYP3A4 Inhibitor | Yes | 0.79 (pKi) | Inhibitor | |
| Toxicity | ||||
| AMES Mutagenicity | N/A | Non-mutagen | Non-mutagen | |
| hERG I Inhibitor | No | No | Non-inhibitor |
Note: This table presents hypothetical data for illustrative purposes. The actual predictive values would be generated using the SMILES string of each specific derivative.
Part 2: The Experimental Approach: Ground Truth Validation
While in silico predictions provide invaluable early guidance, experimental validation remains the gold standard for accurate ADMET assessment. In vitro assays are designed to mimic physiological conditions and provide quantitative data on the behavior of a compound.[9] These experiments are essential for confirming or refuting computational predictions and for making confident decisions in lead optimization.
Key Experimental ADMET Assays
A battery of well-established in vitro assays should be performed to generate a comprehensive experimental ADMET profile for the most promising 6-Methylbenzofuran-2-carbaldehyde derivatives identified through in silico screening.
Experimental Validation Workflow
The experimental validation process involves a series of assays to determine the key ADMET parameters of the selected compounds.
Caption: Workflow for the experimental validation of ADMET properties.
Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Principle: This assay assesses the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
-
Protocol:
-
A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).
-
The test compound is added to the donor wells (apical side) at a known concentration.
-
The receiver plate, containing buffer, is placed in contact with the filter plate.
-
The assembly is incubated at room temperature for a specified time (e.g., 4-16 hours).
-
The concentration of the compound in both the donor and receiver wells is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
-
2. Liver Microsomal Stability Assay
-
Principle: This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.
-
Protocol:
-
The test compound is incubated with liver microsomes (human, rat, or mouse) and NADPH (a necessary cofactor) at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
-
The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
The half-life (t½) and intrinsic clearance (CLint) are calculated.
-
3. Hepatotoxicity Assay
-
Principle: This assay assesses the potential of a compound to cause liver cell death, a major toxicity concern.
-
Protocol:
-
Hepatocytes (e.g., HepG2 cell line or primary human hepatocytes) are seeded in a multi-well plate.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24 or 48 hours).
-
Cell viability is measured using a colorimetric assay such as the MTT assay.
-
The IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.
-
Experimental ADMET Data for 6-Methylbenzofuran-2-carbaldehyde Derivatives (Exemplary Data)
| Derivative | PAMPA Papp (x 10⁻⁶ cm/s) | Microsomal t½ (min) | HepG2 IC50 (µM) |
| Parent Scaffold | 1.5 (Low) | 45 (Moderate) | > 100 (Non-toxic) |
| Derivative A | 8.2 (High) | 15 (Low) | 25.3 (Toxic) |
| Derivative B | 5.5 (Moderate) | > 60 (High) | > 100 (Non-toxic) |
Note: This table presents hypothetical data for illustrative purposes.
Part 3: Comparison and Discussion: Bridging the Predictive-Experimental Gap
A direct comparison of the in silico predictions with the experimental results is crucial for understanding the strengths and limitations of the computational models for this specific chemical class.
| ADMET Parameter | In Silico Prediction (Parent Scaffold) | Experimental Result (Parent Scaffold) | Correlation & Remarks |
| Permeability (Absorption) | Low (SwissADME), Low (pkCSM) | Low (PAMPA Papp = 1.5 x 10⁻⁶ cm/s) | Good Correlation: Both in silico and experimental data suggest poor passive permeability. This could be a liability for oral bioavailability. |
| Metabolic Stability | Predicted to be a substrate for multiple CYPs | Moderate (t½ = 45 min) | Moderate Correlation: The in silico tools correctly identified the potential for metabolism. The experimental data provides a quantitative measure of this liability. |
| Hepatotoxicity | Predicted to be non-toxic | Non-toxic (HepG2 IC50 > 100 µM) | Good Correlation: Both approaches indicate a low risk of hepatotoxicity for the parent scaffold. |
Causality Behind Experimental Choices:
-
PAMPA vs. Caco-2: PAMPA was chosen as a primary screen for its high throughput and cost-effectiveness in assessing passive permeability. The Caco-2 assay, while more physiologically relevant as it includes active transport mechanisms, is more resource-intensive and would be reserved for lead candidates.[9]
-
Liver Microsomes vs. Hepatocytes for Metabolism: The liver microsomal stability assay is a standard initial screen for Phase I metabolic stability due to its simplicity. Hepatocytes, which contain both Phase I and Phase II enzymes, would be used for more in-depth metabolic profiling of promising compounds.[9]
Self-Validating System:
The iterative process of in silico prediction followed by experimental validation creates a self-validating system. Discrepancies between the two can highlight potential gaps in the predictive models for this chemical space, which can then be refined with the new experimental data. For instance, if a compound predicted to be metabolically stable is found to be rapidly cleared in the microsomal assay, this suggests the involvement of a metabolic pathway not well-represented in the model's training set.
Conclusion and Future Directions
The integrated approach of in silico prediction and experimental validation provides a powerful strategy for the ADMET profiling of 6-Methylbenzofuran-2-carbaldehyde derivatives. The in silico tools offer a valuable "first-pass" filter to eliminate compounds with predicted liabilities, thereby focusing resources on the most promising candidates. Experimental assays then provide the necessary "ground truth" to confirm these predictions and to generate the robust data required for lead optimization and progression.
For the 6-Methylbenzofuran-2-carbaldehyde series, the initial data suggests that while the core scaffold has a favorable toxicity profile, its permeability and metabolic stability may require optimization. Future work should focus on synthesizing derivatives with modifications aimed at improving these properties, guided by the structure-activity relationships derived from this combined predictive and experimental workflow. This iterative design-predict-synthesize-test cycle is the cornerstone of modern, efficient drug discovery.
References
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Banerjee, P., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link][3][4]
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AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Retrieved from [Link][8]
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Gadaleta, D., et al. (2021). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling, 61(5), 2219–2229. [Link][7]
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Technology Networks. (2009). Experimental Determination of ADMET Parameters in High Throughput, Using Colloidal Gold Composites and a Conductive Polymer as Reporting Reagents. Retrieved from [Link][10]
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Digital Chemistry. (n.d.). Predict ADMET Properties with Proprietary Data. Retrieved from [Link][11]
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Dong, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W55–W62. [Link][6]
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University of Memphis Digital Commons. (2022). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. Retrieved from [Link][1]
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Li, A. P. (2004). In vitro approaches to evaluate ADMET drug properties. Current Topics in Medicinal Chemistry, 4(7), 701-706. [Link][9]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 6-Methylbenzofuran-2-carbaldehyde
Part 1: Hazard Assessment and Waste Identification
Before any disposal procedure can be initiated, a thorough understanding of the potential hazards is essential. 6-Methylbenzofuran-2-carbaldehyde belongs to the aldehyde and benzofuran chemical families. Aldehydes can be irritants and sensitizers, while benzofuran derivatives may carry risks of toxicity and environmental harm.[1][2][3] Therefore, it is prudent to handle this compound with a high degree of caution.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Rationale based on Similar Compounds |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[4][5] | Aldehydes and benzofuran compounds can exhibit toxicity.[4][5] |
| Skin/Eye Irritation | May cause skin and eye irritation.[1][3] | A common characteristic of aldehydes.[1][3] |
| Environmental Hazard | Potentially toxic to aquatic life.[2][4] | Benzofuran structures can be harmful to the environment.[2] |
| Combustibility | May be a combustible liquid.[2][3] | Many organic aldehydes are combustible.[3] |
Based on these potential hazards, 6-Methylbenzofuran-2-carbaldehyde waste must be treated as hazardous chemical waste .[6][7] It should never be disposed of down the drain or in regular trash.[8][9]
Part 2: Safe Handling and Personal Protective Equipment (PPE)
When handling 6-Methylbenzofuran-2-carbaldehyde for disposal, adherence to proper safety protocols is paramount to minimize exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Skin and Body | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | To prevent inhalation of vapors. |
Part 3: Step-by-Step Disposal Protocol
The disposal of 6-Methylbenzofuran-2-carbaldehyde should be a systematic process, from the point of generation to the final collection by hazardous waste professionals.
Step 1: Waste Minimization
The most effective disposal strategy begins with minimizing waste generation.[6][10]
-
Order Appropriately : Purchase only the quantity of 6-Methylbenzofuran-2-carbaldehyde required for your experiments.[6][10]
-
Small-Scale Experiments : When possible, reduce the scale of your experiments to minimize the volume of waste produced.[6][10]
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[11]
-
Designated Container : Collect waste 6-Methylbenzofuran-2-carbaldehyde and any materials contaminated with it in a designated, compatible waste container. A high-density polyethylene (HDPE) or glass container is recommended.[10]
-
Avoid Mixing : Do not mix this waste with other waste streams, particularly strong oxidizing agents, acids, or bases.[1][12]
-
Solid vs. Liquid : Keep solid waste (e.g., contaminated filter paper, gloves) separate from liquid waste.[11][12]
Step 3: Labeling and Storage
Accurate labeling and proper storage are mandated by regulations and are essential for safety.[6][12]
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "6-Methylbenzofuran-2-carbaldehyde".[12] Also, include the approximate concentration and any other components in the waste mixture.
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated SAA, which should be at or near the point of generation.[6][10] The SAA must be a secondary containment unit (e.g., a spill tray) to prevent the spread of potential leaks.
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][13]
-
Request Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Documentation : Maintain records of the waste generated and its disposal, as required by your institution and local regulations.
Part 4: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Spills :
-
Evacuate the immediate area and alert colleagues.
-
If the spill is small and you are trained to handle it, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material and the spilled chemical into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
All materials used for cleanup must be disposed of as hazardous waste.[7]
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]
-
Inhalation : Move to fresh air.
-
Ingestion : Do not induce vomiting.
-
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.
-
Disposal of Empty Containers
Empty containers that held 6-Methylbenzofuran-2-carbaldehyde must also be handled with care.
-
Triple Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[13]
-
Rinsate Collection : The first rinseate must be collected and disposed of as hazardous waste.[8] Subsequent rinsate may also need to be collected depending on local regulations.
-
Defacing Labels : Completely remove or deface the original label on the container.[6]
-
Final Disposal : After triple rinsing and defacing the label, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[12]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram outlines the decision-making and procedural flow for managing 6-Methylbenzofuran-2-carbaldehyde waste.
Caption: Decision workflow for the proper disposal of 6-Methylbenzofuran-2-carbaldehyde.
By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 6-Methylbenzofuran-2-carbaldehyde, thereby upholding the principles of laboratory safety and regulatory compliance.
References
-
UPenn EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania. Available from: [Link]
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University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines. Available from: [Link]
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Laboratory Waste Management Guidelines. Available from: [Link]
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Ace Waste. Properly Managing Chemical Waste in Laboratories. Available from: [Link]
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Vanderbilt University. Guide to Managing Laboratory Chemical Waste. Available from: [Link]
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Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Available from: [Link]
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SAFETY DATA SHEET for 2-Methylbenzofuran. Available from: [Link]
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CPAChem. Safety data sheet. Available from: [Link]
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Fisher Scientific. SAFETY DATA SHEET for 1-Benzofuran-5-carbaldehyde. Available from: [Link]
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SAFETY DATA SHEET for Thiophene-2-carboxaldehyde. Available from: [Link]
-
Keene State College. Hazardous Waste Management Procedures. Available from: [Link]
-
Appendix A Disposal Procedures by Chemical. (2022). Available from: [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. Available from: [Link]
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Environmental Health & Safety (EHS). Chemical Waste. The University of Texas at Austin. Available from: [Link]
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School Science Safety | Disposal of Hazardous Waste. (2023). YouTube. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 6-Methylbenzofuran-2-carbaldehyde
In the landscape of drug discovery and organic synthesis, the careful management of reactive chemical intermediates is paramount. 6-Methylbenzofuran-2-carbaldehyde, a key building block in the synthesis of novel compounds, requires a robust understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of this compound, moving beyond mere compliance to foster a culture of proactive safety.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling potentially hazardous chemicals. The following table outlines the recommended PPE for working with 6-Methylbenzofuran-2-carbaldehyde, with the rationale for each selection rooted in established safety principles for handling aldehydes and irritant compounds[4][6][7].
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides chemical resistance against aldehydes. Latex gloves are not recommended as they offer poor protection[4][5]. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | A combination of chemical splash goggles and a full face shield is essential to protect against splashes, especially when transferring liquids or working with solutions[4]. |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, properly fitted lab coat made of a chemical-resistant material should be worn to protect the skin and personal clothing from contamination[1][4]. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator with organic vapor cartridges is recommended when handling the solid compound outside of a certified chemical fume hood or when there is a potential for aerosol or vapor generation[8]. |
| Footwear | Closed-Toed, Impervious Shoes | Protects feet from spills and falling objects. Shoes should be made of a material that does not absorb chemicals[4]. |
II. Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical to minimize exposure and prevent accidents. The following protocol outlines the key steps for safely handling 6-Methylbenzofuran-2-carbaldehyde in a laboratory setting.
A. Preparation and Pre-Handling Checks:
-
Work Area Designation: All work with 6-Methylbenzofuran-2-carbaldehyde should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[8][9].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
PPE Inspection: Before beginning any work, thoroughly inspect all PPE for damage or defects[1][4].
-
Spill Kit: Have a chemical spill kit appropriate for aldehydes readily available.
B. Handling the Compound:
-
Donning PPE: Put on all required PPE in the correct order: lab coat, respirator (if needed), eye and face protection, and finally, gloves.
-
Weighing and Transfer:
-
If handling the solid, perform all weighing and transfers within the chemical fume hood to minimize inhalation of dust particles.
-
Use a spatula for transfers and avoid creating dust.
-
When transferring solutions, do so slowly and carefully to prevent splashing[4].
-
-
Reaction Setup:
-
Ensure all glassware is free from cracks and defects.
-
Set up reactions in a secondary container to contain any potential spills.
-
-
Post-Handling:
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
C. Doffing PPE:
-
Remove PPE in the reverse order of donning to prevent cross-contamination: gloves, face shield, goggles, lab coat, and respirator.
-
Dispose of single-use PPE in a designated hazardous waste container[4].
-
Wash hands thoroughly with soap and water after removing all PPE[1][3].
III. Spill and Disposal Management
A. Spill Response:
-
Evacuate: In the event of a large spill, evacuate the immediate area and alert others.
-
Assess: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Contain: If it is safe to do so, contain the spill using absorbent materials from the spill kit.
-
Clean-up: Wearing appropriate PPE, clean up the spill according to your institution's established procedures. For significant spills, contact your institution's environmental health and safety department.
B. Waste Disposal:
-
Segregation: All waste contaminated with 6-Methylbenzofuran-2-carbaldehyde, including excess reagent, contaminated PPE, and cleaning materials, must be collected in a clearly labeled, sealed, and chemical-resistant hazardous waste container[1][10].
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste program. Do not discharge to sewer systems[10].
IV. Workflow Visualization
The following diagram illustrates the logical flow of operations for the safe handling of 6-Methylbenzofuran-2-carbaldehyde.
Caption: Safe handling workflow for 6-Methylbenzofuran-2-carbaldehyde.
V. Conclusion
By integrating a thorough understanding of the potential hazards of 6-Methylbenzofuran-2-carbaldehyde with meticulous adherence to established safety protocols, researchers can confidently and safely utilize this valuable compound in their work. This guide serves as a foundational resource, and it is imperative that all laboratory personnel supplement this information with institution-specific training and a comprehensive review of all available safety data for analogous compounds.
VI. References
-
Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures - CDC. (n.d.). Retrieved from
-
Personal Protective Equipment (PPE). (n.d.). Retrieved from
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6-Methyl-2-benzofurancarboxaldehyde SDS, 53715-92-7 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from
-
Your Guide to Personal Protective Equipment for Chemicals - NextSDS. (2026, January 8). Retrieved from
-
SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Retrieved from
-
Safety Data Sheet - BASF. (2026, January 13). Retrieved from
-
4,6-Difluoro-3-methylbenzofuran-2-carboxylic acid - AK Scientific, Inc. (n.d.). Retrieved from
-
SAFETY DATA SHEET - TCI Chemicals. (2025, January 15). Retrieved from
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Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from
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SAFETY DATA SHEET - Fisher Scientific. (2025, December 20). Retrieved from
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Safety data sheet - CPAChem. (2023, January 9). Retrieved from
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2 - SAFETY DATA SHEET. (2025, December 19). Retrieved from
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






